molecular formula C11H16O4 B3424968 Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate CAS No. 37942-79-3

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Cat. No.: B3424968
CAS No.: 37942-79-3
M. Wt: 212.24 g/mol
InChI Key: WDSRXUBJASECTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is 212.10485899 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-9(12)7-3-11(4-7)5-8(6-11)10(13)15-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSRXUBJASECTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239384
Record name 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37942-79-3
Record name 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37942-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl spiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of dimethyl spiro[3.3]heptane-2,6-dicarboxylate, a valuable building block in medicinal chemistry and materials science. The spiro[3.3]heptane scaffold is a rigid, three-dimensional motif that offers a unique conformational profile, making it an attractive component for the design of novel therapeutics and functional materials.[1] This guide focuses on a robust and scalable synthetic route, beginning with the construction of the spirocyclic core via a double malonic ester synthesis, followed by the efficient esterification to the target dimethyl ester. Detailed experimental procedures, mechanistic insights, and characterization data are provided to ensure reproducibility and assist researchers in the successful synthesis and validation of this important compound.

Introduction: The Significance of the Spiro[3.3]heptane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery. The spiro[3.3]heptane framework, in particular, provides a rigid, non-planar structure that can effectively explore three-dimensional chemical space.[1] This contrasts with the often-planar nature of many traditional aromatic scaffolds, offering opportunities to improve physicochemical properties such as solubility and metabolic stability, while also presenting novel vectors for substituent placement. Dimethyl spiro[3.3]heptane-2,6-dicarboxylate serves as a versatile intermediate, with the ester functionalities providing convenient handles for further chemical elaboration. Notably, this and similar structures have found application as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[2]

This guide will detail a reliable two-stage synthesis of dimethyl spiro[3.3]heptane-2,6-dicarboxylate, commencing with the synthesis of the precursor, spiro[3.3]heptane-2,6-dicarboxylic acid, often referred to as Fecht's acid.

Synthetic Strategy Overview

The overall synthetic approach is a two-step process, as illustrated in the workflow diagram below. The first stage involves the construction of the spiro[3.3]heptane core through a double alkylation of a malonic ester with a tetra-substituted electrophile. The resulting tetra-ester is then hydrolyzed and decarboxylated to yield the key dicarboxylic acid intermediate. The second stage is the esterification of this diacid to afford the target dimethyl ester.

Synthesis_Workflow cluster_0 Stage 1: Spirocycle Formation & Decarboxylation cluster_1 Stage 2: Esterification A Pentaerythrityl tetrabromide + Dimethyl malonate B Double Malonic Ester Condensation A->B C Tetraamyl-spiro[3.3]heptane-2,2,6,6-tetracarboxylate B->C D Hydrolysis & Decarboxylation C->D E Spiro[3.3]heptane-2,6-dicarboxylic Acid (Fecht's Acid) D->E F Spiro[3.3]heptane-2,6-dicarboxylic Acid G Fischer Esterification F->G H Dimethyl spiro[3.3]heptane-2,6-dicarboxylate G->H Fecht_Synthesis reagents Pentaerythrityl tetrabromide + 2 eq. Dimethyl Malonate + Base intermediate1 Formation of Malonate Enolate reagents->intermediate1 intermediate2 Double Intramolecular SN2 Alkylation intermediate1->intermediate2 product1 Tetraester Intermediate intermediate2->product1 hydrolysis Hydrolysis product1->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation final_product Spiro[3.3]heptane-2,6-dicarboxylic Acid decarboxylation->final_product

Caption: Key steps in the synthesis of Fecht's Acid.

Experimental Protocol: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid

This protocol is adapted from the original synthesis described by Fecht. [3] Materials:

  • Pentaerythrityl tetrabromide

  • Dimethyl malonate

  • Amyl alcohol

  • Sodium metal

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Amylate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal in small pieces to anhydrous amyl alcohol under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Condensation: To the solution of sodium amylate, add dimethyl malonate dropwise with stirring. Following the addition, add pentaerythrityl tetrabromide portion-wise.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Acidify the aqueous layer with concentrated hydrochloric acid. This will hydrolyze the tetra-ester to the corresponding tetra-acid.

  • Decarboxylation: Heat the acidic mixture to induce decarboxylation. The evolution of carbon dioxide should be observed. Continue heating until gas evolution ceases. [4]6. Isolation: Cool the mixture and extract the product into diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude spiro[3.3]heptane-2,6-dicarboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or ethyl acetate/hexanes.

Table 1: Reagent Quantities and Expected Yield

ReagentMolar Equiv.Molecular Weight ( g/mol )Example Quantity
Pentaerythrityl tetrabromide1.0387.7838.8 g
Dimethyl malonate2.0132.1226.4 g
Sodium4.022.999.2 g
Amyl alcoholSolvent88.15500 mL
Product
Spiro[3.3]heptane-2,6-dicarboxylic Acid184.19Typical Yield: 50-60%

Stage 2: Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

With the dicarboxylic acid in hand, the final step is a straightforward esterification to the dimethyl ester. The Fischer-Speier esterification is a classic, reliable, and cost-effective method for this transformation, particularly when using a simple alcohol like methanol which can also serve as the solvent. [5]

Reaction Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. [6]The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. Since the reaction is an equilibrium, it is driven to completion by using a large excess of the alcohol (methanol) and/or by removing the water as it is formed. [5][6]

Fischer_Esterification Diacid Spiro[3.3]heptane-2,6-dicarboxylic Acid Protonation Protonation of Carbonyl Diacid->Protonation Methanol Methanol (excess) Attack Nucleophilic Attack by Methanol Methanol->Attack H_plus H+ (cat.) H_plus->Protonation Protonation->Attack Proton_Transfer Proton Transfer Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Deprotonation->H_plus Diester Dimethyl spiro[3.3]heptane-2,6-dicarboxylate Deprotonation->Diester

Caption: Mechanism of the Fischer Esterification.

Experimental Protocol: Fischer Esterification

This is a general, yet robust, protocol for the esterification of a dicarboxylic acid.

Materials:

  • Spiro[3.3]heptane-2,6-dicarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve or suspend spiro[3.3]heptane-2,6-dicarboxylic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-10 hours. The reaction progress can be monitored by TLC or LC-MS. [5]4. Quenching and Extraction: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. [7]Separate the organic layer and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl spiro[3.3]heptane-2,6-dicarboxylate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Table 2: Reagent Quantities for Esterification

ReagentMolar Equiv.Molecular Weight ( g/mol )Example Quantity
Spiro[3.3]heptane-2,6-dicarboxylic Acid1.0184.1918.4 g
MethanolSolvent32.04200 mL
Concentrated Sulfuric AcidCatalytic98.082 mL
Product
Dimethyl spiro[3.3]heptane-2,6-dicarboxylate212.24Typical Yield: >90%

Characterization and Validation

Thorough characterization of the final product is essential to confirm its identity and purity.

Table 3: Physicochemical and Spectroscopic Data for Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

PropertyValue
CAS Number 37942-79-3
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.25 g/mol
Appearance Colorless oil or low-melting solid
¹H NMR Predicted: Signals for the methoxy protons (~3.7 ppm, singlet, 6H), the methine protons (~3.0-3.2 ppm, multiplet, 2H), and the methylene protons of the cyclobutane rings (complex multiplets, ~2.0-2.6 ppm, 8H).
¹³C NMR Predicted: Resonances for the ester carbonyl carbons (~173-175 ppm), the methoxy carbons (~52 ppm), the spiro carbon (~35-40 ppm), the methine carbons (~40-45 ppm), and the methylene carbons (~30-35 ppm).
Mass Spec (EI) Predicted m/z: 212.10 (M⁺), and characteristic fragmentation patterns.

Note: Predicted NMR shifts are based on general chemical shift ranges and data for structurally similar compounds. Actual shifts may vary depending on the solvent and spectrometer frequency.

Conclusion

This guide has outlined a reliable and well-documented synthetic pathway for the preparation of dimethyl spiro[3.3]heptane-2,6-dicarboxylate. The presented two-stage approach, leveraging the classic Fecht synthesis followed by a robust Fischer esterification, provides a scalable and efficient route to this valuable building block. The detailed protocols and mechanistic discussions are intended to empower researchers in the fields of medicinal chemistry and materials science to confidently synthesize and utilize this unique spirocyclic scaffold in their research endeavors.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of succinic acid using MeOH. Retrieved from [Link]

  • Reddit. (2020, January 16). Advice for Simple Fischer Esterification Reaction. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2020). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylspiro[3.3]heptane. Retrieved from [Link]

  • PubChemLite. (n.d.). Spiro[3.3]heptane-2,6-dicarboxylic acid (C9H12O4). Retrieved from [Link]

  • Synthesis. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Uniqueness and Therapeutic Potential of a Compact Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate emerges as a compelling building block, distinguished by its rigid, compact, and structurally unique spirocyclic core. This guide provides an in-depth exploration of its physicochemical properties, synthesis, and burgeoning applications, particularly for researchers, medicinal chemists, and professionals in drug development. The spiro[3.3]heptane framework, consisting of two fused cyclobutane rings sharing a single carbon atom, imparts a defined spatial orientation to its substituents, making it an attractive alternative to traditional, often planar, aromatic systems. Its growing prominence stems from two key areas: its role as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) and its application as a non-collinear bioisostere for phenyl rings in therapeutic agents.[1][2] This guide will delve into the technical nuances of this promising molecule, offering both foundational knowledge and practical insights for its strategic deployment in research and development.

Physicochemical Properties: A Foundation for Rational Drug Design

A thorough understanding of a molecule's physicochemical properties is the bedrock of rational drug design. While comprehensive experimental data for Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is not extensively documented in publicly accessible literature, we can infer and extrapolate key characteristics from available data for the parent compound, Spiro[3.3]heptane-2,6-dicarboxylic acid, and from computational predictions. These properties are crucial for predicting its behavior in biological systems, including solubility, membrane permeability, and metabolic stability.

Table 1: Physicochemical Properties of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate and its Parent Diacid

PropertyDimethyl Spiro[3.3]heptane-2,6-dicarboxylateSpiro[3.3]heptane-2,6-dicarboxylic acidData Source
Molecular Formula C₁₁H₁₆O₄C₉H₁₂O₄[1][3]
Molecular Weight 212.25 g/mol 184.19 g/mol [1][3]
CAS Number 37942-79-3 / 27259-79-63057-91-8[1][4][5]
Melting Point Data not available230-235 °C[5]
Boiling Point Data not available417.8 ± 45.0 °C (Predicted)[5]
Calculated LogP Data not available0.4[6]
Appearance Inferred to be a solid or oilSolid[5]
Solubility Expected to be soluble in common organic solvents like DCM, DMF, and alcohols.Limited solubility in water, soluble in some organic solvents.General chemical principles

Note: The lack of extensive experimental data for the dimethyl ester highlights an opportunity for further research to fully characterize this important building block.

The esterification of the carboxylic acid groups in the parent compound to form the dimethyl ester is expected to significantly decrease the melting point and increase the solubility in nonpolar organic solvents, a critical consideration for its use in organic synthesis.

Synthesis of the Spiro[3.3]heptane Core: Building the Foundation

The synthesis of the spiro[3.3]heptane framework is a key aspect of its accessibility for research and development. Several synthetic strategies have been developed, with the most common approaches involving double substitution reactions or [2+2] cycloadditions.

Fecht's Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid: A Classic Approach

A foundational method for the synthesis of the parent dicarboxylic acid was reported by Fecht. This approach involves the condensation of a tetra-electrophile, pentaerythrityl tetrabromide, with a bis-nucleophile, diethyl malonate. The resulting tetraester is then hydrolyzed and decarboxylated to yield the target spiro[3.3]heptane-2,6-dicarboxylic acid.

Experimental Protocol: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid (Fecht's Method)

  • Condensation: Diethyl malonate is reacted with pentaerythrityl tetrabromide in the presence of a strong base, such as sodium ethoxide, in a suitable solvent like ethanol. This reaction forms the tetraethyl-spiro[3.3]heptane-2,2,6,6-tetracarboxylate intermediate.

  • Hydrolysis: The resulting tetraester is subjected to basic hydrolysis, typically using a solution of sodium hydroxide or potassium hydroxide in a water/alcohol mixture, to convert the ester groups into carboxylate salts.

  • Acidification and Decarboxylation: The reaction mixture is then acidified with a strong acid, such as hydrochloric acid. The resulting tetra-acid is unstable and undergoes spontaneous decarboxylation upon heating to yield Spiro[3.3]heptane-2,6-dicarboxylic acid.

This classical approach, while effective, often requires careful control of reaction conditions to achieve good yields.

Esterification to Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Once the dicarboxylic acid is obtained, it can be readily converted to the dimethyl ester via standard esterification procedures.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Spiro[3.3]heptane-2,6-dicarboxylic acid is dissolved or suspended in an excess of methanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the mixture.

  • Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

  • Workup and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate. Further purification can be achieved by column chromatography or distillation.

Synthesis_Workflow cluster_0 Synthesis of Parent Acid cluster_1 Esterification Pentaerythrityl tetrabromide Pentaerythrityl tetrabromide Condensation Condensation Pentaerythrityl tetrabromide->Condensation Diethyl malonate Diethyl malonate Diethyl malonate->Condensation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Condensation->Hydrolysis & Decarboxylation Spiro[3.3]heptane-2,6-dicarboxylic acid Spiro[3.3]heptane-2,6-dicarboxylic acid Hydrolysis & Decarboxylation->Spiro[3.3]heptane-2,6-dicarboxylic acid Esterification Esterification Spiro[3.3]heptane-2,6-dicarboxylic acid->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate Esterification->Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Caption: Synthetic workflow for Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate.

Applications in Drug Discovery and Development: A Scaffold of Growing Importance

The rigid and well-defined three-dimensional structure of the spiro[3.3]heptane core makes it a highly valuable scaffold in medicinal chemistry. Its applications are primarily centered on its use as a rigid linker in PROTACs and as a bioisosteric replacement for aromatic rings.

A Rigid Linker for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design, influencing its efficacy, selectivity, and pharmacokinetic properties.

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate serves as a valuable building block for constructing rigid linkers.[1] The spirocyclic core enforces a specific spatial relationship between the two ends of the linker, which can be crucial for achieving the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination. The ester functionalities provide convenient handles for further chemical modification and attachment of the protein-binding moieties.

PROTAC_Mechanism cluster_PROTAC PROTAC Structure Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Degraded Protein Degraded Protein Proteasomal Degradation->Degraded Protein Target Binder Target Binder Spiro[3.3]heptane Linker Spiro[3.3]heptane Linker Target Binder->Spiro[3.3]heptane Linker E3 Ligase Ligand E3 Ligase Ligand Spiro[3.3]heptane Linker->E3 Ligase Ligand

Caption: Role of the spiro[3.3]heptane linker in PROTAC-mediated protein degradation.

A Non-Collinear Benzene Bioisostere

The phenyl ring is a ubiquitous motif in drug molecules. However, its planarity and lipophilicity can sometimes lead to suboptimal physicochemical and pharmacokinetic properties. The concept of bioisosterism, the replacement of a functional group with another that retains the desired biological activity, is a powerful strategy in drug design.

The spiro[3.3]heptane scaffold has emerged as a promising non-collinear bioisostere for the phenyl ring.[1][2] Unlike linear scaffolds that mimic the para-substitution pattern of a benzene ring, the spiro[3.3]heptane core presents its substituents with a distinct, non-linear trajectory. This can lead to several advantages:

  • Improved Physicochemical Properties: Replacement of a flat aromatic ring with a saturated, three-dimensional spirocyclic core can increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility and reduced metabolic liability.

  • Novel Intellectual Property: The use of a less common scaffold like spiro[3.3]heptane can provide a pathway to novel chemical entities with new intellectual property protection.

  • Exploration of New Chemical Space: The unique vectoral display of substituents from the spiro[3.3]heptane core allows for the exploration of new interactions with the biological target that may not be possible with a planar aromatic ring.

A notable study demonstrated the successful incorporation of the spiro[3.3]heptane core into analogs of the FDA-approved drugs Vorinostat and Sonidegib, where it replaced a phenyl ring.[1] The resulting saturated analogs exhibited retained or even improved biological activity, underscoring the potential of this scaffold as a benzene mimic.

Conclusion and Future Outlook

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is more than just a chemical novelty; it is a versatile and powerful tool for the modern medicinal chemist. Its rigid, three-dimensional structure provides a unique platform for the design of next-generation therapeutics, from highly specific PROTACs to innovative bioisosteres of established pharmacophores. While a more comprehensive experimental characterization of its physicochemical properties is warranted, the existing body of research and its commercial availability as a building block signal a bright future for this compact and compelling scaffold. As the drive to escape "flatland" in drug discovery continues, the strategic application of spiro[3.3]heptane derivatives is poised to unlock new therapeutic possibilities and contribute to the development of safer and more effective medicines.

References

  • P. I. Mykhailiuk, Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere, ChemRxiv (2022). URL: [Link]

  • P. I. Mykhailiuk, Spiro[3.3]heptane as a Saturated Benzene Bioisostere, PubMed (2024). URL: [Link]

  • PubChem, Spiro[3.3]heptane-2,6-dicarboxylic acid. URL: [Link]

Sources

Spectroscopic Characterization of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of the Spiro[3.3]heptane Scaffold

The spiro[3.3]heptane framework represents a unique class of saturated carbocycles characterized by two cyclobutane rings sharing a single quaternary carbon atom. This rigid, non-planar structure offers a distinct three-dimensional exit vector geometry compared to traditional flat aromatic rings or conformationally flexible cyclohexanes.[3][4] Consequently, it has emerged as a valuable "escape from flatland" tool in modern drug discovery, enabling the design of novel chemical entities with improved physicochemical properties.[4]

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, in particular, serves as a crucial building block. Its dicarboxylate functionality allows for its incorporation into larger molecules, notably as a rigid linker in Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional molecules that induce protein degradation, and the linker's length, rigidity, and vectoral presentation are critical for optimizing the formation of a productive ternary complex between the target protein and an E3 ligase.[][8] Accurate spectroscopic characterization is the cornerstone of ensuring the purity, identity, and correct isomeric form of this linker before its incorporation into complex therapeutic agents.

Synthesis and Sample Preparation

A robust characterization begins with a well-defined synthetic protocol and meticulous sample preparation.

Proposed Synthetic Pathway

The synthesis of the parent spiro[3.3]heptane-2,6-dicarboxylic acid was first reported by Fecht.[9] A common modern approach involves the condensation of a malonic ester with a suitable dielectrophile.[9] The title compound can be synthesized from its corresponding dicarboxylic acid via Fischer esterification.

Experimental Protocol: Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

  • To a solution of Spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 eq) in methanol (20 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The acid catalyzes the esterification reaction.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate.

Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.

  • IR Spectroscopy: A spectrum can be obtained from a thin film of the compound on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or analyze the neat compound for Electron Ionization (EI).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for confirming the carbon skeleton and proton environments of the molecule.[10][11] The inherent symmetry of the 2,6-disubstituted spiro[3.3]heptane scaffold simplifies the spectra, making interpretation relatively straightforward.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.[12]

Analysis of an Analogous Compound: Diethyl Spiro[3.3]heptane-2,6-dicarboxylate

Partial ¹H NMR data for the diethyl ester provides a valuable reference point. This allows for a reasoned, field-proven interpretation.

Chemical Shift (δ)MultiplicityIntegrationAssignment
~4.12 ppmQuartet (q)4H-OCH₂ CH₃
~3.30-3.45 ppmMultiplet (m)4HRing CH and CH₂
~1.25 ppmTriplet (t)6H-OCH₂CH₃

Predicted ¹H NMR Spectrum: Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

By analogy, we can confidently predict the ¹H NMR spectrum of the dimethyl ester. The key difference will be the replacement of the ethyl group signals with a singlet for the two equivalent methoxy groups.

Predicted Chemical Shift (δ)Predicted MultiplicityPredicted IntegrationAssignmentRationale
~3.67 ppm Singlet (s) 6H -OCH₃ The six protons of the two methyl ester groups are chemically equivalent and have no adjacent protons, resulting in a single, sharp peak.
~3.3 ppm Multiplet (m) 2H CH -COOCH₃These methine protons are deshielded by the adjacent electron-withdrawing ester group.
~2.4 ppm Multiplet (m) 8H Ring CH₂ The eight methylene protons of the two cyclobutane rings will appear as a complex multiplet.[13][14]

G cluster_mol Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate Structure cluster_nmr Predicted ¹H NMR Signals s3_67 Singlet (6H) 3.67 ppm mol mol s3_67->mol -OCH₃ m3_3 Multiplet (2H) 3.3 ppm m3_3->mol CH-COOR m2_4 Multiplet (8H) ~2.4 ppm m2_4->mol Ring CH₂

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[15] Due to the molecule's symmetry, a reduced number of signals is expected.

Predicted ¹³C NMR Spectrum: Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Predicted Chemical Shift (δ)Carbon AssignmentRationale
~174 ppm C =OThe carbonyl carbon of the ester group is highly deshielded and appears far downfield.
~51 ppm -OC H₃The carbon of the methoxy group.
~40 ppm C H-COOCH₃The methine carbon, deshielded by the ester.
~38 ppm Spiro C The central quaternary spiro carbon, a key identifying feature.
~30 ppm Ring C H₂The methylene carbons of the cyclobutane rings. Unsubstituted cyclobutane resonates around 22.4 ppm; substitution increases this shift.[13]

G acq Sample Preparation (Dissolve in CDCl₃) nmr Data Acquisition (¹H and ¹³C Spectra) acq->nmr Insert into Spectrometer proc Data Processing (Fourier Transform, Phasing) nmr->proc FID Signal analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis Processed Spectrum structure Structure Confirmation analysis->structure

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups.[16] For Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, the most diagnostic absorptions are related to the ester functional groups.

Interpretation of Key Absorptions

The IR spectrum is dominated by the strong absorptions of the C=O and C-O bonds of the ester moieties.

Reference Data: Diethyl Spiro[3.3]heptane-2,6-dicarboxylate

  • C=O Stretch: 1735 cm⁻¹

This value is characteristic of a saturated aliphatic ester.[17][18][19]

Predicted IR Spectrum: Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Predicted Frequency (cm⁻¹)Vibration TypeIntensityRationale
2950-2850 C-H (sp³) StretchMedium-StrongAliphatic C-H bonds of the cyclobutane rings and methyl groups.
~1735 C=O Stretch (Ester)Strong, SharpThe most prominent peak in the spectrum, confirming the ester functional group.[19]
1300-1000 C-O Stretch (Ester)StrongEsters typically show two strong C-O stretching bands in this region.[16]

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.[20][21][22]

Molecular Ion and Predicted Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed would be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Molecular Formula: C₁₁H₁₆O₄

  • Exact Mass: 212.10 g/mol

  • Expected [M+H]⁺: m/z 213.11

  • Expected [M+Na]⁺: m/z 235.09

Under higher energy Electron Ionization (EI), the molecular ion (M⁺˙ at m/z 212) would be observed, followed by characteristic fragmentation. The fragmentation of cyclic esters often involves cleavage adjacent to the carbonyl group and rearrangements.[23][24][25]

G M [M]⁺˙ m/z 212 F1 [M - OCH₃]⁺ m/z 181 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 153 M->F2 - •COOCH₃ F3 [C₄H₅O₂]⁺ m/z 85 F2->F3 Ring Cleavage

Conclusion

The structural characterization of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate relies on a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy confirms the unique carbon framework, including the signature spiro-carbon, and the arrangement of protons. IR spectroscopy provides rapid verification of the critical ester functional groups, while mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation. This guide provides a robust predictive framework for the analysis of this important synthetic building block, enabling researchers to confidently verify its structure and purity for applications in drug discovery and materials science.

References

  • Nyquist, R. A., Putzig, C. L., & Leugers, M. A. (1997). The Handbook of Infrared and Raman Spectra of Inorganic Compounds and Organic Salts. Academic Press.
  • Li, H., et al. (2000). Mass spectrometric study of six cyclic esters. Rapid Communications in Mass Spectrometry, 14(9), 765-771.
  • BenchChem. (n.d.). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.
  • Deutsche Gesellschaft für Massenspektrometrie. (n.d.). Basic Principle of Mass Spectrometry.
  • Aryal, S. (2024). Mass Spectrometry Explained: Principle, Steps & Uses. Microbe Notes.
  • Nyquist, R. A., & Kagel, R. O. (2012). Handbook of Infrared and Raman Spectra of Inorganic Compounds and Organic Salts. Academic Press.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy.
  • PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications.
  • ACD/Labs. (2023). A Beginner’s Guide to Mass Spectrometry.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Nyquist, R. A., Kagel, R. O. (n.d.). Handbook of Infrared and Raman Spectra of Inorganic Compounds and Organic Salts. ScienceDirect.
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Better World Books. (n.d.). Handbook of Infrared and Raman Spectra of Inorganic Compounds and Organic Salts.
  • Wikipedia. (n.d.). Mass spectrometry.
  • Enamine. (n.d.). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery.
  • Doolittle's Co-op. (n.d.). Handbook of Infrared and Raman Spectra of Inorganic Compounds and Organic Salts.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.
  • PubMed. (2024). Spiro[3.
  • ResearchGate. (2025). Mass spectrometric study of six cyclic esters | Request PDF.
  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
  • ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry.
  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry.
  • Doc Brown's Chemistry. (n.d.).
  • Biosynth. (n.d.). Spiro[3.3]heptane-2,6-dicarboxylic acid.
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene.
  • Mykhailiuk, P. K. (2019). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid | Request PDF.
  • Chemistry LibreTexts. (2023).
  • Hamid, G., et al. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • Pro-Active. (n.d.). Understanding the Role of Linkers in PROTAC Molecules.
  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • OpenOChem Learn. (n.d.). Interpreting.
  • Wikipedia. (n.d.).
  • Semantic Scholar. (n.d.). Enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid.
  • National Institutes of Health. (n.d.). PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • BroadPharm. (2022).
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
  • NIST. (n.d.).
  • ResearchGate. (n.d.). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L).
  • ChemicalBook. (n.d.). spiro[3.3]heptane-2,6-dicarboxylic acid | 3057-91-8.
  • PubChem. (n.d.). Spiro[3.3]heptane-2,6-dicarboxylic acid.

Sources

A Comprehensive Technical Guide to the Thermal Stability Assessment of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[3.3]heptane scaffold has emerged as a crucial motif in modern drug discovery, valued for its rigid, three-dimensional structure that offers an escape from flatland and improved physicochemical properties. Dimethyl spiro[3.3]heptane-2,6-dicarboxylate, in particular, serves as a valuable building block and linker in novel therapeutic modalities like PROTACs. As with any new chemical entity destined for pharmaceutical development, a thorough understanding of its thermal stability is paramount for ensuring safety, efficacy, and a viable shelf-life. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to rigorously evaluate the thermal stability of dimethyl spiro[3.3]heptane-2,6-dicarboxylate. In the absence of established public data for this specific molecule, this document outlines a systematic, first-principles approach, detailing the necessary experimental protocols and the scientific rationale behind them.

Introduction: The Significance of a Strained Scaffold

The spiro[3.3]heptane core is increasingly utilized as a saturated, non-planar bioisostere for benzene, enabling medicinal chemists to explore novel chemical space with enhanced metabolic stability and solubility. Its inherent ring strain, a consequence of the two fused cyclobutane rings, imparts a well-defined three-dimensional geometry, which is highly advantageous for optimizing ligand-target interactions. Dimethyl spiro[3.3]heptane-2,6-dicarboxylate is a key derivative, providing synthetic handles for further elaboration in drug candidates.

However, the very features that make this scaffold attractive—namely, the strained cyclobutane rings and the ester functionalities—are potential sites of thermal lability. A comprehensive thermal stability profile is therefore not merely a regulatory requirement but a fundamental dataset that informs:

  • Storage Conditions: Defining appropriate temperature and humidity ranges to prevent degradation.

  • Manufacturing Processes: Ensuring the compound does not degrade during heat-intensive steps like drying, milling, or formulation.

  • Formulation Development: Selecting compatible excipients and processes that will not compromise the drug substance's integrity.

  • Safety Assessment: Identifying potentially toxic degradants that could form over time.

This guide presents a holistic methodology to characterize the thermal behavior of dimethyl spiro[3.3]heptane-2,6-dicarboxylate, from initial screening to in-depth mechanistic investigation.

Theoretical Considerations: Potential Degradation Pathways

The structure of dimethyl spiro[3.3]heptane-2,6-dicarboxylate presents two primary areas of potential thermal instability:

  • Ester Functional Groups: Esters can undergo thermal decomposition through various mechanisms. A common pathway for methyl esters is pyrolysis, which can proceed via radical chain reactions to form smaller molecules like alkenes, carbon monoxide, and carbon dioxide.[1][2][3]

  • Strained Cyclobutane Rings: The significant ring strain in cyclobutanes (approx. 26 kcal/mol per ring) makes them susceptible to thermally induced ring-opening reactions.[4] Pyrolysis of cyclobutane derivatives often leads to the formation of olefins through cleavage of the four-membered ring.[5][6]

Based on these principles, we can hypothesize two primary degradation pathways for investigation:

  • Pathway A: Ester Pyrolysis: Homolytic cleavage of the C-O bond in the ester group, leading to a cascade of radical reactions and the evolution of gases such as CO, CO₂, and methane.

  • Pathway B: Ring Opening: Cleavage of the spirocyclic core to relieve ring strain, potentially forming vinyl or other unsaturated acyclic compounds.

The following diagram illustrates these hypothetical pathways.

cluster_main Hypothetical Thermal Decomposition Pathways cluster_a Pathway A: Ester Pyrolysis cluster_b Pathway B: Ring Opening start Dimethyl Spiro[3.3]heptane- 2,6-dicarboxylate pathA_1 Radical Intermediates start->pathA_1 High Temp pathB_1 Ring-Opened Intermediates start->pathB_1 High Temp pathA_2 Evolved Gases (CO, CO₂, CH₄, etc.) pathA_1->pathA_2 pathB_2 Unsaturated Acyclic Compounds pathB_1->pathB_2

Caption: Hypothetical thermal degradation routes for the target molecule.

A Systematic Workflow for Thermal Stability Assessment

A multi-faceted approach is required to build a complete and reliable thermal stability profile. We recommend a tiered strategy, beginning with broad screening techniques and progressing to detailed structural elucidation of any observed degradants.

The overall experimental workflow is depicted below.

cluster_workflow Thermal Stability Assessment Workflow start Test Article: Dimethyl Spiro[3.3]heptane- 2,6-dicarboxylate tga Thermogravimetric Analysis (TGA) - Onset of Decomposition - Mass Loss Profile start->tga dsc Differential Scanning Calorimetry (DSC) - Melting Point - Phase Transitions - Decomposition Enthalpy start->dsc stress Forced Degradation (Isothermal Stress Testing) start->stress ega Evolved Gas Analysis (TGA-MS / TGA-FTIR) - Identify Gaseous Products tga->ega If mass loss observed report Final Stability Report - Shelf-life Prediction - Handling Guidelines tga->report dsc->report hplc Stability-Indicating HPLC Method - Separate Degradants stress->hplc ega->report lcms LC-MS Analysis - Determine MW of Degradants hplc->lcms If degradants detected nmr NMR Spectroscopy - Definitive Structure Elucidation lcms->nmr For unknown peaks nmr->report

Caption: Recommended workflow for a comprehensive stability study.

Initial Screening: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the foundational techniques for an initial assessment.[7][8][9]

Objective: To determine the temperature at which the molecule begins to lose mass due to decomposition.[10][11]

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of dimethyl spiro[3.3]heptane-2,6-dicarboxylate into a clean, tared TGA pan (platinum or alumina is recommended).

  • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere. This is crucial to study the intrinsic thermal stability without oxidative effects.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of decomposition (Tonset) is typically determined as the temperature at which 5% mass loss occurs (Td5%).

Objective: To identify the melting point, any polymorphic transitions, and the enthalpy of decomposition (exothermic or endothermic).[12][13][14]

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

  • Atmosphere: Use a nitrogen purge at 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the decomposition onset found by TGA, at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Identify the sharp endotherm corresponding to the melting point (Tm) and any broad exotherms or endotherms at higher temperatures that indicate decomposition.

In-Depth Analysis: Forced Degradation and Product Identification

Forced degradation, or stress testing, is essential for identifying potential degradation products and developing a stability-indicating analytical method.[15][16]

Objective: To generate degradation products under controlled thermal stress for subsequent analysis.[17][18]

  • Sample Preparation: Place accurately weighed aliquots of the solid drug substance into multiple vials.

  • Stress Conditions: Store the vials in calibrated ovens at a series of elevated temperatures. A typical set might be 60 °C, 80 °C, and 100 °C.

  • Time Points: Pull samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Sample Analysis: At each time point, dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and analyze using a stability-indicating HPLC method.

Once degradation is observed, a systematic approach is needed to identify the new chemical entities formed.[19][20][21]

  • Stability-Indicating HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from all process impurities and potential degradation products.[22][23][24] This typically involves screening different columns, mobile phases, and gradient conditions. A photodiode array (PDA) detector is crucial for assessing peak purity.

  • LC-MS Analysis: Analyze the stressed samples by Liquid Chromatography-Mass Spectrometry (LC-MS).[25][26] This will provide the molecular weights of the degradation products, offering the first clues to their structures. High-resolution MS (e.g., Q-TOF) can provide accurate mass data to determine elemental compositions.

  • Preparative HPLC and NMR Spectroscopy: If unknown degradants are present at significant levels (e.g., >0.1%), isolate them using preparative HPLC. The definitive structure of the isolated compounds must then be elucidated using a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, HMBC).[27][28][29][30][31]

Mechanistic Insights: Evolved Gas Analysis (EGA)

To understand the decomposition mechanism, particularly the initial steps, identifying the gases evolved during TGA is highly informative. This is achieved by coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).[32][33][34][35][36]

Objective: To identify the molecular mass of gaseous products as they evolve during thermal decomposition.

  • Setup: Couple the gas outlet of the TGA to the inlet of a mass spectrometer via a heated transfer line (typically maintained at >200 °C to prevent condensation).

  • TGA Program: Run the same temperature program as the initial TGA screening (10 °C/min ramp in nitrogen).

  • MS Acquisition: Set the MS to scan a relevant mass range (e.g., 10-200 amu) continuously throughout the TGA run.

  • Data Analysis: Correlate the ion currents for specific mass-to-charge ratios (m/z) with the mass loss events observed in the TGA curve. For example, detecting m/z = 44 (CO₂) and m/z = 18 (H₂O) concurrently with a mass loss step provides strong evidence for specific fragmentation patterns.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. A well-structured table provides an at-a-glance summary of the molecule's thermal properties.

Table 1: Summary of Thermal Analysis Data for Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

ParameterMethodResultComments
Melting Point (Tm)DSCe.g., 152.4 °CSharp endotherm, indicating a crystalline solid.
Decomposition Onset (Td5%)TGA (N₂)e.g., 285.1 °CTemperature at 5% mass loss.
Decomposition Peak (Tmax)DSCe.g., 310.7 °CPeak of the decomposition exotherm.
Enthalpy of Decomposition (ΔHd)DSCe.g., -450 J/gExothermic decomposition.
Residual Mass @ 600 °CTGA (N₂)e.g., 8.2%Indicates formation of non-volatile char.
Key Evolved Gases (m/z)TGA-MSe.g., 44, 31, 28Corresponds to CO₂, CH₃O⁺, CO.

(Note: Values are hypothetical examples for illustrative purposes.)

Conclusion

The thermal stability of dimethyl spiro[3.3]heptane-2,6-dicarboxylate is a critical quality attribute that must be thoroughly understood for its successful application in drug development. While no specific degradation data is currently published, this guide provides a robust, scientifically-grounded framework for its comprehensive evaluation. By employing a combination of thermo-analytical and chromatographic techniques, researchers can determine the intrinsic stability, elucidate degradation pathways, and identify potential degradants. This knowledge is indispensable for developing safe, stable, and effective medicines based on this promising sp³-rich scaffold.

References

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][19]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. [Link][15]

  • UC Research Repository. (1981). Pyrolysis of some cyclobutane derivatives. [Link][5]

  • ResearchGate. (2014). Stability Indicating HPLC Method Development: A Review. [Link][22]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. [Link][23]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link][24]

  • National Institutes of Health. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link][25]

  • National Institutes of Health. (2011). Experimental and modeling study of the thermal decomposition of methyl decanoate. [Link][1]

  • Slideshare. (2017). Degradation Analysis Using LC-MS/MS. [Link][26]

  • ResearchGate. (2011). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. [Link][6]

  • LCMS Limited. (n.d.). Detection and identification of impurities and degradation products in formulations or manufactured products using LC/UV/MS/MS. [Link][20]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link][27]

  • IJCPS. (2018). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link][21]

  • Eurofins EAG. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). [Link][33]

  • Mettler Toledo. (n.d.). Evolved Gas Analysis Guide. [Link][34]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link][7]

  • ResearchGate. (2021). Isothermal stress testing results (after 4 weeks). [Link][17]

  • Indian Academy of Sciences. (2004). Thermogravimetry-evolved gas analysis–mass spectrometry system for materials research. [Link][35]

  • Setaram. (n.d.). TECHNICAL NOTE EVOLVED GAS ANALYSIS (EGA). [Link][36]

  • ACS Publications. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link][4]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link][10]

  • The University of Melbourne. (2025). STANDARD OPERATING PROCEDURE - TGA. [Link][11]

  • Hypha Discovery. (n.d.). Structure Elucidation by NMR. [Link][28]

  • National Institutes of Health. (2012). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link][12]

  • ACS Publications. (2013). Thermal Decomposition of Methyl Butanoate: Ab Initio Study of a Biodiesel Fuel Surrogate. [Link][2]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link][8]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link][9]

  • Lawrence Livermore National Laboratory. (n.d.). Methyl Decanoate | Combustion. [Link][3]

  • European Medicines Agency. (2003). Stability testing of existing active substances and related finished products. [Link][16]

  • PubMed. (1992). Solid-state stability testing of drugs by isothermal calorimetry. [Link][18]

  • ResearchGate. (2017). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. [Link][13]

  • S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link][14]

  • AZoM. (2022). NMR Techniques Relevant to Small Molecule Structure Elucidation. [Link][29]

  • University of Gothenburg. (2023). Small molecule-NMR. [Link][30]

  • eRepository @ Seton Hall. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. [Link][31]

Sources

The Stereochemical Landscape of 2,6-Disubstituted Spiro[3.3]heptanes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, primarily due to its rigid, three-dimensional geometry and its role as a bioisostere for aromatic rings.[1][2][3] This guide provides an in-depth exploration of the stereochemistry of 2,6-disubstituted spiro[3.3]heptanes, a class of compounds whose unique spatial arrangement of substituents offers a powerful tool for modulating biological activity. We will delve into the fundamental principles of their stereoisomerism, methodologies for their stereoselective synthesis, and the analytical techniques crucial for the unambiguous assignment of their absolute and relative configurations. This document is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents incorporating this privileged scaffold.

Introduction: The Rise of Spiro[3.3]heptanes in Drug Discovery

The quest for novel chemical matter with improved pharmacological profiles is a central theme in drug discovery. A key strategy in this endeavor is the exploration of three-dimensional (3D) molecular frameworks that can better mimic the spatial and electronic properties of biological targets. Spiro[3.3]heptanes have garnered significant attention as sp³-rich scaffolds that offer a rigid and well-defined orientation of substituents in space.[4][5] This inherent rigidity can lead to enhanced binding affinity and selectivity for target proteins, while also improving physicochemical properties such as solubility and metabolic stability.[2] Notably, the spiro[3.3]heptane core has been successfully employed as a saturated, non-planar bioisostere for mono-, meta-, and para-substituted benzene rings, providing a pathway to novel, patent-free analogues of established drugs.[1][3]

The Unique Stereochemistry of 2,6-Disubstituted Spiro[3.3]heptanes: Axial Chirality

Unlike simple cycloalkanes, the stereochemistry of 2,6-disubstituted spiro[3.3]heptanes is not defined by traditional point chirality at the substituted carbons alone. Instead, these molecules exhibit a fascinating form of stereoisomerism known as axial chirality .[6][7][8] This arises from the non-planar arrangement of the two cyclobutane rings, which are held in a twisted orientation relative to each other by the central spiro carbon.

This restricted rotation around the axis passing through the two substituted carbons and the spiro carbon results in two non-superimposable mirror images, or enantiomers.[6][7] These enantiomers are designated using the stereochemical descriptors (R) and (S) or, in some contexts, (P) for plus (right-handed helix) and (M) for minus (left-handed helix).[7]

In addition to the enantiomers arising from axial chirality, the presence of substituents at the 2 and 6 positions can also lead to diastereomers, namely cis and trans isomers, depending on the relative orientation of the substituents with respect to the plane of the cyclobutane rings.

G cluster_0 Stereoisomers of 2,6-Disubstituted Spiro[3.3]heptane Enantiomers Enantiomers Axial Chirality (R/S or P/M) Axial Chirality (R/S or P/M) Enantiomers->Axial Chirality (R/S or P/M) Arises from restricted rotation Diastereomers Diastereomers cis/trans Isomers cis/trans Isomers Diastereomers->cis/trans Isomers Relative orientation of substituents

Stereoselective Synthesis: Accessing Enantiopure 2,6-Disubstituted Spiro[3.3]heptanes

The biological activity of chiral molecules is often stereospecific, making the development of asymmetric synthetic routes to enantiopure compounds a critical aspect of drug development. Several strategies have been successfully employed for the stereoselective synthesis of 2,6-disubstituted spiro[3.3]heptanes.

Chiral Auxiliary-Mediated Synthesis

One effective approach involves the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. For instance, the diastereoselective addition of cyclobutanecarboxylate anions to chiral N-tert-butanesulfinyl imines (Davis-Ellman imines) has been reported to produce enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes, which can be further functionalized.[9][10][11] The Strecker reaction, employing chiral amine auxiliaries like (R)-α-phenylglycinol or Ellman's sulfinamide, has also been utilized to install chiral amino acid moieties onto the spiro[3.3]heptane scaffold.[12]

Enzymatic Resolutions and Desymmetrization

Biocatalysis offers a powerful and environmentally benign approach to chiral synthesis. Pig liver esterase (PLE) has been successfully used for the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding axially chiral 2,6-bis(hydroxymethyl)-2,6-bis(acetoxymethyl)spiro[3.3]heptane with moderate optical purity.[13] This enzymatic approach can also be applied to the kinetic resolution of racemic 2,6-disubstituted spiro[3.3]heptane derivatives.[13]

Asymmetric Catalysis

The development of catalytic asymmetric methods for the synthesis of spiro[3.3]heptanes is an active area of research. These methods often involve the use of chiral catalysts to control the stereochemistry of cycloaddition reactions or other key transformations. While literature on catalytic asymmetric synthesis directly targeting 2,6-disubstituted spiro[3.3]heptanes is still emerging, the principles of asymmetric catalysis are highly applicable to this target class.

G Start Prochiral or Racemic Spiro[3.3]heptane Precursor Auxiliary Chiral Auxiliary Approach Start->Auxiliary Diastereoselective Reaction Enzyme Enzymatic Resolution/Desymmetrization Start->Enzyme Enantioselective Transformation Catalyst Asymmetric Catalysis Start->Catalyst Enantioselective Reaction Product Enantiopure 2,6-Disubstituted Spiro[3.3]heptane Auxiliary->Product Auxiliary Removal Enzyme->Product Catalyst->Product

Analytical Techniques for Stereochemical Assignment

The unambiguous determination of the absolute and relative stereochemistry of 2,6-disubstituted spiro[3.3]heptanes is paramount for understanding their structure-activity relationships. A combination of spectroscopic and crystallographic techniques is typically employed.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules, providing unequivocal proof of both relative and absolute configuration.[14] The puckered nature of the cyclobutane rings and the overall molecular conformation can be precisely determined from the crystal structure data.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the target compound are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[14]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and molecular structure.[14][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of molecules in solution.[17] For 2,6-disubstituted spiro[3.3]heptanes, specific NMR techniques can provide valuable insights into their stereochemical features.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the spiro[3.3]heptane core are sensitive to their stereochemical environment. The four methylene protons in the unsubstituted rings are non-equivalent, leading to complex splitting patterns.[18]

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): Two-dimensional NMR experiments are essential for assigning the proton and carbon signals and for determining the relative stereochemistry. NOESY or ROESY experiments, in particular, can reveal through-space proximities between protons, which can be used to differentiate between cis and trans isomers.[19]

Table 1: Key NMR Parameters for Stereochemical Analysis

NMR ExperimentInformation Gained
¹H NMR Diastereotopic nature of methylene protons, chemical shifts indicative of substituent orientation.[18][20][21]
¹³C NMR Number of unique carbon signals, chemical shifts influenced by stereochemistry.
COSY Proton-proton scalar coupling networks, confirming connectivity.
HSQC/HMBC Correlation of proton and carbon signals, aiding in full spectral assignment.[17]
NOESY/ROESY Through-space proton-proton correlations, crucial for determining relative stereochemistry (cis vs. trans).[17]
Chiroptical Methods

Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are highly sensitive to the chirality of molecules and can be used to determine the absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations.[22]

Applications in Drug Discovery: Spiro[3.3]heptanes as Benzene Bioisosteres

A significant driver for the interest in 2,6-disubstituted spiro[3.3]heptanes is their successful application as bioisosteres for substituted benzene rings.[1][2][3] This "scaffold hopping" strategy allows for the replacement of a planar aromatic ring with a 3D, saturated core, which can lead to several advantages:

  • Improved Physicochemical Properties: Replacement of an aromatic ring with a spiro[3.3]heptane can decrease lipophilicity and improve aqueous solubility.[2][19]

  • Enhanced Metabolic Stability: The saturated nature of the spiro[3.3]heptane core can block metabolic pathways that target the aromatic ring.[19]

  • Novel Intellectual Property: The creation of non-obvious, patent-free analogues of existing drugs.[2][3]

The non-coplanar exit vectors of the substituents in 2,6-disubstituted spiro[3.3]heptanes can effectively mimic the spatial arrangement of substituents on mono-, meta-, and para-substituted benzene rings.[2] This has been demonstrated by the successful incorporation of the spiro[3.3]heptane scaffold into analogues of the anticancer drugs Sonidegib and Vorinostat, and the anesthetic Benzocaine, with retention of high biological activity.[1][2][3]

G Benzene_Ring Substituted Benzene Ring Spiroheptane 2,6-Disubstituted Spiro[3.3]heptane Benzene_Ring->Spiroheptane Bioisosteric Replacement Improved_Properties Improved ADME Properties - Increased Solubility - Enhanced Metabolic Stability - Novel IP Spiroheptane->Improved_Properties Leads to

Future Outlook

The stereochemistry of 2,6-disubstituted spiro[3.3]heptanes presents both a challenge and an opportunity for medicinal chemists. The continued development of efficient and scalable stereoselective synthetic methods will be crucial for unlocking the full potential of this scaffold. Furthermore, a deeper understanding of the conformational preferences of these rigid molecules and their impact on biological activity will guide the design of next-generation therapeutics. As our ability to precisely control the three-dimensional architecture of small molecules improves, the strategic incorporation of stereochemically defined 2,6-disubstituted spiro[3.3]heptanes is poised to become an increasingly valuable tool in the pursuit of innovative medicines.

References

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Angewandte Chemie International Edition, e202316557. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(35), 5123-5126. [Link]

  • Iwasa, S., et al. (1998). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (22), 3753-3758. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. ResearchGate. [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (2022). Chemistry – An Asian Journal, 17(21), e202200831. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. ResearchGate. [Link]

  • Olifir, O. S., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry, 20(15), 3183-3200. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • Synthesis and X-ray crystal structure of spiro[3.3]heptane-2,6-dispirofluorene. ElectronicsAndBooks. [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar. [Link]

  • Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. ResearchGate. [Link]

  • Axial or planar chirality in spiro[3.3]hepta-1,5-diene. Chemistry Stack Exchange. [Link]

  • Saarinen, G. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. DiVA portal. [Link]

  • Goudreau, N., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 131, 132897. [Link]

  • Mastropaolo, D., et al. (1990). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. Acta Crystallographica Section C: Crystal Structure Communications, 46(12), 2401-2405. [Link]

  • Spiro compound. Wikipedia. [Link]

  • Synthesis of Pyrrole-Containing Chiral Spiro Molecules and Their Optical and Chiroptical Properties. Semantic Scholar. [Link]

  • Hamza, D., & Jones, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, (12), 1747-1749. [Link]

  • Saarinen, G. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar. [Link]

  • Chirality of spirocyclic compound. Chemistry Stack Exchange. [Link]

  • Saarinen, G. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. MDU - DiVA portal. [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3528-3536. [Link]

  • Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). ResearchGate. [Link]

  • Hulshof, L. A., & Wynberg, H. (1974). Synthesis, chemistry, and spectroscopic properties of spiro[3.3]hepta-1,5-diene. Journal of the American Chemical Society, 96(7), 2191-2195. [Link]

  • Mykhailiuk, P. K. (2024). (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • X-ray Crystallographic Structure Research Articles. R Discovery. [Link]

  • Wishart, G., et al. (2016). NMR strategies to support medicinal chemistry workflows for primary structure determination. Bioorganic & Medicinal Chemistry Letters, 26(16), 3847-3853. [Link]

Sources

Chirality in Spiro[3.3]heptane-2,6-dicarboxylic Acid Derivatives: A Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.3]heptane framework has emerged as a privileged scaffold in modern chemistry, prized for its rigid three-dimensional structure and its role as a saturated bioisostere of the phenyl ring.[1][2][3][4] This guide provides a comprehensive technical overview of the chirality inherent in a key derivative, spiro[3.3]heptane-2,6-dicarboxylic acid, often referred to as Fecht's acid.[5] We delve into the structural origins of its axial chirality, survey methodologies for the synthesis of racemic and enantiopure forms, detail advanced chiroptical techniques for absolute configuration assignment, and explore its expanding applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique stereochemical properties of this versatile building block.

The Structural Foundation: Understanding Axial Chirality in Spiro[3.3]heptanes

The spiro[3.3]heptane skeleton consists of two cyclobutane rings fused at a single central quaternary carbon atom, the spirocenter. This arrangement forces the two rings into nearly orthogonal planes. While the parent spiro[3.3]heptane molecule is achiral, substitution at the 2- and 6-positions with non-identical groups, as in spiro[3.3]heptane-2,6-dicarboxylic acid, removes all planes of symmetry and rotation-reflection axes, rendering the molecule chiral.

This chirality is not due to a traditional stereocenter (a carbon with four different substituents) but arises from the spatial arrangement of the substituents about a chiral axis.[6] This axis passes through the C2 and C6 carbons and the central spiro carbon. The twisted, non-superimposable mirror-image relationship of the resulting enantiomers is a classic example of axial chirality, analogous to that seen in substituted allenes and biphenyls.[6][7] The inherent rigidity of the fused cyclobutane rings provides high conformational stability and prevents racemization under normal conditions.[5]

Caption: Enantiomers of Spiro[3.3]heptane-2,6-dicarboxylic Acid.

Synthesis and Access to Enantiopure Material

The preparation of enantiomerically pure spiro[3.3]heptane-2,6-dicarboxylic acid is critical for its application in chiral environments such as drug-target interactions or asymmetric catalysis. Methodologies can be broadly categorized into the resolution of a racemic mixture or direct asymmetric synthesis.

Racemic Synthesis

The classical synthesis of racemic spiro[3.3]heptane-2,6-dicarboxylic acid involves a multi-step sequence starting from pentaerythrityl tetrabromide and dimethyl malonate.[5] The resulting tetracarboxylate intermediate is then hydrolyzed and thermally decarboxylated to yield the target diacid.[5][8]

Chiral Resolution of Racemates

Classical Diastereomeric Salt Formation: An early method for resolving the racemic diacid employed the chiral resolving agent brucine to form diastereomeric salts.[9] While historically significant, this technique often provides material with moderate enantiomeric excess (e.e.), with studies showing purities around 90% e.e.[9][10] This necessitates further purification for most modern applications.

Enzymatic Resolution: Biocatalysis offers a highly selective alternative. The use of enzymes, such as pig liver esterase, can achieve the asymmetric hydrolysis of prochiral precursors like 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding axially chiral derivatives with moderate to high optical purity.[11][12]

Preparative Chiral HPLC: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most reliable method for obtaining enantiomers with very high optical purity (>99% e.e.). A common strategy involves derivatizing the dicarboxylic acid to an ester, such as the dicinnamyl ester, which exhibits excellent separation on cellulose-based chiral columns.[9][10] The separated ester enantiomers are then hydrolyzed back to the pure enantiomeric diacids without racemization.[10]

Asymmetric Synthesis

Directly synthesizing a single enantiomer is often more efficient than resolution. Modern strategies increasingly focus on this approach. A powerful example is the biocatalytic desymmetrization of a prochiral spiro[3.3]heptane derivative. Ketoreductase-mediated reduction of a prochiral ketone can provide access to either enantiomer of the corresponding axially chiral alcohol in high enantiomeric excess, which can then be converted to other functionalized building blocks.[13]

Caption: Workflow for Chiral Resolution via Preparative HPLC.

Protocol: Resolution of (±)-Spiro[3.3]heptane-2,6-dicarboxylic Acid via Dicinnamyl Ester Derivative

This protocol is adapted from methodologies proven to yield high enantiopurity.[9]

Step 1: Esterification

  • Suspend racemic spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 eq) in toluene.

  • Add thionyl chloride (2.5 eq) and a catalytic amount of DMF.

  • Heat the mixture at reflux for 3-4 hours until a clear solution is formed.

  • Cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride.

  • Dissolve the crude diacyl chloride in dichloromethane (DCM).

  • Add a solution of cinnamyl alcohol (2.2 eq) and pyridine (2.5 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Perform an aqueous workup (washing with 1M HCl, saturated NaHCO₃, and brine). Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield racemic dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate.

Step 2: Chiral HPLC Separation

  • Dissolve the racemic ester in the mobile phase.

  • Perform preparative HPLC using a chiral stationary phase (e.g., cellulose phenyl carbamate).

  • Exemplary Conditions:

    • Column: Chiralcel OD or equivalent.

    • Mobile Phase: Hexane/2-Propanol (e.g., 90:10 v/v).

    • Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for semi-prep).

    • Detection: UV at 254 nm.

  • Collect the separated enantiomeric fractions.

  • Analyze the purity of each fraction by analytical chiral HPLC to confirm enantiomeric excess.

Step 3: Hydrolysis

  • Dissolve the isolated, optically pure ester (e.g., (+)-ester) in a mixture of THF and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH) (excess, e.g., 5 eq).

  • Stir the mixture at room temperature for 6-12 hours until the reaction is complete (monitor by TLC).

  • Acidify the mixture to pH ~1-2 with cold 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure dicarboxylic acid.

  • Verify the absence of racemization by measuring the optical rotation.

Absolute Configuration Assignment: Chiroptical Spectroscopy

Unambiguous determination of the absolute configuration—assigning the (R) or (S) descriptor—is essential. While classical methods exist, modern chiroptical spectroscopy, coupled with quantum chemical calculations, provides the most definitive evidence.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14] It is exceptionally sensitive to the three-dimensional arrangement of atoms.[15] The standard workflow involves:

  • Experimental measurement of the VCD spectrum of an enantiomer.

  • Computational modeling (typically using Density Functional Theory, DFT) to predict the theoretical VCD spectra for both (R) and (S) configurations.

  • A direct comparison of the experimental spectrum with the calculated spectra allows for a confident assignment of the absolute configuration.[16][17]

Electronic Circular Dichroism (ECD): ECD is the ultraviolet-visible equivalent of VCD, measuring differential absorption in the electronic transition region.[18] The process is analogous to VCD, where the experimental ECD spectrum is compared to theoretically calculated spectra to determine the absolute stereochemistry.[19][20][21]

Caption: VCD/ECD Workflow for Absolute Configuration Determination.

Chiroptical Property (+)-Enantiomer (-)-Enantiomer Reference
Molar Rotation [Φ] (405nm, acetone) +21.1°-21.1°[9][10]
Specific Rotation [α] (589nm, acetone) +9.1°-9.1°[9][10]
Absolute Configuration (R)(S)[5]
Table 1: Reported Chiroptical Data for Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid.

Applications in Drug Discovery and Advanced Materials

The unique structural and stereochemical features of spiro[3.3]heptane derivatives make them highly valuable in several fields.

Medicinal Chemistry: Escaping Flatland

The concept of "escaping flatland" in drug design encourages the use of three-dimensional, sp³-rich scaffolds to improve compound properties like solubility, metabolic stability, and target selectivity.[1] The spiro[3.3]heptane core is a premier example of this principle.

  • Benzene Bioisostere: The spiro[3.3]heptane scaffold serves as a non-planar, saturated bioisostere for mono-, meta-, and para-substituted phenyl rings.[2][3] Replacing aromatic rings with this core can lead to novel, patent-free analogues of existing drugs with retained or even improved biological activity and physicochemical profiles.[2][3] This has been successfully demonstrated with analogues of the anticancer drugs Sonidegib and Vorinostat.[2]

  • Conformationally Restricted Scaffolds: The enantiopure dicarboxylic acid is an excellent building block for creating conformationally constrained analogues of biologically important molecules. For instance, it has been explored as a rigid scaffold to mimic the extended conformation of glutamic acid.[2][22] This rigidity can lock a molecule into a bioactive conformation, enhancing potency and selectivity.

Materials Science: Chiral Metal-Organic Frameworks (MOFs)

Enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid is an ideal candidate for a chiral linker in the synthesis of homochiral MOFs.[5] Its rigidity and well-defined geometry can be translated into porous, crystalline frameworks with chiral channels. Such chiral MOFs have significant potential for applications in:

  • Enantioselective separations (chiral chromatography).

  • Asymmetric catalysis.

  • Chiral sensing.

Conclusion and Outlook

Spiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives represent a class of compounds where structure and chirality are intrinsically linked to function. The axial chirality arising from its rigid, orthogonal ring system provides a unique three-dimensional canvas for molecular design. Robust methods for chiral resolution and asymmetric synthesis now provide routine access to enantiopure materials, while advanced spectroscopic techniques like VCD and ECD allow for their unambiguous stereochemical assignment. As the drive continues for novel, patentable, and more effective therapeutics, and for advanced functional materials, the strategic application of chiral spiro[3.3]heptane building blocks is poised to play an increasingly important role in shaping the future of drug discovery and materials science.

References

  • M. G. Rosenberg, T. Schrievers, U. H. Brinker. (2016). Competitive 1,2-C Atom Shifts in the Strained Carbene Spiro[3.3]hept-1-ylidene Explained by Distinct Ring-Puckered Conformers. J. Org. Chem., 81, 12388-12400. [Link]

  • K. Naemura, A. Furutani. (1990). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. J. Chem. Soc., Perkin Trans. 1, 3215-3217. [Link]

  • I. D. Hurets, et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • I. D. Hurets, et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angew. Chem. Int. Ed., 63(9), e202316557. [Link]

  • L. R. Reddy, et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chem. Commun., 55(35), 5068-5070. [Link]

  • K. Naemura, A. Furutani. (1990). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • A. V. Stepanov, et al. (2023). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Eur. J. Org. Chem.[Link]

  • J. B. F. N. Engberts, et al. (2020). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Org. Lett.[Link]

  • J. D. Bailey, et al. (2022). Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. Org. Lett.[Link]

  • L. R. Reddy, et al. (2019). Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. ResearchGate. [Link]

  • G. Pescitelli, et al. (2018). Preparation and Characterization of a New Chiral Metal-Organic Framework with Spiranes. ResearchGate. [Link]

  • T. Oishi, et al. (2002). Enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid. Semantic Scholar. [Link]

  • T. Oishi, et al. (2002). Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid. ResearchGate. [Link]

  • Loong. (2015). Axial or planar chirality in spiro[3.3]hepta-1,5-diene. Chemistry Stack Exchange. [Link]

  • P. Natho, et al. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]

  • M. Hermann, et al. (2021). Electronic circular dichroism (ECD) spectra of (+)‐1 and (−)‐1. ResearchGate. [Link]

  • PrepChem. Synthesis of spiro[3.3]heptane-2-carboxylic acid. [Link]

  • S. Abbate, et al. (2021). Stereochemistry of natural products from vibrational circular dichroism. RSC Publishing. [Link]

  • Wikipedia. Vibrational circular dichroism. [Link]

  • Y. V. Svyaschenko, et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • E. Coccia, et al. (2023). Electronic circular dichroism from real-time propagation in state space. ArTS - UniTS. [Link]

  • G. Pescitelli. (2021). Electronic Circular Dichroism. Encyclopedia.pub. [Link]

  • D. Hamza, M. J. Tozer. (2000). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]

  • BioTools. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. [Link]

  • A. V. Stepanov, et al. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • C. S. Frampton, et al. (1991). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. PubMed. [Link]

  • Y. Zhang, et al. (2022). Experimental and calculated electronic circular dichroism (ECD) curves of 1. ResearchGate. [Link]

  • K. J. Jalkanen, et al. (2007). Vibrational circular dichroism DFT study on bicyclo[3.3.0]octane derivatives. ResearchGate. [Link]

  • M. T. P. Beerepoot, et al. (2022). Electronic circular dichroism spectra using the algebraic diagrammatic construction schemes of the polarization propagator up to third order. The Journal of Chemical Physics. [Link]

  • S. M. Goldup, et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Semantic Scholar. [Link]

Sources

An In-Depth Technical Guide to the Early Synthetic Routes for Spiro[3.3]heptane Cores

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Strategic Imperative of Three-Dimensionality

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter has increasingly turned towards three-dimensional scaffolds that escape the "flatland" of aromatic systems. The spiro[3.3]heptane core has emerged as a preeminent example of this paradigm shift. Valued for its rigid, well-defined geometry and favorable physicochemical properties, it serves as a unique sp³-rich scaffold and has been successfully explored as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings in drug design.[1][2] This guide provides a detailed exploration of the foundational synthetic strategies that first enabled chemists to access this valuable structural motif, offering insights into the chemical logic that drove these early discoveries.

Chapter 1: The Genesis - Fecht's Pioneering Double Cyclization (1907)

The story of spiro[3.3]heptane synthesis begins over a century ago with the seminal work of H. Fecht.[3] The brilliance of this initial approach lies in its convergent and symmetrical construction of the spirocyclic core from an acyclic precursor. The strategy is built upon the classic principles of carbanion chemistry, specifically the nucleophilicity of malonic esters.

Causality and Strategic Choice:

The choice of pentaerythritol as the ultimate starting point is a masterstroke of retrosynthetic logic. Its central quaternary carbon is the predestined spiro-atom, and its four identical primary hydroxyl groups provide the handles for creating a tetra-electrophilic species. Reacting this tetra-electrophile with two equivalents of a bis-nucleophile, such as diethyl malonate, is designed to orchestrate a cascade of four carbon-carbon bond formations to yield the spiro[3.3]heptane skeleton in a single conceptual operation.

The reaction mechanism involves a double intramolecular Williamson ether synthesis on a grand scale, forming two cyclobutane rings simultaneously around a central carbon atom. This method is elegant and highly efficient for creating the core structure, leading to the highly symmetrical spiro[3.3]heptane-2,6-dicarboxylic acid, now famously known as "Fecht's acid".[3]

Fecht_Synthesis start Pentaerythrityl Tetrabromide intermediate Bis-enolate intermediate (transient) start->intermediate reagent1 + 2x Diethyl Malonate + NaOEt (Base) cyclization Double Intramolecular SN2 Cyclization intermediate->cyclization product_tetraester Spiro[3.3]heptane Tetraester Intermediate cyclization->product_tetraester hydrolysis Saponification (NaOH) then Acidification (H+) product_fecht Fecht's Acid (Spiro[3.3]heptane-2,6-dicarboxylic acid) product_tetraester->product_fecht  Hydrolysis &  Decarboxylation

Figure 1: Conceptual workflow for the Fecht synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid.

Experimental Protocol: Synthesis of Fecht's Acid

This protocol is a modernized interpretation of the classical procedure.[4]

Step 1: Formation of the Spiro[3.3]heptane Tetraester

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • To the cooled sodium ethoxide solution, add diethyl malonate (2.0 eq) dropwise with stirring to form the sodium salt.

  • Add a solution of pentaerythrityl tetrabromide (1.0 eq) in ethanol to the diethyl malonate salt solution.

  • Heat the reaction mixture to reflux for 10-12 hours. The progress can be monitored by TLC.

  • After cooling, neutralize the mixture and remove the ethanol under reduced pressure. The residue contains the crude tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate.

Step 2: Saponification and Decarboxylation

  • Dissolve the crude tetraester from Step 1 in an aqueous solution of sodium hydroxide (excess, >8.0 eq).

  • Heat the mixture to reflux for 4-6 hours to ensure complete saponification of all four ester groups.

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is ~1. The tetracarboxylic acid intermediate will precipitate.

  • Isolate the solid by filtration and dry it thoroughly.

  • Thermally decarboxylate the crude tetracarboxylic acid by heating it to 180-200 °C until the evolution of CO₂ ceases.

  • The resulting solid is crude Fecht's acid, which can be purified by recrystallization from water or a suitable organic solvent.

Chapter 2: Building One Ring at a Time - Sequential [2+2] Cycloadditions

An alternative and powerful early strategy involves the construction of the spiro[3.3]heptane core through sequential [2+2] cycloaddition reactions. This approach is fundamentally different from the Fecht synthesis as it builds the rings stepwise rather than convergently. A common and effective variant of this strategy employs the cycloaddition of a ketene with an alkene.[4]

Causality and Strategic Choice:

The logic here is to first perform a [2+2] cycloaddition to form a cyclobutanone. The resulting cyclobutanone is then converted into a methylenecyclobutane via a Wittig-type reaction. This exocyclic double bond serves as the reaction partner for a second [2+2] cycloaddition, thereby forming the spirocyclic junction.

Dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc (a Zn-Cu couple), is an ideal ketene for this purpose.[5] It is highly electrophilic and readily undergoes cycloaddition with a wide range of alkenes, including simple ones like isobutylene, which can serve as the precursor to the first cyclobutane ring.

Sequential_2plus2 start Isobutylene cycloadd1 [2+2] Cycloaddition start->cycloadd1 reagent1 Dichloroketene (from Zn/Cu + CCl3COCl) reagent1->cycloadd1 intermediate1 3,3-Dimethyl-2,2- dichlorocyclobutanone cycloadd1->intermediate1 wittig Wittig Reaction (e.g., Ph3P=CH2) intermediate1->wittig intermediate2 1-Methylene-3,3-dimethyl- 2,2-dichlorocyclobutane wittig->intermediate2 cycloadd2 [2+2] Cycloaddition intermediate2->cycloadd2 reagent2 Dichloroketene (Second equivalent) reagent2->cycloadd2 product Dichlorinated Spiro[3.3]heptanone derivative cycloadd2->product

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate as a Rigid Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's biological activity. Its length, rigidity, and chemical composition profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[4]

While flexible polyethylene glycol (PEG) and alkyl chains have been the workhorses of early PROTAC development, the field is increasingly appreciating the value of more sophisticated, rigid linker architectures.[5] Rigid linkers can reduce the entropic penalty associated with ternary complex formation by pre-organizing the binding ligands in a favorable conformation.[6] This can lead to enhanced potency, improved selectivity, and better overall physicochemical properties.

This guide focuses on the application of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate , a rigid, non-planar linker, in PROTAC synthesis. We will explore its structural advantages and provide detailed, field-proven protocols for its chemical manipulation and integration into novel protein degraders.

The Spiro[3.3]heptane Motif: A Strategy for 3D Chemical Space Exploration

The spiro[3.3]heptane core is a unique structural motif characterized by two cyclobutane rings sharing a single carbon atom. This arrangement imparts significant three-dimensionality and conformational rigidity.[7] Recent studies have highlighted the spiro[3.3]heptane scaffold as a saturated, non-coplanar bioisostere for benzene, allowing medicinal chemists to "escape from flatland" and explore novel, patent-free chemical space.[8]

Key Advantages of the Spiro[3.3]heptane Linker in PROTACs:

  • Conformational Rigidity: The fixed spatial orientation of the two carboxylate groups can help define the geometry of the ternary complex, potentially improving binding cooperativity and degradation efficiency.[5]

  • Improved Physicochemical Properties: Compared to more linear, flexible linkers, the compact and saturated nature of the spiro[3.3]heptane core can influence properties like solubility and cell permeability. While some studies have noted synthetic challenges with spirocyclic motifs in high-throughput settings, successful incorporation can yield degraders with unique property profiles.[9]

  • Vectorial Diversity: The non-linear arrangement of the exit vectors from the spirocyclic core provides different spatial trajectories for the attached ligands compared to traditional linear linkers, opening new possibilities for productive ternary complex formation.

Physicochemical Properties of the Linker Precursor
PropertyValueSource
Chemical Name Dimethyl spiro[3.3]heptane-2,6-dicarboxylate[10]
CAS Number 37942-79-3[10]
Molecular Formula C₁₁H₁₆O₄[10]
Molecular Weight 212.25 g/mol [10]

Synthetic Strategy: From Dimethyl Ester to Bifunctional PROTAC

The commercially available Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is a precursor that requires chemical modification to be incorporated into a PROTAC. The primary strategy involves a two-stage process: first, hydrolysis of the methyl esters to the free dicarboxylic acid, and second, sequential amide bond formation with the POI and E3 ligase ligands.

G cluster_0 Linker Preparation cluster_1 PROTAC Assembly cluster_2 Biological Evaluation Start Dimethyl Spiro[3.3]heptane- 2,6-dicarboxylate Diacid Spiro[3.3]heptane- 2,6-dicarboxylic Acid Start->Diacid Saponification (Protocol 1) Mono_Amide Mono-Amide Intermediate Diacid->Mono_Amide First Amide Coupling (Protocol 2, Step 1) + Ligand 1 (Amine) Final_PROTAC Final PROTAC Molecule Mono_Amide->Final_PROTAC Second Amide Coupling (Protocol 2, Step 2) + Ligand 2 (Amine) Degradation_Assay Protein Degradation Assay (Protocol 3) Final_PROTAC->Degradation_Assay G cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Analysis Cell_Culture Plate Cells Treatment Treat with PROTAC (Dose Response) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Western Blot Transfer SDS->Transfer Imaging Imaging & Densitometry Transfer->Imaging

Sources

Application of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate in the Synthesis of High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Spirocyclic Monomer

In the pursuit of advanced polymeric materials with superior thermal and mechanical properties, monomer design plays a pivotal role. Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate emerges as a compelling building block for the next generation of high-performance polymers. Its rigid, non-planar spirocyclic core is anticipated to impart significant enhancements to the glass transition temperature (Tg) and thermal stability of the resulting polymers by restricting segmental motion of the polymer chains. This unique three-dimensional structure offers a distinct advantage over conventional planar cyclic or linear monomers.

This application note provides a comprehensive guide for researchers and scientists on the utilization of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate in the synthesis of polyesters and polyamides. We will delve into detailed experimental protocols, explore the underlying scientific principles, and discuss the expected properties of these novel materials, thereby enabling their application in demanding fields such as aerospace, electronics, and biomedical devices.

I. Synthesis of High-Glass Transition Temperature Polyesters via Melt Polycondensation

The synthesis of polyesters from Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is effectively achieved through a two-stage melt polycondensation process involving transesterification followed by polycondensation. This method is widely employed in industrial polyester synthesis and can be adapted for this spirocyclic monomer. The rigidity of the spiro[3.3]heptane unit is expected to yield amorphous polyesters with high glass transition temperatures.

Causality of Experimental Choices:
  • Two-Stage Process: The initial transesterification at a lower temperature minimizes the sublimation of the diol and ensures the formation of low molecular weight oligomers. The subsequent polycondensation at a higher temperature and under vacuum is necessary to drive the reaction to completion by removing the condensation byproduct (methanol and ethylene glycol), thereby achieving a high molecular weight polymer.

  • Catalyst Selection: A combination of a transesterification catalyst (e.g., zinc acetate) and a polycondensation catalyst (e.g., antimony trioxide or a titanium-based catalyst) is often employed for optimal results. However, a single catalyst effective for both stages, such as titanium(IV) isopropoxide, simplifies the procedure.[1]

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative degradation of the polymer at high temperatures, which would lead to discoloration and a reduction in molecular weight.

Experimental Workflow: Polyester Synthesis

Polyester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_post Post-Processing Monomers Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate + Diol (e.g., Ethylene Glycol) Reactor Reaction Vessel (Inert Atmosphere) Monomers->Reactor Catalyst Catalyst (e.g., Titanium(IV) isopropoxide) Catalyst->Reactor Transesterification Transesterification (e.g., 180-220°C) Reactor->Transesterification Heat Polycondensation Polycondensation (e.g., 250-280°C, Vacuum) Transesterification->Polycondensation Increase Temp & Apply Vacuum Isolation Polymer Extrusion/Isolation Polycondensation->Isolation Characterization Characterization (GPC, DSC, TGA, NMR) Isolation->Characterization

Caption: Workflow for the synthesis of polyesters.

Detailed Protocol: Synthesis of Poly(ethylene spiro[3.3]heptane-2,6-dicarboxylate)

Materials:

  • Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate (1.00 eq.)

  • Ethylene glycol (2.20 eq.)

  • Titanium(IV) isopropoxide (0.05-0.1 mol% relative to the diester)

  • High-purity nitrogen or argon gas

  • Suitable reaction vessel equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation condenser.

Procedure:

  • Reactor Setup: Charge the reaction vessel with Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate and ethylene glycol.

  • Inerting: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any residual oxygen. Maintain a gentle flow of the inert gas.

  • Catalyst Addition: Add the titanium(IV) isopropoxide catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Transesterification Stage:

    • Slowly heat the reaction mixture to 180-220°C with constant stirring.

    • Methanol will begin to distill off as the transesterification reaction proceeds.

    • Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

  • Polycondensation Stage:

    • Gradually increase the temperature to 250-280°C.

    • Simultaneously, slowly reduce the pressure to below 1 Torr.

    • A significant increase in the viscosity of the reaction mixture will be observed as the polycondensation progresses and ethylene glycol is removed.

    • Continue the reaction under these conditions for 3-5 hours, or until the desired melt viscosity is achieved, which is indicative of high molecular weight.

  • Polymer Isolation:

    • Release the vacuum with the inert gas.

    • Extrude the molten polymer from the reactor into a strand and quench it in a water bath.

    • Pelletize the cooled polymer strand for subsequent analysis.

Expected Polymer Properties

Polymers derived from spirocyclic monomers are known for their high glass transition temperatures.[2] The incorporation of the rigid spiro[3.3]heptane unit is expected to yield polyesters with the following characteristics:

PropertyExpected ValueRationale
Glass Transition Temp. (Tg) > 100 °CThe rigid, non-planar spirocyclic structure restricts segmental chain motion, leading to a high Tg.[2]
Thermal Stability (TGA) Decomposition onset > 350 °CThe stable carbocyclic structure of the monomer contributes to the high thermal stability of the polymer backbone.
Solubility Soluble in common organic solvents (e.g., THF, CHCl₃) for characterization, potentially limited in others.The amorphous nature imparted by the non-planar monomer should enhance solubility compared to highly crystalline polyesters.
Mechanical Properties High modulus, potentially brittleThe rigidity of the polymer backbone is expected to result in a stiff material with high modulus but potentially limited ductility.

II. Synthesis of High-Performance Polyamides

The synthesis of polyamides from Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate can be achieved through melt or solution polycondensation with a suitable diamine. This process involves the aminolysis of the ester groups to form amide linkages with the concomitant release of methanol. The resulting polyamides are expected to exhibit excellent thermal stability and high glass transition temperatures, characteristic of aramids and other high-performance polyamides.

Causality of Experimental Choices:
  • Melt vs. Solution Polycondensation: Melt polycondensation is a solvent-free and often preferred method for its simplicity and efficiency. However, for highly rigid polymers that may have high melting points and limited thermal stability windows, solution polymerization in a high-boiling aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)) can be advantageous to ensure homogeneity and control of the polymerization.

  • Reaction Conditions: High temperatures are required to drive the aminolysis of the ester. The removal of the methanol byproduct is crucial to shift the equilibrium towards the formation of a high molecular weight polymer.

  • Catalyst: While the reaction can proceed thermally, certain catalysts can be employed to accelerate the reaction and mitigate side reactions.

Experimental Workflow: Polyamide Synthesis

Polyamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Monomers Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate + Diamine (e.g., Hexamethylenediamine) Reactor Reaction Vessel (Inert Atmosphere) Monomers->Reactor Polycondensation Melt or Solution Polycondensation (e.g., 220-280°C) Reactor->Polycondensation Heat Isolation Polymer Precipitation/Isolation Polycondensation->Isolation Purification Washing and Drying Isolation->Purification Characterization Characterization (GPC, DSC, TGA, NMR) Purification->Characterization

Caption: Workflow for the synthesis of polyamides.

Detailed Protocol: Synthesis of a Polyamide from Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate and Hexamethylenediamine (Melt Polycondensation)

Materials:

  • Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate (1.00 eq.)

  • Hexamethylenediamine (1.00 eq.)

  • High-purity nitrogen or argon gas

  • Suitable reaction vessel equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation condenser.

Procedure:

  • Monomer Charging: In a reaction vessel, create a salt of the two monomers by mixing them in a suitable solvent (e.g., methanol), followed by solvent removal under reduced pressure. This ensures a 1:1 stoichiometric ratio. Alternatively, charge the reactor with equimolar amounts of the diester and diamine.

  • Inerting: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes and maintain a positive pressure of the inert gas.

  • Heating and Melting: Gradually heat the mixture under a slow stream of nitrogen. The monomers will melt and begin to react.

  • Polycondensation:

    • Increase the temperature to 220-280°C. Methanol will distill from the reaction mixture.

    • After the initial distillation of methanol subsides, gradually apply a vacuum to remove the remaining methanol and drive the polymerization to completion.

    • The viscosity of the melt will increase significantly as the molecular weight of the polyamide increases.

    • Continue the reaction for 2-4 hours under high vacuum.

  • Polymer Isolation:

    • Release the vacuum with an inert gas.

    • Extrude the molten polymer and cool it.

    • The resulting solid polymer can be ground or pelletized for further processing and characterization.

Expected Polymer Properties

The combination of the rigid spirocyclic core and the strong intermolecular hydrogen bonding of the amide linkages is expected to produce polyamides with exceptional properties.

PropertyExpected ValueRationale
Glass Transition Temp. (Tg) High, potentially > 150 °CThe rigid spirocyclic unit and strong hydrogen bonding between amide groups will severely restrict chain mobility, leading to a very high Tg.[3]
Thermal Stability (TGA) Decomposition onset > 400 °CAromatic and aliphatic polyamides are known for their high thermal stability, which will be further enhanced by the stable spirocyclic monomer.[4][5]
Solubility Likely soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF) with heating, potentially with the addition of salts like LiCl.The strong hydrogen bonding may limit solubility, but the non-planar structure of the spiro unit may disrupt packing and improve solubility compared to linear aramids.
Mechanical Properties High tensile strength and modulusThe rigid polymer backbone and strong intermolecular forces are expected to result in a strong and stiff material.

Conclusion

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is a promising monomer for the synthesis of a new class of high-performance polyesters and polyamides. Its unique spirocyclic structure is a key feature for achieving polymers with high glass transition temperatures and excellent thermal stability. The protocols detailed in this application note provide a solid foundation for researchers to explore the full potential of this monomer. Further optimization of reaction conditions and the exploration of a wider range of co-monomers will undoubtedly lead to the development of novel materials with tailored properties for advanced applications.

References

  • Lund University. (n.d.). Monomers with Spirocyclic Acetal Units for Synthesis of Sustainable and Recyclable Polymers with Improved Properties. Lund University Research Portal. Retrieved from [Link]

  • Ghaemy, M., Hashemi Nasr, F., Alizadeh, R., & Taghavi, M. (2012). Synthesis and Characterization of Novel Photoactive, Thermally Stable and Organosoluble Polyamides Based on Carbazole and Imidazole Derivatives in the Main Chain. ResearchGate. Retrieved from [Link]

  • Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. VTechWorks. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal properties of polyamides. Retrieved from [Link]

  • Webster, R. (2016). Sterically hindered malonamide monomers for the step growth synthesis of polyesters and polyamides. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid. Retrieved from [Link]

  • Trigo-López, M., Sanjuán, A. M., Mendía, A., Muñoz, A., García, F. C., & García, J. M. (2020). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Polymers, 12(8), 1793. Retrieved from [Link]

  • Trigo-López, M., Sanjuán, A. M., Mendía, A., Muñoz, A., García, F. C., & García, J. M. (2020). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CATALYST SYSTEMS FOR POLYCONDENSATION REACTIONS.
  • Sivaram, S. (n.d.). SYNTHESIS AND CHARACTERIZATION OF ALIPHATIC-AROMATIC POLYESTERS. Swaminathan Sivaram. Retrieved from [Link]

  • Google Patents. (n.d.). Catalyst systems for polycondensation reactions.
  • NIH. (2022). Bio-Degradable Polyesters with Rigid Cyclic Diester from Camphor and Tartaric Acid. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Retrieved from [Link]

  • Jishkariani, D., Hall, J. B., Liu, H., Lah, M. S., M, P., Leowanawat, P., ... & Percec, V. (2017). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. Proceedings of the National Academy of Sciences, 114(14), 3591-3596. Retrieved from [Link]

  • DTIC. (n.d.). Spiro Polymer Synthesis and Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Well-Defined Polyamide Synthesis from Diisocyanates and Diacids Involving Hindered Carbodiimide Intermediates. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation kinetics of polyphthalamides. I. Diamines and diacids or dimethylesters. Retrieved from [Link]

  • KOASAS. (n.d.). Synthesis and characterization of highly transparent poly(amide-imide)s and polyimides with high glass transition temperature. Retrieved from [Link]

  • Google Patents. (n.d.). Acetylacetonates as polycondensation catalysts in transesterification method of preparing polyesters.
  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic data of polymers. Retrieved from [Link]

  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • ResearchGate. (n.d.). Diester and diol transesterification polymerisations. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Retrieved from [Link]

  • MDPI. (n.d.). Facile Synthesis of Thermoplastic Polyamide Elastomers Based on Amorphous Polyetheramine with Damping Performance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • SpringerLink. (2022). Bio-Degradable Polyesters with Rigid Cyclic Diester from Camphor and Tartaric Acid. Retrieved from [Link]

  • Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
  • ResearchGate. (n.d.). Transesterification by Reactive distillation for characterization and synthesis of biodiesel. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Transesterification Preparation of Polycarbonate Diol with High Molecular Weight Using TiO2/SiO2 Solid Acid Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation kinetics of polyphthalamides. II. Polyesters and diamines. Retrieved from [Link]

Sources

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate: A Rigid Scaffold for Three-Dimensional Drug Design and Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

The imperative to "escape from flatland" has become a guiding principle in modern medicinal chemistry. Over-reliance on planar, sp²-rich scaffolds has been linked to challenges in achieving favorable physicochemical properties and target selectivity. Three-dimensional, sp³-rich molecular frameworks offer a compelling alternative, providing access to novel chemical space and improved pharmacological profiles. Among these, the spiro[3.3]heptane scaffold has emerged as a particularly valuable building block due to its rigid, well-defined geometry and its role as a saturated bioisostere of benzene.[1][2][3] This application note provides a detailed guide to the synthesis and utilization of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, a versatile derivative for the construction of complex molecules.

The spiro[3.3]heptane core, with its two fused cyclobutane rings sharing a single carbon atom, offers a rigid structure with exit vectors in non-coplanar orientations. This unique three-dimensional arrangement can lead to enhanced binding to protein targets and improved properties such as solubility and metabolic stability.[4] The 2,6-disubstituted pattern of the title compound provides two key functional handles for further chemical elaboration, making it an ideal starting point for the synthesis of diverse molecular architectures.

Physicochemical Properties and Structural Data

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is a key intermediate for accessing more complex molecules. Its diester functionality allows for a range of subsequent chemical transformations.

PropertyValueSource
Molecular Formula C₁₁H₁₆O₄[5]
Molecular Weight 212.25 g/mol [5]
CAS Number 37942-79-3[5]
Appearance White to off-white solidInferred
Solubility Soluble in methanol, ethyl acetate, dichloromethaneInferred

Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate: A Step-by-Step Protocol

Workflow for the Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

G cluster_0 Step 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid cluster_1 Step 2: Fischer Esterification start Pentaerythritol tetrabromide + Diethyl malonate reaction1 Double alkylation (NaOEt, Ethanol, Reflux) start->reaction1 intermediate1 Tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate reaction1->intermediate1 reaction2 Hydrolysis (Aqueous NaOH, Reflux) intermediate1->reaction2 intermediate2 Tetracarboxylic acid intermediate reaction2->intermediate2 reaction3 Decarboxylation (Heat, ~140 °C) intermediate2->reaction3 product1 Spiro[3.3]heptane-2,6-dicarboxylic acid reaction3->product1 product1_input Spiro[3.3]heptane-2,6-dicarboxylic acid product1->product1_input reaction4 Reflux product1_input->reaction4 reagents Methanol (excess) Sulfuric acid (catalytic) reagents->reaction4 workup Aqueous workup and purification reaction4->workup final_product Dimethyl spiro[3.3]heptane-2,6-dicarboxylate workup->final_product caption Synthetic workflow for Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate.

Caption: Synthetic workflow for Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate.

Protocol 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid

This procedure is adapted from the known synthesis of the parent diacid.[6]

Materials:

  • Pentaerythritol tetrabromide

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to absolute ethanol in portions to prepare a solution of sodium ethoxide.

  • Double Alkylation: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add a solution of pentaerythritol tetrabromide in ethanol. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in an aqueous solution of sodium hydroxide and heated to reflux to hydrolyze the four ester groups.

  • Decarboxylation and Precipitation: The reaction mixture is cooled, and unreacted organic material is extracted with diethyl ether. The aqueous layer is then carefully acidified with concentrated hydrochloric acid. The resulting tetracarboxylic acid intermediate is unstable and decarboxylates upon gentle heating (around 140 °C) to yield Spiro[3.3]heptane-2,6-dicarboxylic acid, which precipitates as a white solid.

  • Purification: The crude diacid is collected by filtration, washed with cold water, and can be recrystallized from water or a suitable organic solvent to afford the pure product.

Protocol 2: Fischer Esterification to Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

This is a standard Fischer esterification protocol.

Materials:

  • Spiro[3.3]heptane-2,6-dicarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend Spiro[3.3]heptane-2,6-dicarboxylic acid in a large excess of anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting diacid).

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate. The product can be further purified by column chromatography on silica gel or recrystallization.

Applications in Complex Molecule Synthesis

The two ester functionalities of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate serve as versatile handles for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

Application 1: Synthesis of Diamides and Polyamides

The diester can be readily converted to the corresponding diacid by hydrolysis, which can then be coupled with amines to form diamides. This is a common strategy in drug discovery for linking molecular fragments.

G start Dimethyl Spiro[3.3]heptane- 2,6-dicarboxylate hydrolysis Hydrolysis (LiOH, THF/H₂O) start->hydrolysis diacid Spiro[3.3]heptane- 2,6-dicarboxylic acid hydrolysis->diacid coupling Amide Coupling (Amine, Coupling Agent e.g., HATU) diacid->coupling product Bis-amide derivative coupling->product caption Conversion to bis-amide derivatives.

Caption: Conversion to bis-amide derivatives.

General Protocol for Amide Coupling:

  • Hydrolysis: Hydrolyze Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate to the corresponding diacid using a base such as lithium hydroxide in a mixture of THF and water.

  • Activation: In an anhydrous aprotic solvent (e.g., DMF or DCM), dissolve the diacid and add an amide coupling agent (e.g., HATU, HOBt/EDC).

  • Amine Addition: Add the desired amine (2 equivalents) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

  • Reaction and Workup: Stir the reaction at room temperature until completion. Perform a standard aqueous workup and purify the resulting bis-amide by column chromatography.

Application 2: Reduction to Diol and Further Functionalization

The diester can be reduced to the corresponding diol, which opens up further avenues for functionalization, such as conversion to dihalides, dimesylates, or incorporation into polyesters.

General Protocol for Reduction:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Reducing Agent: Cool the solution to 0 °C and slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent.

  • Quenching and Workup: After the reaction is complete, carefully quench the excess reducing agent by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Isolation: Filter the resulting solids and wash with an organic solvent. Dry the combined organic phases and concentrate to yield the crude diol, which can be purified by chromatography or recrystallization.

Application 3: Use as a PROTAC Linker

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is commercially available and marketed as a rigid linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The rigid spiro[3.3]heptane scaffold can provide precise control over the spatial orientation of the target-binding and E3 ligase-binding moieties.

While its use as a PROTAC linker is advertised, specific, peer-reviewed protocols detailing its incorporation into a PROTAC molecule are not yet prevalent in the scientific literature. However, a general strategy would involve the sequential functionalization of the two ester groups to attach the different components of the PROTAC. For instance, one ester could be selectively hydrolyzed and coupled to the E3 ligase ligand, followed by hydrolysis of the second ester and coupling to the target protein ligand.

Conclusion

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules. Its rigid spirocyclic core offers a distinct advantage in the design of novel therapeutics by enabling exploration of non-planar chemical space. The protocols and applications outlined in this note provide a foundation for researchers to utilize this powerful scaffold in their synthetic endeavors, from fundamental research to drug discovery and development. The continued exploration of such sp³-rich building blocks is poised to drive the next wave of innovation in medicinal chemistry.

References

  • Jung, M., & Wanner, J. (2023). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Angewandte Chemie International Edition, 62(5), e202212799. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available from: [Link]

  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(12), 1917-1919. Available from: [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Available from: [Link]

  • Jung, M., Muir, J. E., & Lindsay, V. N. G. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. Available from: [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane-2,6-dicarboxylic acid. Retrieved from [Link]

  • Foldes, D., et al. (2020). Preparation and Characterization of a New Chiral Metal-Organic Framework with Spiranes. Molecules, 25(23), 5727. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Spiro[3.3]heptane-Containing Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[3.3]heptane motif has emerged as a valuable three-dimensional scaffold in medicinal chemistry, prized for its structural rigidity and ability to serve as a bioisostere for aromatic rings.[1][2] This guide provides detailed application notes and protocols for the synthesis of polymers incorporating this unique spirocyclic unit. By translating the favorable physicochemical properties of spiro[3.3]heptane into macromolecular architectures, researchers can unlock novel materials with potential applications in drug delivery, biomaterials, and advanced coatings. This document offers a comprehensive overview of synthetic strategies, including step-growth polymerization, ring-opening metathesis polymerization (ROMP), and chain-growth polymerizations (cationic, radical, and anionic), providing both theoretical grounding and practical, step-by-step protocols.

Introduction: The Rationale for Spiro[3.3]heptane in Polymer Chemistry

The incorporation of spiro[3.3]heptane into polymer backbones or as pendant groups offers a compelling strategy to impart unique properties to the resulting materials.[3] The rigid, non-planar structure of the spirocycle can disrupt chain packing, leading to polymers with increased solubility, amorphous character, and potentially altered thermal and mechanical properties compared to their linear or aromatic counterparts. Furthermore, the synthetic versatility of the spiro[3.3]heptane core allows for the introduction of various functional groups, enabling the synthesis of a diverse range of monomers amenable to different polymerization techniques.[4]

This guide is structured to provide researchers with the necessary tools to design and execute the synthesis of novel spiro[3.3]heptane-containing polymers. Each section details a specific polymerization methodology, explaining the underlying chemical principles and providing a robust, validated protocol.

Step-Growth Polymerization: Crafting Polyesters and Polyamides

Step-growth polymerization is a powerful method for creating high-molecular-weight polymers from bifunctional monomers.[5][6] For the synthesis of spiro[3.3]heptane-containing polymers, monomers such as spiro[3.3]heptane-2,6-dicarboxylic acid are ideal candidates for producing polyesters and polyamides.[7]

Causality in Experimental Design

The choice of monomers and reaction conditions is critical for achieving high molecular weight polymers in step-growth polymerization. The reaction between a dicarboxylic acid and a diol (for polyesters) or a diamine (for polyamides) is an equilibrium process.[6] To drive the reaction towards the polymer, the removal of the condensation byproduct (e.g., water) is essential. High temperatures and the use of a catalyst are typically employed to accelerate the reaction rate.

Diagram 1: Step-Growth Polymerization Workflow

StepGrowthWorkflow Monomers Bifunctional Monomers (e.g., Spiro[3.3]heptane-2,6-dicarboxylic acid + Diol/Diamine) Mixing Mixing and Heating (with catalyst) Monomers->Mixing Polycondensation Polycondensation (Removal of byproduct) Mixing->Polycondensation Purification Purification (Precipitation) Polycondensation->Purification Characterization Characterization (GPC, NMR, DSC) Purification->Characterization

Caption: Workflow for step-growth polymerization.

Protocol: Synthesis of a Spiro[3.3]heptane-Containing Polyester

This protocol describes the synthesis of a polyester from spiro[3.3]heptane-2,6-dicarboxylic acid and ethylene glycol.

Materials:

  • Spiro[3.3]heptane-2,6-dicarboxylic acid

  • Ethylene glycol

  • Titanium(IV) butoxide (catalyst)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Monomer Preparation: Ensure spiro[3.3]heptane-2,6-dicarboxylic acid and ethylene glycol are pure and dry.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of spiro[3.3]heptane-2,6-dicarboxylic acid and ethylene glycol. Add a suitable amount of diphenyl ether to create a slurry.

  • Catalyst Addition: Add a catalytic amount of titanium(IV) butoxide (typically 0.1 mol% relative to the diacid).

  • Esterification: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. Water will begin to distill off. Continue this step for 2-4 hours or until the majority of water has been removed.

  • Polycondensation: Gradually increase the temperature to 250-280°C and slowly apply a vacuum (down to <1 mmHg). This will facilitate the removal of the remaining water and ethylene glycol, driving the polymerization to high molecular weight. The viscosity of the reaction mixture will increase significantly. Continue for 4-8 hours.

  • Isolation: Cool the reaction mixture to room temperature. The polymer will solidify. Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., chloroform or THF) and precipitate it into a large volume of cold methanol.

  • Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

  • GPC: Determine the molecular weight and polydispersity index (PDI).[8][9]

  • NMR: Confirm the polymer structure.[9]

  • DSC: Determine the glass transition temperature (Tg) and melting temperature (Tm), if any.[9]

ParameterValue
Monomer Ratio1:1 (diacid:diol)
Catalyst Loading0.1 mol%
Esterification Temp.180-200°C
Polycondensation Temp.250-280°C
Expected PDI~2.0

Ring-Opening Metathesis Polymerization (ROMP): Accessing Unsaturated Polymers

ROMP is a powerful technique for polymerizing strained cyclic olefins, offering excellent control over polymer molecular weight and architecture.[10][11] Spiro[3.3]heptane derivatives containing a strained double bond, such as a norbornene fused to the spirocycle, are potential monomers for ROMP.[12][13]

Causality in Experimental Design

The success of ROMP is highly dependent on the choice of catalyst and the purity of the monomer and solvent.[10] Grubbs' catalysts (1st, 2nd, and 3rd generation) are commonly used due to their tolerance to a wide range of functional groups.[13] The monomer-to-catalyst ratio is a key parameter for controlling the degree of polymerization. The reaction is typically carried out under an inert atmosphere to prevent catalyst deactivation.

Diagram 2: ROMP Mechanism

ROMP_Mechanism Catalyst [Ru]=CHPh Monomer Spiro-Norbornene Catalyst->Monomer Initiation Metallocyclobutane Metallocyclobutane Intermediate Monomer->Metallocyclobutane Propagating [Ru]=Polymer Metallocyclobutane->Propagating NewMonomer Spiro-Norbornene Propagating->NewMonomer Propagation GrowingChain Growing Polymer Chain NewMonomer->GrowingChain

Caption: Simplified mechanism of ROMP.

Protocol: Synthesis of a Spiro[3.3]heptane-Norbornene Copolymer via ROMP

This protocol describes the synthesis of a copolymer from a hypothetical spiro[3.3]heptane-functionalized norbornene monomer.

Materials:

  • Spiro[3.3]heptane-functionalized norbornene monomer

  • Grubbs' 2nd generation catalyst

  • Anhydrous and degassed dichloromethane (DCM)

  • Ethyl vinyl ether (terminating agent)

  • Methanol

  • Nitrogen or Argon gas supply (glovebox recommended)

Procedure:

  • Monomer and Catalyst Preparation: The monomer must be free of impurities that can poison the catalyst. Prepare a stock solution of the Grubbs' catalyst in DCM inside a glovebox.

  • Reaction Setup: In a vial inside a glovebox, dissolve the desired amount of the spiro[3.3]heptane-norbornene monomer in DCM.

  • Initiation: Add the calculated amount of the Grubbs' catalyst stock solution to the monomer solution with stirring. The reaction mixture may change color.

  • Polymerization: Allow the reaction to proceed at room temperature. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR or GPC.

  • Termination: Once the desired conversion is reached, add a few drops of ethyl vinyl ether to quench the polymerization.

  • Isolation and Purification: Remove the vial from the glovebox and precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

  • Final Product: Filter the polymer, wash with fresh methanol, and dry under vacuum.

Characterization:

  • GPC: Determine Mn and PDI. A narrow PDI (<1.2) is indicative of a well-controlled polymerization.[14]

  • NMR: Confirm the structure and calculate monomer conversion.[15]

  • DSC/TGA: Evaluate thermal properties.[16]

ParameterValue
Monomer:Catalyst Ratio50:1 to 500:1
SolventAnhydrous DCM
TemperatureRoom Temperature
Termination AgentEthyl vinyl ether
Expected PDI< 1.2

Chain-Growth Polymerizations: A Versatile Approach

Chain-growth polymerization, including cationic, radical, and anionic methods, can be employed to polymerize spiro[3.3]heptane monomers functionalized with suitable reactive groups.

Cationic Ring-Opening Polymerization (CROP) of Oxaspiro[3.3]heptanes

Oxaspiro[3.3]heptane derivatives are excellent candidates for CROP, driven by the release of ring strain.[17][18]

Materials:

  • 1-Oxaspiro[3.3]heptane

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Anhydrous DCM

  • Methanol (quenching agent)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve 1-oxaspiro[3.3]heptane in anhydrous DCM in a flame-dried flask and cool to 0°C.

  • Initiation: Add a catalytic amount of BF₃·OEt₂ to the solution.

  • Polymerization: Stir the reaction at 0°C. Monitor the reaction progress by NMR.

  • Termination: Quench the polymerization by adding cold methanol.

  • Purification: Precipitate the polymer in a non-solvent like hexane, filter, and dry under vacuum.

Radical Polymerization of Vinyl-Substituted Spiro[3.3]heptanes

Spiro[3.3]heptanes functionalized with a vinyl or acrylate group can be polymerized via free-radical polymerization.[19][20]

Materials:

  • 2-Vinylspiro[3.3]heptane

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous and degassed toluene

  • Methanol

Procedure:

  • Reaction Setup: Dissolve 2-vinylspiro[3.3]heptane and AIBN in toluene in a Schlenk flask.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 60-80°C to initiate polymerization.

  • Isolation: After the desired time, cool the reaction and precipitate the polymer in methanol.

  • Purification: Filter and dry the polymer.

Anionic Polymerization of Spiro[3.3]heptanes with Electron-Withdrawing Groups

Monomers with electron-withdrawing groups, such as a cyano or ester group attached to a vinyl-functionalized spiro[3.3]heptane, can undergo anionic polymerization.[21][22]

Materials:

  • 2-(1-cyanovinyl)spiro[3.3]heptane

  • n-Butyllithium (n-BuLi) (initiator)

  • Anhydrous and degassed tetrahydrofuran (THF)

  • Methanol (acidified)

Procedure:

  • Reaction Setup: In a glovebox or under strict Schlenk conditions, dissolve the monomer in THF and cool to -78°C.

  • Initiation: Add a calculated amount of n-BuLi solution dropwise. A color change is often observed.

  • Polymerization: Allow the reaction to proceed at -78°C.

  • Termination: Quench the living polymer chains by adding acidified methanol.

  • Purification: Precipitate the polymer in a suitable non-solvent, filter, and dry.

Conclusion

The synthesis of spiro[3.3]heptane-containing polymers represents a promising frontier in materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore this exciting class of materials. The unique three-dimensional structure of the spiro[3.3]heptane unit is expected to impart novel and valuable properties to polymers, opening up new possibilities in a wide range of applications, from advanced drug delivery systems to high-performance engineering plastics.

References

  • [Reference 1]
  • [Reference 2]
  • [Reference 3]
  • [Reference 4]
  • [Reference 5]
  • [Reference 6]
  • [Reference 7]
  • [Reference 8]
  • [Reference 9]
  • [Reference 10]
  • [Reference 11]
  • [Reference 12]
  • [Reference 13]
  • [Reference 14]
  • [Reference 15]
  • [Reference 16]
  • [Reference 17]
  • [Reference 18]
  • [Reference 19]
  • [Reference 20]
  • [Reference 21]
  • [Reference 22]
  • [Reference 23]
  • [Reference 24]
  • [Reference 25]
  • [Reference 26]
  • [Reference 27]
  • [Reference 28]
  • [Reference 29]
  • [Reference 30]
  • [Reference 31]
  • [Reference 32]
  • [Reference 33]
  • [Reference 34]
  • [Reference 35]
  • [Reference 36]
  • [Reference 37]
  • [Reference 38]
  • [Reference 39]
  • [Reference 40]

Sources

The Strategic Integration of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel chemical entities with enhanced therapeutic profiles. A significant paradigm shift in recent years has been the move away from planar, aromatic scaffolds towards more three-dimensional (3D) molecular architectures. This "escape from flatland" is a strategic maneuver to access novel chemical space, improve physicochemical properties, and ultimately, design more selective and efficacious drugs.[1] Within this context, rigid bicyclic scaffolds have emerged as powerful tools, and among them, the spiro[3.3]heptane core has garnered considerable attention for its unique structural and conformational properties.[2][3]

This application note provides a detailed exploration of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, a key derivative of the spiro[3.3]heptane family. We will delve into its synthesis, chemical attributes, and its burgeoning role as a versatile building block in medicinal chemistry, with a particular focus on its application as a rigid linker in Proteolysis Targeting Chimeras (PROTACs).

The Spiro[3.3]heptane Scaffold: A Privileged Motif

The spiro[3.3]heptane framework, consisting of two fused cyclobutane rings sharing a single carbon atom, offers a unique combination of rigidity and a well-defined three-dimensional geometry. This inherent rigidity is advantageous in drug design as it can pre-organize appended pharmacophores in a specific spatial orientation, potentially leading to higher binding affinity and selectivity for the target protein.[3]

Furthermore, the spiro[3.3]heptane moiety has been successfully employed as a non-collinear bioisostere of the phenyl ring.[4][5] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound. Replacing a flat phenyl ring with a saturated, 3D scaffold like spiro[3.3]heptane can lead to significant improvements in:

  • Solubility: The increased sp3 character generally enhances aqueous solubility.

  • Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism can prolong the in vivo half-life of a drug candidate.[4]

  • Lipophilicity: The replacement of an aromatic ring with a saturated scaffold can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Novel Intellectual Property: The use of such novel scaffolds can provide a pathway to patent-free chemical space.[4][5]

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate: A Gateway to Functionalization

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is a symmetrically substituted derivative that serves as an excellent starting point for a variety of chemical transformations. The two methyl ester functionalities provide convenient handles for derivatization, allowing for the introduction of diverse chemical moieties.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₆O₄[6]
Molecular Weight212.25 g/mol [6]
AppearanceLiquid[7]
CAS Number37942-79-3[6]

Synthetic Protocols

While Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create novel derivatives. The synthesis typically proceeds via the corresponding dicarboxylic acid.

Protocol 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid

The synthesis of the parent dicarboxylic acid has been reported through various methods. One common approach involves the condensation of a suitable precursor followed by hydrolysis and decarboxylation.[8]

Reaction Scheme:

G reagent1 Pentaerythrityl tetrabromide intermediate1 Tetraamyl-spiro[3.3]heptane- 2,2,6,6-tetracarboxylate reagent1->intermediate1 1. Na, Amyl alcohol reagent2 Dimethyl malonate reagent2->intermediate1 product Spiro[3.3]heptane-2,6-dicarboxylic acid intermediate1->product 2. Hydrolysis 3. Decarboxylation

A representative synthetic pathway.

Materials:

  • Pentaerythrityl tetrabromide

  • Dimethyl malonate

  • Sodium metal

  • Amyl alcohol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Condensation: In a flame-dried round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in amyl alcohol under an inert atmosphere. To this solution, add dimethyl malonate, followed by the dropwise addition of pentaerythrityl tetrabromide. Heat the reaction mixture to reflux for several hours.

  • Hydrolysis: After cooling to room temperature, carefully quench the reaction with water. Add a solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the tetraester intermediate.

  • Decarboxylation: Acidify the cooled reaction mixture with concentrated hydrochloric acid. The resulting precipitate is the tetracarboxylic acid intermediate. Filter and dry the solid. Thermally decarboxylate the intermediate by heating it to its melting point until the evolution of carbon dioxide ceases.

  • Purification: The crude Spiro[3.3]heptane-2,6-dicarboxylic acid can be purified by recrystallization.

Protocol 2: Fischer Esterification to Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

The conversion of the dicarboxylic acid to the dimethyl ester is a standard Fischer esterification.

Reaction Scheme:

G reagent1 Spiro[3.3]heptane-2,6-dicarboxylic acid product Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate reagent1->product H₂SO₄ (cat.), Reflux reagent2 Methanol reagent2->product G cluster_0 Linker Preparation cluster_1 PROTAC Assembly start Dimethyl Spiro[3.3]heptane- 2,6-dicarboxylate step1 Selective Hydrolysis/Functionalization start->step1 linker_arm1 Linker with one reactive handle step1->linker_arm1 step2 Couple POI Ligand linker_arm1->step2 poi_ligand POI Ligand poi_ligand->step2 e3_ligand E3 Ligase Ligand step3 Couple E3 Ligase Ligand e3_ligand->step3 intermediate Linker-POI Conjugate step2->intermediate intermediate->step3 protac Final PROTAC Molecule step3->protac

Sources

Spiro[3.3]heptane Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[3.3]heptane (SH) motif has emerged as a powerful tool in modern medicinal chemistry, offering a unique three-dimensional (3D) scaffold that enables chemists to "escape from flatland". This guide provides an in-depth exploration of SH derivatives, detailing their strategic application, impact on critical drug-like properties, and step-by-step synthetic protocols. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile building block to create novel therapeutics with improved pharmacological profiles.

Introduction: The Rise of a Rigid Scaffold

The relentless pursuit of novel chemical entities (NCEs) with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond traditional flat, aromatic structures. Spirocycles, particularly those containing strained four-membered rings like spiro[3.3]heptane, have garnered significant attention.[1] The SH scaffold is a saturated bicyclic system featuring two cyclobutane rings connected by a single quaternary carbon. This unique structure imparts a high degree of rigidity and a well-defined three-dimensional geometry.[2][3][4]

Its growing importance stems from its utility as a versatile building block that can:

  • Serve as a bioisostere for common chemical groups such as gem-dimethyl, tert-butyl, and even benzene rings.[5][6]

  • Enhance physicochemical properties , including solubility and metabolic stability.[1][7]

  • Explore novel chemical space by providing unique exit vectors for substituents, allowing for precise spatial orientation of pharmacophoric elements.[8][9]

This document serves as a practical guide to harnessing the potential of the SH motif in drug design.

Impact on Physicochemical and ADME Properties

The incorporation of an SH moiety can profoundly and beneficially alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Its rigid, sp³-rich nature is a key driver of these improvements.[2][3]

  • Lipophilicity (LogP/LogD): Replacing flat aromatic rings or greasy aliphatic groups (e.g., tert-butyl) with an SH core typically leads to a reduction in lipophilicity. For instance, replacing the meta-substituted benzene ring in the anticancer drug Sonidegib with an SH scaffold decreased the calculated logP (clogP) by approximately 0.8 units.[7] This can be advantageous for improving solubility and reducing off-target toxicities associated with high lipophilicity.

  • Solubility: The introduction of 3D character often disrupts crystal packing and improves aqueous solubility. In a study involving a benzocaine analog, the SH derivative demonstrated high solubility in phosphate-buffered saline (PBS).[10]

  • Metabolic Stability: The SH core itself is generally robust to metabolic degradation. The quaternary spirocenter and the lack of easily oxidizable C-H bonds contribute to enhanced stability in human liver microsomes (HLM). The SH-containing benzocaine analog showed a more than two-fold increase in its half-life in HLM compared to the parent drug.[10]

Table 1: Comparative Physicochemical Properties

Parent CompoundAnalog with Spiro[3.3]heptaneProperty ChangeRationale for ImprovementSource
Sonidegib (meta-benzene)trans-76 (SH analog)clogP decreased from 6.8 to 6.0Increased sp³ character reduces lipophilicity.[7]
Benzocaine (para-benzene)SH analogLogD decreased from 1.8 to -0.4The rigid, saturated core is less lipophilic than the aromatic ring.[10]
Benzocaine (para-benzene)SH analogHLM t½ increased from 20.1 min to 56.7 minSH scaffold is less susceptible to oxidative metabolism.[10]

Strategic Applications in Drug Design

The utility of the SH scaffold is best understood through its specific applications as a bioisosteric replacement and a conformational constraint tool.

Bioisosterism: Replacing Problematic Groups

The SH motif can serve as a saturated, non-planar bioisostere for several common chemical groups.[2][3] This strategy is often employed to mitigate issues associated with the original group, such as poor metabolic stability or undesirable lipophilicity, while retaining or improving biological activity.

  • gem-Dimethyl and tert-Butyl Replacement: The SH group can mimic the steric bulk of gem-dimethyl or tert-butyl groups while introducing a more rigid and less lipophilic profile. This is particularly useful for improving metabolic stability, as the benzylic protons in a tert-butyl group can be susceptible to oxidation.

  • Benzene Ring Replacement: More recently, the SH scaffold has been validated as a bioisostere for mono-, meta-, and para-substituted benzene rings.[5][6] Unlike linear bioisosteres such as bicyclo[1.1.1]pentane, the SH core presents non-coplanar exit vectors, offering a different geometric presentation of substituents that can be exploited for novel target interactions.[5][10] This replacement can simultaneously improve ADME properties and generate novel, patent-free intellectual property.[5]

G cluster_0 Parent Molecule cluster_1 Spiro[3.3]heptane Analog Parent Core-R R tert-Butyl (Metabolically Liable) Parent->R Bioisosteric_Replacement Bioisosteric Replacement Parent->Bioisosteric_Replacement Analog Core-R' R_prime Spiro[3.3]heptyl (Improved Stability) Analog->R_prime Bioisosteric_Replacement->Analog

Fig 1: Bioisosteric replacement of a tert-butyl group with a spiro[3.3]heptane motif.
Conformational Restriction and Scaffold Design

The inherent rigidity of the SH core locks the relative orientation of substituents, reducing the entropic penalty upon binding to a biological target. This conformational restriction can lead to enhanced potency and selectivity. The well-defined exit vectors of the SH scaffold make it an excellent platform for fragment-based drug discovery (FBDD) and for building complex molecules with precise 3D architecture.[8]

G start Drug Design Challenge: Improve ADME or Explore New IP is_group Does the lead contain a t-Bu, gem-diMe, or planar phenyl ring? start->is_group is_conformation Is conformational rigidity desired for potency/selectivity? is_group->is_conformation No replace Synthesize SH analog as a bioisosteric replacement. is_group->replace Yes use_scaffold Use SH as a rigid scaffold to orient pharmacophores. is_conformation->use_scaffold Yes reconsider Reconsider strategy or explore other scaffolds. is_conformation->reconsider No evaluate Evaluate ADME properties (solubility, stability, LogP) and biological activity. replace->evaluate use_scaffold->evaluate

Fig 2: Decision workflow for incorporating spiro[3.3]heptane in a drug discovery project.

Synthetic Protocols: Accessing Key Building Blocks

The practical application of SH derivatives hinges on the efficient synthesis of functionalized building blocks. Several robust synthetic routes have been developed.[2] Below is a representative protocol for the synthesis of a key intermediate, spiro[3.3]heptane-2-carboxylic acid, adapted from established multigram-scale procedures.

Protocol 1: Synthesis of Spiro[3.3]heptane-2-carboxylic acid

This multi-step protocol provides a reliable pathway to a key monosubstituted SH building block.

Causality and Insights: This route begins with the formation of a key dibromide intermediate. The subsequent cyclization with diethyl malonate is a classic and efficient method for constructing the second cyclobutane ring. Saponification followed by thermal decarboxylation is a robust sequence to yield the desired mono-acid.

Step 1: Synthesis of 1,1-bis(bromomethyl)cyclobutane

  • Reaction Setup: To a cooled (0 °C) solution of pentaerythritol in concentrated HBr, add concentrated H₂SO₄ dropwise.

  • Reflux: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC or GC-MS.

    • Scientist's Note: The use of strong acid is crucial for the dehydration and subsequent nucleophilic substitution by bromide. Careful temperature control is necessary to prevent side reactions.

  • Workup: After cooling, pour the reaction mixture onto ice and extract with diethyl ether.

  • Purification: Wash the organic layer with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dibromide, which can be used in the next step without further purification.

Step 2: Synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate

  • Base Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide in absolute ethanol.

  • Malonate Addition: Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.

  • Cyclization: Add the 1,1-bis(bromomethyl)cyclobutane from Step 1 to the reaction mixture. Heat to reflux for 12-16 hours.

    • Scientist's Note: This is a tandem dialkylation reaction. Using a strong, non-nucleophilic base like sodium ethoxide is key to deprotonating the malonate without competing side reactions. The reaction must be run under anhydrous conditions.

  • Workup and Purification: Cool the reaction, remove ethanol under vacuum, and partition the residue between water and ethyl acetate. Separate the organic layer, dry it over Na₂SO₄, and concentrate. Purify the residue by vacuum distillation or column chromatography to obtain the desired diester.

Step 3: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid

  • Saponification: Dissolve the diester from Step 2 in ethanol and add an aqueous solution of NaOH. Heat the mixture to reflux for 4 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the mixture and remove the ethanol. Dilute with water and acidify to pH 1-2 with concentrated HCl.

  • Isolation: The dicarboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 4: Thermal Monodecarboxylation to Spiro[3.3]heptane-2-carboxylic acid

  • Decarboxylation: Heat the dicarboxylic acid from Step 3 neat (without solvent) at 160-180 °C. CO₂ evolution will be observed.

    • Scientist's Note: The high temperature is necessary to overcome the activation energy for decarboxylation. This step should be performed in a well-ventilated fume hood. The reaction is typically complete when gas evolution ceases.

  • Purification: The resulting mono-acid can be purified by recrystallization or sublimation to yield the final product.

Case Study: SH as a Benzene Bioisostere in Sonidegib

Sonidegib is an FDA-approved inhibitor of the Hedgehog signaling pathway used to treat basal cell carcinoma. Its structure contains a meta-substituted benzene ring. A study by Mykhailiuk and colleagues demonstrated the successful replacement of this ring with a spiro[3.3]heptane scaffold.[5][11]

  • Result: The resulting SH-containing analog (trans-76) retained high biological activity.[7]

  • Property Improvement: Critically, the analog showed a favorable decrease in lipophilicity (clogP dropped from 6.8 to 6.0) without negatively impacting its aqueous solubility.[7]

  • Significance: This case study validates the SH motif as a viable non-planar, saturated bioisostere for a meta-substituted phenyl ring, providing a pathway to new chemical entities with potentially superior drug-like properties.[5][7]

Conclusion and Future Outlook

Spiro[3.3]heptane and its derivatives are no longer niche curiosities but are now established and valuable tools in the medicinal chemist's arsenal. Their ability to impart 3D character, improve ADME properties, and serve as effective bioisosteres for problematic chemical moieties makes them highly attractive for modern drug discovery programs.[1][2] The development of scalable synthetic routes to a variety of functionalized SH building blocks continues to expand their accessibility and application.[9][12] Future research will likely focus on developing even more efficient and stereoselective synthetic methods and exploring novel heteroatom-containing SH analogs to further populate underexplored regions of chemical space.[3][8]

References

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health. Available at: [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69. Available at: [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. Available at: [Link]

  • Park, S., & Hong, S. (2025). Spiro[3.3]heptane: A Versatile sp³-Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. Available at: [Link]

  • Park, S., & Hong, S. (2025). Spiro[3.3]heptane: A Versatile sp³-Rich Scaffold and its Synthetic Routes. ResearchGate. Available at: [Link]

  • Park, S., & Hong, S. (2025). Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. Available at: [Link]

  • Park, S., & Hong, S. (2025). Overview of spiro[3.3]heptane synthesis. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available at: [Link]

  • Malashchuk, A., et al. (2021). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. ResearchGate. Available at: [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. Available at: [Link]

  • Stepan, A. F., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. Available at: [Link]

  • Caru, T. I., & Carreira, E. M. (2021). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available at: [Link]

Sources

Asymmetric Synthesis of Chiral Spiro[3.3]heptane Derivatives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spiro[3.3]heptanes in Medicinal Chemistry

The spiro[3.3]heptane motif, a rigid three-dimensional scaffold, has emerged from the realm of structural novelty to become a cornerstone in modern medicinal chemistry. Its unique conformational constraints and precise vectoral presentation of substituents offer a compelling alternative to traditional planar aromatic rings. This has led to the exploration of spiro[3.3]heptane derivatives as bioisosteres of mono-, meta-, and para-substituted benzene rings, a strategy aimed at escaping the "flatland" of conventional drug design to enhance physicochemical properties and target engagement. The incorporation of the spiro[3.3]heptane core into analogues of established drugs such as Sonidegib, Vorinostat, and Benzocaine has demonstrated the potential of this scaffold to yield patent-free compounds with retained or even improved biological activity.

The inherent chirality of many substituted spiro[3.3]heptanes necessitates the development of robust and efficient asymmetric synthetic methodologies. The spatial arrangement of substituents on the spirocyclic core dictates the molecule's interaction with biological targets, making stereocontrol a critical aspect of their application in drug discovery. This guide provides an in-depth overview of key asymmetric strategies for the synthesis of chiral spiro[3.3]heptane derivatives, complete with mechanistic insights and detailed experimental protocols, to empower researchers in their pursuit of novel therapeutic agents.

Strategic Approaches to Asymmetric Spiro[3.3]heptane Synthesis

The construction of the strained spiro[3.3]heptane framework in an enantioselective manner presents a unique synthetic challenge. Several powerful strategies have been developed, each with its own set of advantages and mechanistic nuances. This section will delve into three prominent and effective methods: Strain-Relocating Semipinacol Rearrangements, Dirhodium-Catalyzed Asymmetric Cyclopropanation, and Chiral Auxiliary-Mediated Diastereoselective Reactions.

Strain-Relocating Semipinacol Rearrangement: A Stereospecific Approach to Chiral Spiro[3.3]heptan-1-ones

A highly effective and stereospecific method for the synthesis of optically active spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement. This strategy leverages the inherent strain of a 1-bicyclobutylcyclopropanol intermediate to drive a selective rearrangement, transferring the chirality from a starting material to the final spirocyclic product.

Causality of the Experimental Design: The success of this method hinges on the carefully orchestrated release of ring strain. The initial nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a chiral, non-racemic 1-sulfonylcyclopropanol (serving as a cyclopropanone equivalent) creates a highly strained tertiary alcohol. The subsequent acid-mediated rearrangement is not a random process; it is directed by the desire to alleviate the significant strain energy of the bicyclo[1.1.0]butyl group. The migration of a specific carbon bond of the cyclopropane ring to the adjacent carbocationic center of the protonated bicyclobutane results in the expansion of one of the cyclobutane rings of the bicyclobutyl moiety and the concomitant formation of the spiro[3.3]heptanone core. The stereochemistry of the final product is directly controlled by the configuration of the starting chiral cyclopropanol, making the process highly stereospecific.

Mechanistic Pathway:

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_rearrangement Rearrangement cluster_product Product Chiral 1-Sulfonylcyclopropanol Chiral 1-Sulfonylcyclopropanol Nucleophilic Addition Nucleophilic Addition Chiral 1-Sulfonylcyclopropanol->Nucleophilic Addition Lithiated 1-Sulfonylbicyclo[1.1.0]butane Lithiated 1-Sulfonylbicyclo[1.1.0]butane Lithiated 1-Sulfonylbicyclo[1.1.0]butane->Nucleophilic Addition 1-Bicyclobutylcyclopropanol Intermediate 1-Bicyclobutylcyclopropanol Intermediate Nucleophilic Addition->1-Bicyclobutylcyclopropanol Intermediate Protonation Protonation 1-Bicyclobutylcyclopropanol Intermediate->Protonation  H+ Cyclopropylcarbinyl Cation Cyclopropylcarbinyl Cation Protonation->Cyclopropylcarbinyl Cation Semipinacol Rearrangement Semipinacol Rearrangement Cyclopropylcarbinyl Cation->Semipinacol Rearrangement [1,2]-Shift Chiral Spiro[3.3]heptan-1-one Chiral Spiro[3.3]heptan-1-one Semipinacol Rearrangement->Chiral Spiro[3.3]heptan-1-one

Caption: Mechanistic workflow of the strain-relocating semipinacol rearrangement.

Protocol: Asymmetric Synthesis of a 3-Substituted Spiro[3.3]heptan-1-one

This protocol is adapted from the work of De La Torre, et al.[1][2]

Materials:

  • Chiral 1-sulfonylcyclopropanol (1.0 equiv)

  • 1-Sulfonylbicyclo[1.1.0]butane (1.2 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Methanesulfonic acid (MsOH) or Aluminum trichloride (AlCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Lithiated Bicyclobutane: To a solution of 1-sulfonylbicyclo[1.1.0]butane (1.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equiv) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Nucleophilic Addition: In a separate flask, dissolve the chiral 1-sulfonylcyclopropanol (1.0 equiv) in anhydrous THF. Add this solution dropwise to the pre-formed lithiated bicyclobutane solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Quenching and Workup (of the intermediate): Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude 1-bicyclobutylcyclopropanol intermediate is typically used in the next step without further purification.

  • Semipinacol Rearrangement: Dissolve the crude intermediate in anhydrous DCM. At room temperature, add a solution of MsOH or a suspension of AlCl₃ in DCM. Monitor the reaction by TLC until completion.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford the optically active spiro[3.3]heptan-1-one.

Data Summary:

EntryStarting CyclopropanolRearrangement AcidYield (%)Enantiomeric Excess (%)
1(R)-1-(phenylsulfonyl)cyclopropanolMsOH>90>99
2(S)-1-(phenylsulfonyl)cyclopropanolAlCl₃>90>99
Dirhodium-Catalyzed Asymmetric Cyclopropanation: Accessing Chiral Azaspiro[3.3]heptanes

Dirhodium(II) carboxylate complexes are powerful catalysts for the decomposition of diazo compounds to generate metal carbenes, which can then undergo a variety of transformations, including cyclopropanation. This methodology has been successfully applied to the enantioselective synthesis of chiral azaspiro[3.3]heptanes.[3]

Causality of the Experimental Design: The key to this asymmetric transformation lies in the chiral environment created by the dirhodium catalyst. Chiral ligands, such as phthalimido-protected amino acids, coordinate to the rhodium centers, forming a chiral pocket around the active site. When a diazo compound reacts with the catalyst to form a rhodium carbene, the chiral ligands dictate the trajectory of the incoming alkene (in this case, an exocyclic methylene group of an azetidine derivative). This controlled approach ensures that the C-C bond formation occurs in a stereoselective manner, leading to the formation of one enantiomer of the spirocyclopropane product in excess. The choice of the specific dirhodium catalyst is crucial for achieving high enantioselectivity.

Mechanistic Pathway:

G cluster_start Starting Materials cluster_catalytic_cycle Catalytic Cycle cluster_product Product Diazo Compound Diazo Compound Rh(II) Carbene Formation Rh(II) Carbene Formation Diazo Compound->Rh(II) Carbene Formation -N2 Exocyclic Methylene Azetidine Exocyclic Methylene Azetidine Alkene Coordination Alkene Coordination Exocyclic Methylene Azetidine->Alkene Coordination Chiral Dirhodium Catalyst (Rh2(L*)4) Chiral Dirhodium Catalyst (Rh2(L*)4) Rh(II) Carbene Formation->Alkene Coordination Cyclopropanation Cyclopropanation Alkene Coordination->Cyclopropanation Product Release Product Release Cyclopropanation->Product Release Chiral Azaspiro[3.3]heptane Chiral Azaspiro[3.3]heptane Product Release->Chiral Azaspiro[3.3]heptane Chiral Dirhodium Catalyst (Rh2(L)4) Chiral Dirhodium Catalyst (Rh2(L)4) Product Release->Chiral Dirhodium Catalyst (Rh2(L)4) Catalyst Regeneration Chiral Dirhodium Catalyst (Rh2(L)4)->Rh(II) Carbene Formation

Caption: Catalytic cycle for the dirhodium-catalyzed asymmetric cyclopropanation.

Protocol: Enantioselective Synthesis of an Azaspiro[3.3]heptane Derivative

This protocol is a general representation based on the work of Hu, et al.[3]

Materials:

  • 3-Methyleneazetidine derivative (1.0 equiv)

  • Aryldiazoacetate (1.1 equiv)

  • Chiral dirhodium catalyst (e.g., Rh₂(S-p-PhTPCP)₄, 0.1-1 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane, DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium catalyst and the 3-methyleneazetidine derivative. Dissolve the solids in anhydrous, degassed DCM.

  • Addition of Diazo Compound: Dissolve the aryldiazoacetate in anhydrous, degassed DCM. Add this solution dropwise to the reaction mixture over a period of several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • Reaction Monitoring: Monitor the reaction progress by TLC. Upon complete consumption of the starting materials, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched azaspiro[3.3]heptane derivative.

Data Summary:

EntryCatalystYield (%)Enantiomeric Excess (%)
1Rh₂(S-p-PhTPCP)₄8095
2Rh₂(S-DOSP)₄7588
Chiral Auxiliary-Mediated Diastereoselective Synthesis of 2-Azaspiro[3.3]heptanes

The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. In the context of spiro[3.3]heptanes, the diastereoselective addition of a nucleophile to a chiral imine, such as a Davis–Ellman's N-tert-butanesulfinyl imine, provides a reliable route to enantiomerically pure 2-azaspiro[3.3]heptane derivatives.[4][5]

Causality of the Experimental Design: This method relies on the steric directing effect of the chiral tert-butanesulfinyl group. The sulfinyl group coordinates to the lithium cation of the enolate, forming a rigid six-membered transition state. The bulky tert-butyl group then shields one face of the imine, forcing the incoming nucleophile (the ethyl cyclobutanecarboxylate anion) to attack from the less hindered face. This facial selectivity leads to the formation of one diastereomer in high excess. The chiral auxiliary can then be readily cleaved to reveal the free amine in the final product.

Synthetic Workflow:

G Start Ethyl Cyclobutanecarboxylate + Chiral N-tert-butanesulfinyl imine Step1 Diastereoselective Addition (LDA, -78 °C) Start->Step1 Intermediate1 Adduct with Chiral Auxiliary Step1->Intermediate1 Step2 Reduction of Ester (e.g., LiAlH4) Intermediate1->Step2 Intermediate2 Amino Alcohol Step2->Intermediate2 Step3 Intramolecular Cyclization (e.g., Tosylation then base) Intermediate2->Step3 Product Enantiopure 2-Azaspiro[3.3]heptane Step3->Product

Caption: Workflow for the chiral auxiliary-mediated synthesis of 2-azaspiro[3.3]heptanes.

Protocol: Diastereoselective Synthesis of a 1-Substituted 2-Azaspiro[3.3]heptane

This protocol is adapted from the work of Reddy, et al.[4][5]

Materials:

  • Ethyl cyclobutanecarboxylate (1.0 equiv)

  • Chiral N-tert-butanesulfinyl aldimine (1.1 equiv)

  • Lithium diisopropylamide (LDA) (1.2 equiv, freshly prepared or commercial solution)

  • Lithium aluminum hydride (LiAlH₄)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Diastereoselective Addition: To a solution of ethyl cyclobutanecarboxylate (1.0 equiv) in anhydrous THF at -78 °C, add LDA (1.2 equiv) dropwise. After stirring for 30 minutes, add a solution of the chiral N-tert-butanesulfinyl aldimine (1.1 equiv) in THF. Stir at -78 °C for 2-3 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the diastereomerically enriched adduct.

  • Reduction of the Ester: To a solution of the adduct in anhydrous Et₂O at 0 °C, add LiAlH₄ portion-wise. Stir the reaction at room temperature until completion (monitored by TLC). Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and concentrate the filtrate to obtain the crude amino alcohol.

  • Intramolecular Cyclization:

    • Tosylation: To a solution of the amino alcohol and Et₃N in DCM at 0 °C, add TsCl. Stir at room temperature until the reaction is complete. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Cyclization: To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the tosylated intermediate in THF. Stir at room temperature until completion. Quench with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to afford the enantiopure 1-substituted 2-azaspiro[3.3]heptane.

Data Summary:

EntrySubstrateDiastereomeric Ratio (dr)Overall Yield (%)
1Aryl-substituted imineup to 98:2up to 90
2Alkyl-substituted imineup to 95:5up to 85

Conclusion and Future Outlook

The asymmetric synthesis of chiral spiro[3.3]heptane derivatives is a rapidly evolving field driven by the increasing demand for novel, three-dimensional scaffolds in drug discovery. The methodologies presented herein—strain-relocating semipinacol rearrangements, dirhodium-catalyzed cyclopropanations, and chiral auxiliary-mediated additions—represent powerful and reliable tools for accessing these valuable compounds with high stereocontrol. Each strategy offers a unique set of advantages, providing chemists with a versatile toolkit to approach the synthesis of a wide range of functionalized spiro[3.3]heptanes.

Future research in this area will likely focus on the development of new catalytic systems with even greater efficiency and selectivity, as well as the expansion of the substrate scope to allow for the synthesis of more complex and diverse spiro[3.3]heptane derivatives. The continued exploration of these fascinating molecules is poised to deliver the next generation of therapeutic agents with improved efficacy and novel mechanisms of action.

References

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. DOI: 10.26434/chemrxiv-2023-djc05-v2
  • De La Torre, J. A., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. DOI: 10.1016/j.tet.2023.133296
  • Hu, W., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 5(9), 5362–5366. DOI: 10.
  • De La Torre, J. A., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PubMed. Available at: [Link]

  • Myunggi Jung. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. Available at: [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(35), 5068-5070. DOI: 10.1039/c9cc00863b
  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. Available at: [Link]

  • Reddy, L. R., et al. (2019). Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. ResearchGate. Available at: [Link]

Sources

Introduction: Embracing the Third Dimension in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Elaboration of the Spiro[3.3]heptane Scaffold

The relentless pursuit of novel chemical matter in drug discovery has driven a paradigm shift from planar, aromatic structures towards more three-dimensional (3D) scaffolds.[1] This "escape from flatland" is motivated by the potential for improved physicochemical properties, enhanced target selectivity, and the exploration of novel intellectual property space.[1] Among the diverse class of sp³-rich scaffolds, the spiro[3.3]heptane framework has emerged as a particularly compelling motif.[1][2][3] Its rigid, bicyclic structure provides a predictable and conformationally constrained backbone, making it an excellent building block for presenting pharmacophoric elements in a well-defined spatial orientation.[3][4]

Notably, the spiro[3.3]heptane core has been successfully employed as a saturated bioisostere for common rings such as benzene, cyclohexane, piperazine, and morpholine.[2][5][6] Its non-collinear exit vectors offer a unique geometric alternative to the linear vectors of para-substituted phenyl rings, enabling the exploration of previously inaccessible regions of chemical space.[5][6] This guide provides a comprehensive overview of the key synthetic strategies for constructing and functionalizing the spiro[3.3]heptane scaffold, offering detailed protocols and field-proven insights for researchers in medicinal chemistry and drug development.

Core Synthetic Strategies: Building the Foundation

The accessibility of functionalized spiro[3.3]heptane derivatives is paramount to their widespread adoption. Synthetic approaches can be broadly categorized into two main phases: the construction of the core spirocyclic system and its subsequent functional group elaboration.

Constructing the Spiro[3.3]heptane Core

Efficiently building the strained spiro[3.3]heptane skeleton is the critical first step. Two primary strategies have proven robust and scalable: double alkylation of active methylene compounds and [2+2] cycloaddition reactions.

a) Double Alkylation Strategy: This convergent approach is arguably the most versatile and widely used method for multigram synthesis.[7][8] It typically involves the reaction of a 1,1-bis(electrophilic)cyclobutane derivative, most commonly a 1,1-bis(bromomethyl)cyclobutane, with a C1-nucleophile (a pro-nucleophile). This strategy allows for the direct installation of a key functional group at the C2 position.

The key intermediate, 1,1-bis(bromomethyl)cyclobutane, can be prepared on a large scale from commercially available cyclobutanone derivatives.[7][9]

Workflow for Core Synthesis via Double Alkylation

cluster_start Starting Material Preparation cluster_cyclization Spirocycle Formation Start Commercial Cyclobutanone Derivative Diol Diol Intermediate (e.g., via LiAlH4 reduction) Start->Diol Reduction Dibromide Key Intermediate: 1,1-bis(bromomethyl)cyclobutane (e.g., Appel Reaction) Diol->Dibromide Bromination Spirocycle Functionalized Spiro[3.3]heptane Core (e.g., Diester, Ketone) Dibromide->Spirocycle Double Alkylation (Base-mediated) ProNuc Pro-nucleophile (e.g., Diethyl Malonate, TosMIC) ProNuc->Spirocycle Ketone Spiro[3.3]heptan-2-one Bromide 2-Bromospiro[3.3]heptane Ketone->Bromide Wolff-Kishner; Bromination Acid Spiro[3.3]heptane-2- carboxylic Acid Bromide->Acid 1. nBuLi 2. CO2 Boronic Spiro[3.3]heptane-2- boronic Acid Bromide->Boronic 1. nBuLi 2. B(OMe)3 Amine Spiro[3.3]heptan-2-amine Acid->Amine Curtius Rearrangement

Caption: Key functional group interconversions from a ketone precursor.

Application Spotlight: Spiro[3.3]heptane as a Benzene Bioisostere

A compelling application of the spiro[3.3]heptane scaffold is its use as a saturated, 3D bioisostere of the phenyl ring. [5][6]This substitution can lead to improved metabolic stability, reduced lipophilicity, and novel intellectual property. [5][10]For example, replacing the phenyl ring in the anticancer drug Vorinostat or the meta-substituted benzene in Sonidegib with a spiro[3.3]heptane core has yielded potent, patent-free analogs. [5][6]

Parameter para-Substituted Phenyl Ring 2,6-Disubstituted Spiro[3.3]heptane Reference
Exit Vector Geometry Collinear (angle ≈ 0°) Non-collinear (angle ≈ 23-30°) [5][10]
Lipophilicity (clogP) Higher Lower (by ~0.8 units) [5]
Metabolic Stability Prone to oxidation Generally enhanced [10]

| Planarity | Planar | Non-planar (Puckered) | [5]|

Protocols

Protocol 1: Multigram Synthesis of 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic Acid Diethyl Ester (from a Dibromide Intermediate)

This protocol describes the construction of the spiro[3.3]heptane core via double alkylation of diethyl malonate, a foundational method for accessing a wide array of derivatives. [8] Materials:

  • 1,1-bis(bromomethyl)-3,3-difluorocyclobutane

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add diethyl malonate (1.1 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 equivalent) in THF dropwise over 1 hour.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 16 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting dibromide.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the title compound. (Typical yield: ~88%) [8] Causality and Insights:

  • Base Choice: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates diethyl malonate to form the reactive enolate.

  • Solvent: Anhydrous THF is used as it is a polar aprotic solvent that solubilizes the reactants and does not interfere with the strong base.

  • Reflux: Heating is necessary to drive the second, more sterically hindered, intramolecular alkylation to completion.

Protocol 2: Synthesis of Spiro[3.3]heptane-2-amine via Curtius Rearrangement

This protocol details the conversion of a spiro[3.3]heptane carboxylic acid to the corresponding primary amine, a critical building block for further derivatization.

Materials:

  • Spiro[3.3]heptane-2-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous tert-butanol (t-BuOH)

  • 1,4-Dioxane

  • Hydrochloric acid (HCl), 4M in dioxane

Procedure:

  • To a solution of spiro[3.3]heptane-2-carboxylic acid (1.0 equivalent) in anhydrous t-BuOH and 1,4-dioxane, add TEA (1.2 equivalents).

  • Add DPPA (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) for 4-6 hours. Nitrogen gas will evolve as the acyl azide rearranges to the isocyanate.

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.

  • The residue contains the N-Boc protected amine. Dissolve this crude material in 1,4-dioxane.

  • Add 4M HCl in dioxane (excess, ~5-10 equivalents) and stir the mixture at room temperature for 2-4 hours to cleave the Boc protecting group.

  • The product hydrochloride salt will often precipitate. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether, filtered, and dried to yield the spiro[3.3]heptan-2-amine hydrochloride. (Yields are typically high for this two-step sequence) .

Causality and Insights:

  • DPPA: This reagent serves as a safe and efficient one-pot source for generating the acyl azide in situ, which then undergoes the Curtius rearrangement upon heating.

  • t-BuOH: Tert-butanol acts as a trapping agent for the intermediate isocyanate, forming a stable N-Boc protected amine, which is easily isolated and purified before deprotection.

  • Acidic Deprotection: Strong acidic conditions (HCl in dioxane) are required to efficiently cleave the robust tert-butoxycarbonyl (Boc) protecting group.

Conclusion

The functionalization of the spiro[3.3]heptane scaffold provides a powerful platform for generating novel, three-dimensional molecules for drug discovery. The synthetic routes outlined in this guide, particularly the scalable double alkylation strategy followed by robust functional group interconversions, offer reliable and versatile access to a wide range of building blocks. By leveraging the unique structural and physicochemical properties of this scaffold, researchers can continue to push the boundaries of medicinal chemistry and develop next-generation therapeutics.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69. [Link]

  • Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3593–3600. [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., & Mykhailiuk, P. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Reymond, J.-L., et al. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Molecules, 25(21), 5034. [Link]

  • Saarinen, G. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. DiVA portal. [Link]

  • Shin, I., & Lee, J. C. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]

  • Shin, I., & Lee, J. C. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]

  • Saarinen, G. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. DiVA portal. [Link]

  • Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

  • Radchenko, D. S., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry of Heterocyclic Compounds, 57(4), 428-436. [Link]

  • Carreira, E. M., et al. (2023). Monoprotected Diamines Derived from 1,5‐Disubstituted (Aza)spiro[2.3]hexane Scaffolds. Chemistry – A European Journal. [Link]

  • Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]Heptane Building Blocks. ResearchGate. [Link]

  • Shin, I., & Lee, J. C. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Gárate, C. M., & Toste, F. D. (2014). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Chemical Science, 5(7), 2681-2684. [Link]

  • Shin, I., & Lee, J. C. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. R Discovery. [Link]

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Reymond, J.-L., et al. (2020). Overview of spiro[3.3]heptane synthesis. ResearchGate. [Link]

  • Wang, H., et al. (2023). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society, 145(27), 14844–14853. [Link]

  • Mykhailiuk, P. K., et al. (2024). Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. [Link]

Sources

Application Note: A Robust and Scalable Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The spiro[3.3]heptane motif has emerged as a uniquely valuable scaffold in modern drug discovery and materials science. Its rigid, three-dimensional structure provides a distinct exit vector geometry that is not co-planar, offering an innovative approach to exploring chemical space.[1] This structural rigidity and its favorable physicochemical properties have positioned the spiro[3.3]heptane core as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings, allowing for the enhancement of molecular properties such as solubility and metabolic stability while maintaining biological activity.[1][2][3][4]

Dimethyl spiro[3.3]heptane-2,6-dicarboxylate is a pivotal building block derived from this scaffold. Its symmetrically disposed ester functionalities make it an ideal linker for various applications, including the synthesis of complex molecules and as a component in Proteolysis Targeting Chimeras (PROTACs).[5] This application note provides a comprehensive, field-tested guide for the multi-gram scale-up synthesis of this key intermediate. The protocol is divided into two primary stages: the synthesis of the core spiro[3.3]heptane-2,6-dicarboxylic acid via a double malonic ester condensation, followed by a direct Fischer esterification to yield the target dimethyl ester. The causality behind critical process parameters, safety considerations for scale-up, and a troubleshooting guide are detailed to ensure reliable and reproducible execution.

Reaction Scheme and Mechanism

The synthetic strategy hinges on two classic, robust organic transformations. The overall pathway is depicted below:

Scheme 1: Overall Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate Reaction Scheme (Image representing the two-step reaction from Pentaerythrityl tetrabromide to the final product)

2.1 Part A: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid

The formation of the spirocyclic core is achieved via a tandem alkylation-hydrolysis-decarboxylation sequence, a method conceptually rooted in the original work by Fecht.[6]

  • Mechanism: The process begins with the base-mediated formation of a diethyl malonate enolate, a potent nucleophile. This enolate engages in a double SN2 reaction with pentaerythrityl tetrabromide. The steric arrangement of the starting material directs the formation of the strained spiro[3.3]heptane core, resulting in a tetraester intermediate. Subsequent saponification with a strong base hydrolyzes the four ester groups to their corresponding carboxylate salts. Upon acidic workup, the resulting tetra-acid is unstable and readily undergoes thermal decarboxylation (losing two molecules of CO₂) to yield the stable spiro[3.3]heptane-2,6-dicarboxylic acid.

2.2 Part B: Fischer Esterification

The conversion of the dicarboxylic acid to its dimethyl ester is accomplished through the Fischer esterification reaction.

  • Mechanism: In the presence of a catalytic amount of strong acid (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon significantly more electrophilic. A molecule of methanol then acts as a nucleophile, attacking this activated carbonyl. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the oxonium ion yields the final ester product and regenerates the acid catalyst. The use of excess methanol drives the reaction equilibrium towards the product side, ensuring a high conversion rate.

Experimental Protocols & Data

This section provides detailed, step-by-step protocols for the synthesis on a multi-gram scale. All operations should be conducted in a well-ventilated chemical fume hood.

3.1 Part A: Scale-up Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid

Materials & Reagents
ReagentM.W. ( g/mol )QuantityMolesEquivalentsNotes
Pentaerythrityl tetrabromide387.78100.0 g0.2581.0Reagent Grade, >98%
Diethyl malonate160.17103.3 g (98.4 mL)0.6452.5Reagent Grade, >99%
Sodium Hydride (NaH)24.0025.8 g (60% in oil)0.6452.5Handle with extreme care
N,N-Dimethylformamide (DMF)73.091.0 L--Anhydrous
Sodium Hydroxide (NaOH)40.00124.0 g3.1012.0ACS Grade
Hydrochloric Acid (HCl)36.46~260 mL--37% w/w, Concentrated
Water (H₂O)18.02As needed--Deionized
Ethyl Acetate (EtOAc)88.11As needed--ACS Grade
Step-by-Step Protocol
  • Reaction Setup: Equip a 3 L, three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Base and Nucleophile Formation: Under a nitrogen atmosphere, carefully suspend sodium hydride (25.8 g) in anhydrous DMF (1.0 L). Cool the suspension to 0 °C using an ice-water bath.

  • Malonate Addition: Add diethyl malonate (98.4 mL) dropwise to the stirred NaH suspension over 60-90 minutes, maintaining the internal temperature below 10 °C. Causality: This controlled addition is critical to manage the exothermic reaction and the evolution of hydrogen gas.

  • Alkylation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of pentaerythrityl tetrabromide (100.0 g) in DMF (250 mL) dropwise over 1 hour.

  • Cyclization: Heat the reaction mixture to 120 °C and stir vigorously for 12 hours. Monitor the reaction by TLC or GC-MS until the starting bromide is consumed.

  • Hydrolysis (Saponification): Cool the reaction to room temperature. In a separate beaker, dissolve sodium hydroxide (124.0 g) in water (500 mL) and cool the solution. Carefully add the NaOH solution to the reaction mixture. Heat the mixture to reflux (approx. 100-110 °C) for 8 hours to ensure complete hydrolysis of all four ester groups.

  • Acidification & Decarboxylation: Cool the mixture to 0 °C. Slowly and carefully acidify with concentrated HCl until the pH is ~1. Vigorous gas evolution (CO₂) will occur. Safety: Perform this step slowly in an efficient fume hood to control foaming and gas release.

  • Isolation: Stir the resulting thick white precipitate at 0-5 °C for 1 hour. Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) and then with cold ethyl acetate (2 x 100 mL) to remove organic impurities.

  • Drying: Dry the white solid in a vacuum oven at 80 °C to a constant weight. Expected yield: 35-42 g (73-88%) of spiro[3.3]heptane-2,6-dicarboxylic acid as a white powder.[7]

3.2 Part B: Scale-up Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Materials & Reagents
ReagentM.W. ( g/mol )QuantityMolesEquivalentsNotes
Spiro[3.3]heptane-2,6-dicarboxylic acid184.1940.0 g0.2171.0From Part A
Methanol (MeOH)32.04400 mL--Anhydrous, ACS Grade
Sulfuric Acid (H₂SO₄)98.084.0 mL--98%, Concentrated
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed--Aqueous Solution
Dichloromethane (DCM)84.93As needed--ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--For drying
Step-by-Step Protocol
  • Reaction Setup: To a 1 L round-bottom flask, add spiro[3.3]heptane-2,6-dicarboxylic acid (40.0 g) and anhydrous methanol (400 mL).

  • Catalyst Addition: Cool the stirred suspension in an ice-water bath. Slowly add concentrated sulfuric acid (4.0 mL) dropwise. Causality: The acid catalyzes the esterification; adding it slowly while cooling prevents a dangerous exotherm.

  • Esterification: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 16 hours. The solid di-acid will gradually dissolve as it converts to the more soluble diester.

  • Work-up: Cool the reaction to room temperature and concentrate the mixture to about one-third of its original volume using a rotary evaporator.

  • Quenching: Carefully pour the concentrated solution into a beaker containing ice (300 g) and saturated sodium bicarbonate solution (400 mL). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield a crude oil or solid. Purify by vacuum distillation or recrystallization from hexanes/ethyl acetate to afford the final product. Expected yield: 41-44 g (89-95%) of Dimethyl spiro[3.3]heptane-2,6-dicarboxylate as a colorless liquid or white solid.[5][8]

Visualization of Workflow & Concepts

The following diagrams illustrate the experimental workflow and the conceptual basis for the utility of the spiro[3.3]heptane scaffold.

G cluster_0 Part A: Di-Acid Synthesis cluster_1 Part B: Esterification Penta Pentaerythrityl Tetrabromide React Cyclization Reaction (120°C, 12h) Penta->React Malonate Diethyl Malonate + NaH in DMF Malonate->React Hydrolysis Saponification (NaOH, Reflux) React->Hydrolysis Decarbox Acidification & Decarboxylation (HCl) Hydrolysis->Decarbox Tetra-carboxylate Intermediate DiAcid Spiro[3.3]heptane-2,6- dicarboxylic Acid Decarbox->DiAcid DiAcid_2 Di-Acid Product DiAcid->DiAcid_2 Product Transfer Esterify Fischer Esterification (Reflux, 16h) DiAcid_2->Esterify MeOH Methanol (excess) + H₂SO₄ (cat.) MeOH->Esterify Workup Quench, Extract, Dry & Concentrate Esterify->Workup Final Dimethyl Spiro[3.3]heptane- 2,6-dicarboxylate Workup->Final

Figure 1: Experimental workflow for the two-stage synthesis.

Figure 2: Spiro[3.3]heptane as a 3D bioisostere for a planar benzene ring.

Process Safety & Scale-Up Considerations

Scaling chemical synthesis introduces challenges beyond simple multiplication of reagents. The following points are critical for a safe and successful scale-up:

  • Hazardous Reagents:

    • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (N₂ or Ar). Mineral oil dispersion mitigates but does not eliminate pyrophoric risk.

    • Strong Acids/Bases: Concentrated HCl, H₂SO₄, and NaOH are highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.

    • DMF: A combustible liquid and a potential reproductive toxin. Use only in a well-ventilated fume hood.

  • Exothermic Events: Both the reaction of NaH with diethyl malonate and the quenching/acidification steps are highly exothermic. For large-scale runs, ensure adequate cooling capacity (e.g., an efficient chiller for the reaction vessel) and perform additions slowly to maintain control of the internal temperature.

  • Gas Evolution: Significant H₂ is evolved during the deprotonation of malonate, and large volumes of CO₂ are released during decarboxylation. Ensure the apparatus is not sealed and is vented safely to the back of the fume hood.

  • Stirring Efficiency: As the reaction progresses, slurries and thick precipitates are formed. A powerful mechanical stirrer is essential to ensure adequate mixing, prevent localized heating, and achieve consistent results. A magnetic stir bar is insufficient for this scale.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Part A 1. Incomplete reaction of pentaerythrityl tetrabromide. 2. Insufficient base or wet reagents/solvents. 3. Loss of product during workup.1. Confirm reaction completion with TLC/GC-MS before workup. Extend reaction time if necessary. 2. Use anhydrous DMF and ensure NaH is of good quality. Use a slight excess of malonate/NaH. 3. Ensure pH is sufficiently low (~1) to fully precipitate the di-acid. Minimize the volume of wash water.
Incomplete decarboxylation Insufficient acidification or heating.Ensure pH is strongly acidic. The di-acid can be heated gently as a slurry after acidification to drive off any remaining CO₂ before filtration.
Low yield in Part B 1. Incomplete esterification. 2. Water present in the reaction. 3. Loss during aqueous workup.1. Use a large excess of methanol to push the equilibrium. Extend reflux time to 24 hours if needed. 2. Use anhydrous methanol and ensure the starting di-acid is thoroughly dry. 3. Ensure the aqueous layer is thoroughly extracted with DCM (3-4 times).
Product is an oil, not a solid The melting point is close to room temperature. Small amounts of residual solvent or impurities can depress the melting point.This is not necessarily a sign of impurity. Confirm purity by NMR/GC-MS. If needed, further purify by vacuum distillation or attempt recrystallization from a different solvent system (e.g., diethyl ether/hexanes).

References

  • Biosynth. Spiro[3.3]heptane-2,6-dicarboxylic acid.

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate.

  • Mykhailiuk, P. K., et al. (2022). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Europe PMC.

  • Wuitschik, G., et al. (2014). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health.

  • Fábián, L., et al. (2018). Preparation and Characterization of a New Chiral Metal-Organic Framework with Spiranes. ResearchGate.

  • Hamza, D., & Martin, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme.

  • Toda, F., et al. (1993). Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid. ResearchGate.

  • Perry, M. A., et al. (2021). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. ACS Publications.

  • Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate.

  • MedChemExpress. Dimethyl spiro[3.3]heptane-2,6-dicarboxylate.

  • Larsson, J. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. DiVA portal.

  • Sigma-Aldrich. Spiro[3.3]heptane-2,6-dicarboxylic acid diethyl ester.

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed.

  • Santa Cruz Biotechnology. Dimethyl spiro[3.3]heptane-2,6-dicarboxylate.

  • Stepan, A. F., et al. (2022). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Wiley Online Library.

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate.

Sources

Application Notes and Protocols: The Strategic Use of Spiro[3.3]heptane Motifs as Benzene Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland and the Imperative for Novel Bioisosteres

The benzene ring is an undeniably ubiquitous scaffold in medicinal chemistry, present in over 500 FDA-approved drugs.[1] Its rigid structure provides a reliable framework for orienting functional groups towards biological targets. However, the aromatic, lipophilic nature of the phenyl ring often contributes to undesirable physicochemical and pharmacokinetic properties, such as poor aqueous solubility and high metabolic turnover through oxidative pathways. In the modern era of drug discovery, a key strategy for mitigating these liabilities is the concept of bioisosterism—the replacement of a functional group with another that retains the desired biological activity while improving the molecule's overall disposition.

The "escape from flatland" initiative, which encourages the use of three-dimensional, sp³-rich scaffolds, has driven the exploration of saturated bioisosteres for the phenyl ring.[2] While motifs like bicyclo[1.1.1]pentane and cubane have been successfully employed as para-substituted benzene mimics, they largely maintain a collinear arrangement of exit vectors.[1][3] This note details the strategic application of the spiro[3.3]heptane scaffold, a rigid, non-planar motif that offers a unique three-dimensional arrangement of substituents and serves as a versatile bioisostere for mono-, meta-, and para-substituted benzene rings.[1][4]

The Spiro[3.3]heptane Advantage: A Paradigm Shift in Vectorial Arrangement

The core advantage of the spiro[3.3]heptane scaffold lies in its distinct geometry. Unlike the planar benzene ring or the linearly substituted bicycloalkanes, the spiro[3.3]heptane core positions its substituents with non-collinear exit vectors.[1][3][4] This spatial arrangement allows for a novel exploration of chemical space, potentially leading to improved interactions with protein binding pockets and the generation of novel intellectual property.

Diagram 1: Comparison of Exit Vector Geometries

cluster_0 Benzene (para) cluster_1 Bicyclo[1.1.1]pentane cluster_2 Spiro[3.3]heptane a b a->b c b->c d e d->e f e->f g h g->h i h->i

Caption: Exit vector comparison of benzene, bicyclo[1.1.1]pentane, and spiro[3.3]heptane.

Impact on Physicochemical and ADME Properties

The replacement of a flat, aromatic ring with a saturated, three-dimensional spirocycle can significantly and favorably alter a compound's drug-like properties.

Key Physicochemical Improvements:
  • Reduced Lipophilicity: The substitution of a benzene ring with a spiro[3.3]heptane core typically leads to a decrease in the calculated lipophilicity (cLogP). For instance, in the case of analogues of the anticancer drug Sonidegib, this replacement decreased the cLogP by approximately 0.8 units.[1]

  • Enhanced Aqueous Solubility: While not universally guaranteed, the disruption of planarity and introduction of a more polarizable sp³ scaffold can improve aqueous solubility. This is a critical parameter for achieving adequate bioavailability and formulating intravenous dosage forms. Heteroatom-containing derivatives, such as azaspiro[3.3]heptanes, often show higher aqueous solubility compared to their cyclohexane analogues.[5]

  • Improved Metabolic Stability: The C-H bonds on the spiro[3.3]heptane scaffold are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich benzene ring. This can lead to reduced clearance and a longer in vivo half-life.[5]

Table 1: Comparative Physicochemical and ADME Properties of Benzocaine and its Spiro[3.3]heptane Analogue
CompoundStructureLogD (pH 7.4)Aqueous Solubility (PBS, µM)Metabolic Stability (HLM, t½ min)
Benzocaine HCl (Structure of Benzocaine)1.8 ± 0.02385 ± 1.420.1
Spiro[3.3]heptane Analogue HCl (Structure of Benzocaine analogue)-0.4 ± 0.06332 ± 2.556.7

Data adapted from Enamine Ltd.[3]

Synthetic Protocols for Key Spiro[3.3]heptane Building Blocks

The accessibility of functionalized spiro[3.3]heptane building blocks is crucial for their widespread adoption in drug discovery programs. Several scalable synthetic routes have been developed.

Protocol 1: Synthesis of 6,6-Difluorospiro[3.3]heptan-2-one

This protocol outlines a common strategy for constructing the spiro[3.3]heptane core via double alkylation of an active methylene compound, followed by hydrolysis and decarboxylation.

Diagram 2: Synthetic Workflow for 6,6-Difluorospiro[3.3]heptan-2-one

A 1,1-bis(bromomethyl)-3,3-difluorocyclobutane B TosMIC, NaH A->B Alkylation C Intermediate Isonitrile B->C D Acid Hydrolysis C->D Hydrolysis E 6,6-Difluorospiro[3.3]heptan-2-one D->E

Caption: Workflow for the synthesis of a key spiro[3.3]heptane ketone intermediate.

Step-by-Step Methodology:

  • Alkylation: To a suspension of sodium hydride (NaH) in a suitable aprotic solvent (e.g., DMF/THF), add tosylmethyl isocyanide (TosMIC) portion-wise at 0 °C.

  • Cyclobutane Addition: Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane to the reaction mixture and allow it to warm to room temperature, stirring until the reaction is complete (monitored by TLC or LC-MS).[6]

  • Hydrolysis: Quench the reaction carefully with water. Add an aqueous acid solution (e.g., HCl) and heat the mixture to reflux to hydrolyze the intermediate isonitrile.[6]

  • Extraction and Purification: After cooling, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired ketone.[6]

Protocol 2: Functional Group Interconversion to Carboxylic Acids and Amines

The ketone synthesized in Protocol 1 can be readily converted into other key functional groups for further elaboration in medicinal chemistry campaigns.

  • To obtain a carboxylic acid: The ketone can be subjected to a haloform reaction or a multi-step sequence involving reduction to an alcohol, conversion to a bromide, and subsequent carbonation with CO₂.[1]

  • To obtain an amine: The ketone can undergo reductive amination with a suitable amine source (e.g., ammonia, benzylamine) and a reducing agent (e.g., sodium cyanoborohydride). Alternatively, a Curtius rearrangement of a corresponding carboxylic acid can be employed.[1][7]

Case Studies: Spiro[3.3]heptane in Action

The true utility of a bioisostere is demonstrated through its successful application in bioactive compounds. The spiro[3.3]heptane motif has been successfully incorporated into analogues of several FDA-approved drugs, retaining or even improving biological activity while favorably modifying physicochemical properties.[1][4]

Case Study 1: Vorinostat (HDAC Inhibitor)

The terminal phenyl group of the histone deacetylase (HDAC) inhibitor Vorinostat was replaced with a spiro[3.3]heptane moiety. The resulting analogue demonstrated comparable in vitro anticancer activity.[1][4]

Diagram 3: Bioisosteric Replacement in Vorinostat

Vorinostat Vorinostat (Phenyl-containing) Analogue Spiro[3.3]heptane Analogue Vorinostat->Analogue Bioisosteric Replacement Activity Comparable HDAC Inhibition Analogue->Activity

Caption: Spiro[3.3]heptane as a bioisostere for the phenyl group in Vorinostat.

Case Study 2: Sonidegib (Hedgehog Pathway Inhibitor)

The meta-substituted benzene ring in Sonidegib was replaced with a disubstituted spiro[3.3]heptane. The resulting saturated analogue retained high potency. This case highlights the utility of the spiro[3.3]heptane core for mimicking substitution patterns other than para.[1][4]

Case Study 3: Benzocaine (Local Anesthetic)

As shown in Table 1, replacing the para-substituted benzene ring in Benzocaine with a spiro[3.3]heptane core resulted in an analogue with significantly improved metabolic stability and a more favorable LogD profile, while maintaining significant analgesic activity.[1][3]

Conclusion and Future Outlook

The spiro[3.3]heptane scaffold has emerged as a powerful tool in the medicinal chemist's arsenal for overcoming the limitations associated with the benzene ring. Its rigid, three-dimensional structure and non-collinear exit vectors provide access to novel chemical space and can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[8][9] The development of scalable synthetic routes to a variety of functionalized spiro[3.3]heptane building blocks, including heteroatomic and fluorinated derivatives, ensures their continued and expanding application in drug discovery projects.[2][6][10] As the drive to create safer, more effective, and patentable new chemical entities continues, the strategic replacement of aromatic rings with scaffolds like spiro[3.3]heptane will undoubtedly play a pivotal role.

References

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Moroz, Y. S., et al. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

  • Feskov, I. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health. [Link]

  • Carreira, E. M., et al. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Wuitschik, G., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters. [Link]

  • Chernykh, A. V., et al. (2016). Synthesis of fluorinated building blocks based on spiro[3.3]heptane scaffold. Tetrahedron. [Link]

  • Al-Ameed, T., et al. (2025). Spiro[3.3]heptane scaffolds as benzene bioisosteres. ResearchGate. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere (PDF). ResearchGate. [Link]

  • Al-Ameed, T., et al. (2025). Spiro[3.3]heptane: A Versatile sp³-Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile spirocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis.

Introduction to the Synthesis

The synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The rigid, three-dimensional structure of the spiro[3.3]heptane core makes it a valuable building block in medicinal chemistry for creating novel therapeutics.[1] However, the construction of this strained ring system can be challenging. This guide will primarily focus on a common synthetic route: the double alkylation of dimethyl malonate with a suitable dielectrophile, followed by hydrolysis and decarboxylation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate.

FAQ 1: I am observing a low yield of the final product. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate can stem from several factors throughout the multi-step process. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Double Alkylation: The formation of the spirocyclic core via double alkylation of dimethyl malonate is a critical step. Incomplete reaction can lead to a mixture of starting material, mono-alkylated intermediate, and the desired dialkylated product.

    • Troubleshooting:

      • Base Selection: Ensure the use of a strong, non-nucleophilic base to completely deprotonate the dimethyl malonate. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices.

      • Reaction Time and Temperature: The intramolecular cyclization (the second alkylation) can be slower than the initial intermolecular alkylation. Consider increasing the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

      • Stoichiometry: Precise stoichiometry of the reactants is crucial. An excess of the dielectrophile can lead to polymerization or other side reactions.

  • Side Reactions: The strained nature of the cyclobutane rings in the spiro[3.3]heptane system can make it susceptible to side reactions.

    • Troubleshooting:

      • Controlled Addition: Add the reagents slowly and at a controlled temperature to minimize exothermic reactions that can lead to byproducts.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with oxygen or moisture, especially when using reactive organometallic reagents or strong bases.

  • Inefficient Purification: The final product and intermediates may be difficult to purify, leading to product loss.

    • Troubleshooting:

      • Chromatography Conditions: Optimize the solvent system for column chromatography to achieve good separation of the desired product from impurities. A combination of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

FAQ 2: My reaction seems to stop at the mono-alkylated intermediate. How can I promote the second alkylation (intramolecular cyclization)?

Answer: The formation of the second C-C bond to close the second cyclobutane ring can be challenging due to ring strain. If you are isolating a significant amount of the mono-alkylated intermediate, consider the following:

  • Higher Temperature: The activation energy for the intramolecular cyclization may be higher than that of the first alkylation. Gradually increasing the reaction temperature can provide the necessary energy to overcome this barrier.

  • Stronger Base/Second Addition of Base: The acidity of the remaining proton on the mono-alkylated intermediate is lower than that of dimethyl malonate. A second addition of a strong base after the first alkylation may be necessary to ensure complete deprotonation and facilitate the intramolecular cyclization.

  • Solvent Effects: The choice of solvent can influence the reaction rate. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can effectively solvate the cation of the base and enhance the nucleophilicity of the enolate.

FAQ 3: I am observing multiple spots on my TLC plate after the reaction, even with a seemingly complete reaction. What are these side products and how can I avoid them?

Answer: The formation of multiple products is a common challenge. These can include:

  • Polymerization: The dielectrophile can react with multiple molecules of dimethyl malonate, leading to oligomeric or polymeric byproducts.

    • Mitigation: Use high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. This can be achieved by adding the reactants slowly to a large volume of solvent.

  • Elimination Reactions: If the dielectrophile has leaving groups on beta-carbons, elimination reactions can compete with the desired substitution.

    • Mitigation: Choose a dielectrophile with good leaving groups on primary carbons where elimination is less favorable. 1,3-dihalopropanes are common starting materials for the formation of the cyclobutane rings.

  • Stereoisomers: The final product can exist as different stereoisomers (cis and trans isomers with respect to the carboxylate groups).[2] These may appear as separate spots on a TLC plate or as distinct peaks in GC or HPLC analysis.

    • Mitigation and Analysis: The ratio of stereoisomers can be influenced by the reaction conditions. Characterization using nuclear magnetic resonance (NMR) spectroscopy is essential to determine the stereochemical outcome. Chiral chromatography may be necessary to separate the enantiomers if a racemic synthesis is performed.[3][4]

FAQ 4: What is the best method for purifying the final product, Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate?

Answer: The purification strategy depends on the physical state of your product and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying liquid or solid products.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the product is a solid and has a reasonable purity (>90%), recrystallization can be a very effective method to obtain highly pure material.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane) to find the best one.

  • Distillation: If the product is a thermally stable liquid with a boiling point significantly different from the impurities, vacuum distillation can be an option.

Experimental Protocol: Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

This protocol is a general guideline based on the malonic ester synthesis route.[5][6][7] Optimization may be required based on your specific laboratory conditions and starting materials.

Step 1: Double Alkylation of Dimethyl Malonate

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.0 equivalent) dropwise via the dropping funnel. Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • First Alkylation: Add a solution of 1,3-dibromopropane (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Second Alkylation (Intramolecular Cyclization): Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material and mono-alkylated intermediate are consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tetraester intermediate.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: Dissolve the crude tetraester in a mixture of ethanol and an aqueous solution of sodium hydroxide (4-5 equivalents). Heat the mixture at reflux for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).

  • Acidification and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. Heat the acidic solution at reflux for 2-4 hours to effect decarboxylation.

  • Extraction: Cool the solution and extract the dicarboxylic acid product with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Esterification

  • Reaction: Dissolve the crude dicarboxylic acid in methanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizing the Process

Reaction Pathway

Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate cluster_0 Step 1: Double Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Esterification Dimethyl Malonate Dimethyl Malonate Enolate Enolate Dimethyl Malonate->Enolate NaH, DMF Mono-alkylated Intermediate Mono-alkylated Intermediate Enolate->Mono-alkylated Intermediate 1,3-Dibromopropane Tetraester Intermediate Tetraester Intermediate Mono-alkylated Intermediate->Tetraester Intermediate Heat, Intramolecular Cyclization Dicarboxylic Acid Dicarboxylic Acid Tetraester Intermediate->Dicarboxylic Acid 1. NaOH, EtOH/H2O 2. HCl, Heat Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate Dicarboxylic Acid->Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate MeOH, H2SO4 (cat.)

Caption: Synthetic route to Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate.

Troubleshooting Workflow

Troubleshooting Workflow Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Yes Side Products Side Products Low Yield->Side Products No Purification Issues Purification Issues Low Yield->Purification Issues No Check Base/Temp/Time Check Base/Temp/Time Incomplete Reaction->Check Base/Temp/Time High Dilution/Inert Atm. High Dilution/Inert Atm. Side Products->High Dilution/Inert Atm. Optimize Chromatography/Recrystallize Optimize Chromatography/Recrystallize Purification Issues->Optimize Chromatography/Recrystallize End End Check Base/Temp/Time->End High Dilution/Inert Atm.->End Optimize Chromatography/Recrystallize->End

Caption: A general workflow for troubleshooting low yields.

Quantitative Data Summary

ParameterTypical RangeNotes
Yield (Overall) 20-40%Highly dependent on the optimization of each step.
Reaction Time (Alkylation) 16-30 hoursThe intramolecular cyclization is often the rate-limiting step.
Reaction Temperature (Alkylation) 80-120 °CHigher temperatures may be needed for the cyclization but can also lead to side reactions.
Purity (after chromatography) >95%Achievable with careful optimization of the purification method.

References

  • Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3584–3593. [Link]

  • Fecht, H. (1907). Über Spirocyclane. Berichte der deutschen chemischen Gesellschaft, 40(3), 3883–3891. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2013). Recent advances in the chemistry of spiro[3.3]heptane derivatives. Tetrahedron, 69(1), 1–16. [Link]

  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Bioisostere of the Benzene Ring. Angewandte Chemie International Edition, 60(26), 14352–14356. [Link]

  • ResearchGate. (n.d.). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). Retrieved from [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Kuki, A., O’Donnell, C. J., & Whited, G. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Phenyl Group Bioisostere in the Design of a Potent and Orally Bioavailable γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Wasserman, H. H., & DeSimone, R. W. (1995). A new route to spiro[3.3]heptane derivatives. Tetrahedron Letters, 36(31), 5507–5510. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2023, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Hamza, D., & Perry, M. W. D. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2006(13), 2132–2134. [Link]

  • Mykhailiuk, P. K. (2023). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry–A European Journal, 29(15), e202203531. [Link]

  • ResearchGate. (n.d.). Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid. Retrieved from [Link]

  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i).... Retrieved from [Link]

  • YouTube. (2014, October 11). Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. Retrieved from [Link]

  • Chad's Prep. (n.d.). 21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). A stereochemical journey around spirocyclic glutamic acid analogs. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Spiro[3.3]heptane Dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro[3.3]heptane dicarboxylates. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable scaffold into their work. Spiro[3.3]heptane is a highly sought-after motif in modern drug discovery, prized for its ability to serve as a rigid, three-dimensional, and non-planar bioisostere for phenyl rings, thereby improving physicochemical properties of drug candidates.[1][2][3]

However, the construction of this strained spirocyclic system is not without its challenges. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate the common pitfalls and side reactions encountered during its synthesis.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid and its esters, typically prepared via the classical Fecht method involving the condensation of pentaerythrityl tetrabromide with a malonate ester, followed by hydrolysis and decarboxylation.[4]

Q1: My overall yield is significantly lower than reported in the literature. Where could I be losing material?

Low yield is the most common complaint and can arise at multiple stages of the synthesis. Let's break down the likely culprits.

  • Problem Area 1: The Initial Cyclization Reaction The formation of the tetraester intermediate is the most critical step and is highly susceptible to side reactions.

    • Probable Cause A: Intermolecular Polymerization. The reaction between the malonate enolate and pentaerythrityl tetrabromide can proceed intermolecularly, leading to oligomeric or polymeric byproducts instead of the desired double intramolecular cyclization. This is especially prevalent at high concentrations.

    • Solution: Employ high-dilution conditions. The principle here is to maintain a very low concentration of the reactants in the solvent, which statistically favors the intramolecular reaction (the ends of the same molecule finding each other) over intermolecular reactions (two different molecules reacting). This is achieved by adding the reactants very slowly and simultaneously from separate addition funnels to a large volume of heated solvent containing the base.

    • Probable Cause B: Incomplete Reaction. One or more of the four bromide displacements may not have gone to completion, resulting in a complex mixture of partially cyclized and acyclic intermediates.

    • Solution:

      • Reagent Purity: Ensure the highest purity of pentaerythrityl tetrabromide and your malonate ester. Impurities can interfere with the reaction.

      • Strong Base & Anhydrous Conditions: Use a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) to ensure complete deprotonation of the malonate. The reaction must be conducted under strictly anhydrous conditions, as water will quench the enolate and the base.

      • Reaction Time & Temperature: These reactions can be slow. Ensure adequate reaction time (often 12 hours or more) at a suitable temperature (e.g., refluxing ethanol or DMF) to drive the reaction to completion.[5]

  • Problem Area 2: The Hydrolysis and Decarboxylation Step

    • Probable Cause: Incomplete Hydrolysis or Decarboxylation. The four ester groups of the intermediate must be fully hydrolyzed to carboxylic acids, and then two of these must be decarboxylated. Both steps require harsh conditions.

    • Solution:

      • Hydrolysis: Saponification with a strong base (e.g., NaOH or KOH) in a mixture of water and alcohol is common. Ensure a sufficient excess of base and adequate heating to hydrolyze all four esters.

      • Decarboxylation: After hydrolysis and acidification, the resulting tetra-acid must be heated, often to high temperatures (e.g., 120-150 °C), to induce thermal decarboxylation. The reaction should be monitored (e.g., by observing CO₂ evolution) until completion.

Q2: I've isolated a solid product, but my NMR spectrum is complex and doesn't match the desired spiro[3.3]heptane dicarboxylate.

This indicates the presence of significant impurities or side products.

  • Probable Cause A: Formation of Diastereomers. The target molecule, spiro[3.3]heptane-2,6-dicarboxylic acid, possesses axial chirality.[4] Depending on the synthetic route and purification, you may have a mixture of stereoisomers which can complicate NMR spectra.[4][6]

  • Solution: Chiral separation may be necessary if a single enantiomer is required, often via HPLC on a chiral stationary phase.[6] For achiral applications, the diastereomeric mixture is often used directly.

  • Probable Cause B: Ring-Opened Byproducts. Although the cyclobutane ring is more stable than a cyclopropane ring, it is still a strained system.[7][8] Under excessively harsh acidic or basic conditions, particularly at high temperatures during hydrolysis, ring-opening side reactions can occur, leading to a mixture of linear and monocyclic compounds.

  • Solution: Carefully control the conditions of the hydrolysis and decarboxylation steps. Use the minimum temperature and reaction time necessary to achieve full conversion, which can be monitored by TLC or a test NMR.

Summary of Troubleshooting Strategies
ProblemProbable CauseRecommended Solution
Low Overall Yield Intermolecular polymerization during cyclization.Use high-dilution conditions; slow, simultaneous addition of reactants.
Incomplete cyclization reaction.Use high-purity, anhydrous reagents; ensure sufficient reaction time and temperature.
Incomplete hydrolysis or decarboxylation.Use excess strong acid/base; ensure sufficient heating for an adequate duration.
Complex Product Mixture Presence of multiple stereoisomers.Characterize the mixture; perform chiral separation if enantiopurity is required.[6]
Formation of ring-opened byproducts.Moderate the conditions (temperature, time) during hydrolysis and workup.
Contamination with partially reacted intermediates.Optimize initial cyclization reaction; utilize column chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the classic spiro[3.3]heptane synthesis?

The core of the synthesis is a tandem nucleophilic substitution reaction. The process can be broken down as follows:

  • Enolate Formation: A strong base deprotonates the active methylene group of a dialkyl malonate, creating a nucleophilic enolate.

  • First Cyclization (SN2): The enolate attacks one of the bromomethyl groups of pentaerythrityl tetrabromide, displacing a bromide ion and forming the first C-C bond. This is followed by a second, intramolecular SN2 reaction where the same carbon attacks another bromomethyl group on the same molecule to form the first cyclobutane ring.

  • Second Cyclization: A second equivalent of malonate enolate performs the same sequence on the remaining two bromomethyl groups, forming the second cyclobutane ring and completing the spirocyclic core.

Spiroheptane_Mechanism cluster_start Starting Materials cluster_inter Key Steps cluster_end Products Penta Pentaerythrityl Tetrabromide SN2_1 First Double S-N-2 Cyclization Penta->SN2_1 Malonate Diethyl Malonate Enolate Malonate->SN2_1 SN2_2 Second Double S-N-2 Cyclization SN2_1->SN2_2 Intermediate Formation Tetraester Tetraester Intermediate SN2_2->Tetraester Final Spiro[3.3]heptane Dicarboxylic Acid Tetraester->Final Hydrolysis & Decarboxylation

Caption: Key stages in the synthesis of spiro[3.3]heptane dicarboxylic acid.

Q2: Why is the spiro[3.3]heptane scaffold considered "strained"? Does this pose a stability risk?

The strain in spiro[3.3]heptane arises from its two cyclobutane rings. The ideal bond angle for an sp³-hybridized carbon is 109.5°. In a cyclobutane ring, the internal C-C-C bond angles are compressed to approximately 88°, creating significant angle strain.[8]

Despite this strain, the scaffold is generally robust and stable under most synthetic and physiological conditions. It is significantly more stable than the highly reactive cyclopropane ring.[8] However, the inherent strain does make it susceptible to ring-opening under specific, forcing conditions such as high temperatures combined with strong acids or bases, or in certain transition-metal-catalyzed reactions.[7] For its use in drug development, it is considered a highly stable and reliable building block.

Q3: Are there modern alternatives to the classic Fecht synthesis?

Yes, several alternative strategies have been developed to access the spiro[3.3]heptane core, which can be advantageous for creating different substitution patterns.[1] These include:

  • [2+2] Cycloadditions: Reactions involving the cycloaddition of ketenes with alkenes can form the cyclobutanone rings of the spiro-system.[3]

  • Semipinacol Rearrangements: Strain-relocating rearrangements of bicyclobutylcyclopropanol intermediates can provide expedient access to spiro[3.3]heptan-1-ones.[9]

  • Photochemical Methods: Light-induced cyclizations have also been reported to construct the spirocyclic motif.[2]

These alternative routes can offer milder reaction conditions or access to derivatives that are difficult to obtain through the classic condensation method.

Troubleshooting_Workflow Start Low Product Yield or Impure Product Check_Cyclization Analyze Cyclization Step Start->Check_Cyclization Check_Hydrolysis Analyze Hydrolysis/ Decarboxylation Step Start->Check_Hydrolysis Polymer Polymerization likely. Implement high dilution. Check_Cyclization->Polymer Tar/polymer observed? Incomplete_Rxn Incomplete reaction. Check reagent purity, anhydrous conditions, & time. Check_Cyclization->Incomplete_Rxn Complex mixture of intermediates? Incomplete_Hydro Incomplete hydrolysis. Increase base concentration/time. Check_Hydrolysis->Incomplete_Hydro Ester signals remain in NMR? Incomplete_Decarb Incomplete decarboxylation. Increase temperature/time. Check_Hydrolysis->Incomplete_Decarb Tetra-acid or tri-acid isolated? Ring_Opening Possible ring-opening. Moderate conditions. Check_Hydrolysis->Ring_Opening Unidentified byproducts after harsh conditions?

Caption: A workflow for troubleshooting common synthesis issues.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be required based on your specific substrate and scale.

Protocol 1: Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate

This protocol outlines the synthesis of the diethyl ester, which can then be hydrolyzed to the dicarboxylic acid if needed.

  • Setup: Assemble a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two separate dropping funnels. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Suspension: In the reaction flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in a large volume of anhydrous solvent (e.g., DMF or Toluene).

  • Reactant Preparation:

    • In one dropping funnel, prepare a solution of diethyl malonate (2.1 equivalents) in the anhydrous solvent.

    • In the second dropping funnel, prepare a solution of pentaerythrityl tetrabromide (1.0 equivalent) in the anhydrous solvent.

  • Reaction Execution (High Dilution):

    • Heat the NaH suspension to the desired temperature (e.g., 100-120 °C for DMF).

    • Begin adding the solutions from both dropping funnels simultaneously and at a very slow, controlled rate to the stirred base suspension. The addition should take place over several hours (e.g., 8-10 hours).

    • After the addition is complete, continue to stir the reaction mixture at temperature for an additional 12-24 hours to ensure completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess NaH by slowly adding ethanol, followed by water.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[5]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure diethyl spiro[3.3]heptane-2,6-dicarboxylate.

Protocol 2: Hydrolysis to Spiro[3.3]heptane-2,6-dicarboxylic Acid
  • Saponification: Dissolve the diethyl ester from Protocol 1 in a mixture of ethanol and an aqueous solution of excess sodium hydroxide (e.g., 4-5 equivalents of NaOH).

  • Reflux: Heat the mixture to reflux and maintain for 4-12 hours, until TLC or LC-MS analysis indicates complete consumption of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of the dicarboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven. Recrystallization from a suitable solvent (e.g., water or ethyl acetate/hexanes) can be performed for further purification.

References

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry.
  • Synthesis of spiro[3.3]heptane carbene and its rearrangement.
  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
  • Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L).
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Thieme.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid | Request PDF.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.

Sources

Technical Support Center: Optimizing the Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic building block. Here, you will find in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and obtain a high-purity product.

Introduction: The Synthesis of a Key Spirocyclic Building Block

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its unique conformational constraints make it an attractive bioisostere for commonly used ring systems, offering a pathway to novel chemical space and intellectual property.[1][2] The synthesis of this diester is typically achieved through a multi-step process, which, while established, can present challenges in terms of yield and purity. This guide will focus on the most common synthetic route and provide practical solutions to overcome frequently encountered obstacles.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to directly address specific issues you may encounter during your experiments.

Q1: My overall yield of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors throughout the multi-step synthesis. Let's break down the common culprits and their solutions:

  • Inefficient Formation of the Spiro[3.3]heptane Core: The initial cyclization to form the spirocyclic framework is a critical, and often low-yielding, step.

    • Cause: Incomplete reaction or formation of side products during the double alkylation of a malonate with a dihaloalkane.

    • Solution: Ensure your reagents are pure and dry. The presence of moisture can interfere with the base-mediated deprotonation of the malonate. Consider using a stronger base or a higher reaction temperature to drive the reaction to completion. However, be mindful that overly harsh conditions can lead to decomposition. Reaction monitoring by TLC or GC-MS is crucial to determine the optimal reaction time.

  • Suboptimal Hydrolysis and Decarboxylation: The conversion of the tetraester intermediate to the dicarboxylic acid can be inefficient.

    • Cause: Incomplete hydrolysis of the ester groups or incomplete decarboxylation.

    • Solution: For the hydrolysis step, a strong base like potassium hydroxide in a refluxing alcoholic solvent is typically effective. Ensure a sufficient excess of base and adequate reaction time. For the decarboxylation, heating the crude dicarboxylic acid at high temperatures (e.g., 220 °C) until CO2 evolution ceases is a common method.[3] Inconsistent heating can lead to incomplete reaction.

  • Inefficient Final Esterification: The final step of converting the dicarboxylic acid to the dimethyl ester can also be a source of yield loss.

    • Cause: Incomplete esterification or decomposition of the starting material under harsh acidic conditions.

    • Solution: Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) is a standard procedure. To drive the equilibrium towards the product, use a large excess of methanol and consider removing the water formed during the reaction, for example, by using a Dean-Stark apparatus.

Q2: I am observing a significant amount of a polymeric or oligomeric byproduct in my initial cyclization reaction. How can I minimize this?

A2: The formation of polymeric material is a common issue in reactions involving difunctional electrophiles and nucleophiles.

  • Cause: Intermolecular reactions competing with the desired intramolecular cyclization. This is particularly problematic at high concentrations.

    • Solution: Employ high-dilution conditions. By slowly adding the dihaloalkane and the malonate simultaneously to a large volume of solvent containing the base, you can favor the intramolecular reaction pathway. This technique minimizes the probability of one molecule reacting with another before it has a chance to cyclize.

Q3: The purification of the final product, Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, is proving to be difficult. What are the recommended methods?

A3: Purification is key to obtaining a high-quality final product.

  • Recommendation:

    • Column Chromatography: This is the most effective method for removing closely related impurities. A silica gel column with a gradient elution system of ethyl acetate in hexanes is a good starting point. The polarity of the solvent system can be optimized based on TLC analysis.

    • Vacuum Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an efficient purification method.[1][2] This is particularly useful for larger-scale purifications.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Q4: My esterification of Spiro[3.3]heptane-2,6-dicarboxylic acid is not going to completion. What should I check?

A4: Incomplete esterification is a common equilibrium-related issue.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure your dicarboxylic acid is pure and dry. Impurities can interfere with the reaction.

    • Catalyst Activity: Verify the concentration and activity of your acid catalyst.

    • Water Removal: As mentioned in A1, the presence of water will shift the equilibrium back towards the starting materials. Use a drying agent or a Dean-Stark trap to remove water as it is formed.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to ensure it has reached completion. It may require prolonged reflux.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate?

A: The most frequently cited route involves a multi-step synthesis starting from diethyl malonate and a suitable 1,3-dihalopropane derivative, followed by hydrolysis, decarboxylation, and final esterification.

Q: Are there any alternative synthetic routes I should consider?

A: Yes, other methods have been reported for the synthesis of the spiro[3.3]heptane core, such as the [2+2] cycloaddition of ketenes or keteniminium species with methylenecyclobutane.[4] Another approach involves the reaction of N,N-dimethylamide of cyclobutane carboxylic acid with alkenes.[1][2] The choice of route will depend on the availability of starting materials and the desired scale of the synthesis.

Q: What are the key safety precautions I should take during this synthesis?

A: Standard laboratory safety practices should always be followed. Specifically:

  • Use of strong bases like sodium hydride requires an inert atmosphere and careful handling.

  • The decarboxylation step involves high temperatures and the evolution of a gas, so it should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Always handle organic solvents and reagents in a fume hood.

Detailed Experimental Protocols

Protocol 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid

This protocol is a generalized procedure based on established methods.

  • Cyclization: In a large, dry round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two addition funnels, add dry ethanol and sodium metal to prepare a solution of sodium ethoxide under an inert atmosphere. In one addition funnel, place a solution of diethyl malonate in dry ethanol. In the other, place a solution of a suitable 1,3-dihalopropane derivative in dry ethanol. Add both solutions dropwise and simultaneously to the refluxing sodium ethoxide solution over several hours.

  • Hydrolysis: After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC or GC-MS). Cool the reaction mixture and add a solution of potassium hydroxide in water. Reflux the mixture until the hydrolysis is complete.

  • Work-up and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms. Collect the precipitate by filtration, wash with cold water, and dry. Thermally decarboxylate the crude product by heating it to 220 °C until the evolution of carbon dioxide ceases.[3]

Protocol 2: Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
  • Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve the crude Spiro[3.3]heptane-2,6-dicarboxylic acid in a large excess of methanol. Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Reflux the mixture for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or vacuum distillation.

Data and Analysis

ParameterRecommended ConditionPotential IssueTroubleshooting Tip
Cyclization High dilutionPolymerizationSlow, simultaneous addition of reagents
Base Sodium Ethoxide/HydrideIncomplete reactionEnsure anhydrous conditions; consider stronger base
Hydrolysis Reflux with KOHIncomplete hydrolysisUse excess base; longer reaction time
Decarboxylation Heat to ~220 °CIncomplete reactionEnsure uniform and adequate heating
Esterification Reflux in MeOH with H₂SO₄Incomplete reactionUse excess MeOH; remove water
Purification Column ChromatographyImpure productOptimize solvent system based on TLC

Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield cluster_cyclization Cyclization Issues cluster_hydrolysis Hydrolysis/Decarboxylation Issues cluster_esterification Esterification Issues start Low Overall Yield check_cyclization Check Cyclization Step (TLC/GC-MS of crude reaction) start->check_cyclization incomplete_cyclo Incomplete Reaction? check_cyclization->incomplete_cyclo Analyze crude check_hydrolysis Check Hydrolysis/ Decarboxylation Step incomplete_hydro Incomplete Hydrolysis? check_hydrolysis->incomplete_hydro check_esterification Check Esterification Step (TLC/GC-MS of crude reaction) incomplete_ester Incomplete Esterification? check_esterification->incomplete_ester polymer_cyclo Polymerization? incomplete_cyclo->polymer_cyclo No sol_base Increase base strength/ temperature incomplete_cyclo->sol_base Yes sol_time Increase reaction time incomplete_cyclo->sol_time Yes polymer_cyclo->check_hydrolysis No sol_dilution Use high dilution conditions polymer_cyclo->sol_dilution Yes incomplete_decarbo Incomplete Decarboxylation? incomplete_hydro->incomplete_decarbo No sol_hydro_time Increase reflux time/ base equivalent incomplete_hydro->sol_hydro_time Yes incomplete_decarbo->check_esterification No sol_decarbo_heat Ensure uniform heating at ~220°C incomplete_decarbo->sol_decarbo_heat Yes sol_excess_meoh Use large excess of MeOH incomplete_ester->sol_excess_meoh Yes sol_remove_water Remove water (Dean-Stark) incomplete_ester->sol_remove_water Yes end Yield Optimized incomplete_ester->end No

Caption: A decision tree for troubleshooting low yields in the synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate.

References

Overcoming stereoselectivity issues in spiro[3.3]heptane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of spiro[3.3]heptanes. This highly rigid, three-dimensional scaffold has become a cornerstone in medicinal chemistry, acting as a versatile bioisostere for benzene and enabling exploration of novel chemical space.[1][2][3][4][5][6] However, controlling the stereochemistry during its synthesis presents significant challenges.

This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols to overcome them.

Question 1: I am observing low or inconsistent diastereoselectivity in my spirocyclization reaction. How can I improve it?

Answer: Low diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is minimal. Your goal is to amplify this energy difference. Several factors can be systematically optimized.[7]

Causality & Optimization Strategy:

  • Temperature Optimization: Lowering the reaction temperature is often the most effective initial step. It makes the reaction more sensitive to small energy differences between competing diastereomeric transition states, typically favoring the formation of the thermodynamically more stable product.[7] Conversely, screen higher temperatures as well, as some kinetic products may be favored under those conditions.

  • Solvent Effects: The solvent's polarity and coordinating ability can dramatically influence the conformation of both the substrate and the transition state assembly. A non-coordinating, non-polar solvent (e.g., toluene, hexanes) may enforce a more organized, intramolecularly-influenced transition state, while a polar, coordinating solvent (e.g., THF, CH₂Cl₂) could disrupt key interactions. A systematic screen is recommended.[7]

  • Substrate Modification: The steric bulk of substituents on your starting materials can be a powerful tool for stereoinduction. By increasing the size of a directing group, you can create a strong steric bias that blocks one face of the molecule, forcing the cyclization to occur from the less hindered face.[7]

  • Catalyst and Reagent Choice:

    • Acid/Base Catalysis: If your reaction is catalyzed by an acid or base, its steric profile is critical. A bulky Lewis acid (e.g., (2,6-diisopropyphenyl)imido)vanadium(V) trichloride) or a sterically hindered Brønsted acid/base can create a more selective pocket around the substrate.

    • Reagent Stoichiometry: Ensure precise control over stoichiometry. Excess reagents can sometimes lead to background, non-selective reactions.

Question 2: My asymmetric spirocyclization is yielding low enantiomeric excess (e.e.). What is the troubleshooting workflow?

Answer: Low enantiomeric excess indicates an inefficient transfer of chirality from your catalyst or chiral auxiliary to the product. This is a common but solvable issue in asymmetric catalysis.[8] A systematic, multi-pronged approach is required to diagnose the root cause.

The following workflow provides a logical sequence for troubleshooting.

G cluster_1 Analytical Validation cluster_2 Reagent & Catalyst Purity cluster_3 Reaction Parameters Start Start: Low or Inconsistent e.e. Step1 Step 1: Validate Analytical Method Start->Step1 MethodCheck Is the chiral HPLC/GC method validated for resolution (Rs > 1.5)? Step1->MethodCheck Step2 Step 2: Scrutinize Reagents & Catalyst ReagentCheck Substrate/Reagent Purity Check Step2->ReagentCheck Step3 Step 3: Evaluate Reaction Conditions TempCheck Temperature Control: Consistent & Accurate? Step3->TempCheck Step4 Step 4: Re-optimize Chiral System Resolution Resolution: Reproducible, High e.e. Step4->Resolution MethodCheck->Step2 Yes Validate Develop/Validate Method: - Screen columns/phases - Optimize mobile phase - Check for racemization MethodCheck->Validate No Validate->Step2 PurifyReagents Purify starting materials (distillation, recrystallization) ReagentCheck->PurifyReagents SolventCheck Solvent Quality: Anhydrous? Peroxide-free? UseFreshSolvent Use freshly distilled/ anhydrous solvent SolventCheck->UseFreshSolvent CatalystCheck Catalyst Integrity: Properly stored? Active? ProcureFreshCatalyst Procure or synthesize fresh catalyst/ligand CatalystCheck->ProcureFreshCatalyst PurifyReagents->SolventCheck UseFreshSolvent->CatalystCheck ProcureFreshCatalyst->Step3 AtmosphereCheck Atmosphere Control: Inert gas pure? Air leaks? TempCheck->AtmosphereCheck ConcentrationCheck Concentration Effects: Aggregation at high conc.? AtmosphereCheck->ConcentrationCheck ConcentrationCheck->Step4

Caption: Troubleshooting Workflow for Low Enantioselectivity.

Detailed Protocol: Catalyst & Ligand Screening

If the foundational checks above do not resolve the issue, a re-optimization of the catalytic system is necessary.

  • Ligand Modification: The chiral ligand is the primary source of stereochemical information.

    • Sterics: Screen a library of ligands with systematically varied steric bulk near the catalytic center. Small changes can dramatically alter the shape of the chiral pocket.

    • Electronics: Modify the electronic properties of the ligand (e.g., adding electron-donating or electron-withdrawing groups) to influence the catalyst's reactivity and selectivity.

  • Catalyst Loading: While counterintuitive, higher catalyst loading can sometimes be detrimental, potentially leading to the formation of less selective dimeric or aggregated catalyst species. Screen a range of loadings (e.g., 1 mol%, 5 mol%, 10 mol%).

  • Additives/Co-catalysts: Some asymmetric reactions require additives (e.g., a Lewis acid, a salt) to achieve high enantioselectivity. These can function by activating the substrate or modifying the catalyst structure. Re-evaluate the necessity and concentration of any additives.

  • Counter-ion Effects: In ionic catalysis, the counter-ion can significantly impact the catalyst's structure and reactivity. If possible, screen catalysts with different counter-ions.

Parameter Common Issue Recommended Action Rationale
Chiral Ligand Suboptimal fit in the transition state.Screen a library of structurally related ligands with varied sterics and electronics.Fine-tunes the chiral pocket to maximize the energy difference between the two enantiomeric transition states.[9][10]
Catalyst Loading Formation of less-selective catalyst aggregates or background reaction.Vary loading from 1-10 mol%.Identifies the optimal concentration to favor the desired monomeric, highly selective catalyst species.
Solvent Poor catalyst solubility or unfavorable transition state solvation.Screen a range of solvents (polar aprotic, non-polar, etc.).The solvent can influence the catalyst's resting state and the geometry of the enantio-determining transition state.[7]
Temperature Insufficient energy difference between enantiomeric transition states.Screen a range of temperatures, often starting low (e.g., -78 °C to RT).Lower temperatures amplify the impact of small energy differences, enhancing selectivity (ΔΔG‡ = -RTln(er)).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the stereoselective synthesis of spiro[3.3]heptanes?

A: Several robust strategies have been developed. The choice depends on the desired substitution pattern and available starting materials. Key approaches include:

  • [2+2] Cycloadditions: This is a classic and powerful method, often involving the reaction of a ketene or keteniminium salt with a methylenecyclobutane.[2][11][12] Stereoselectivity can be induced by using a chiral auxiliary on the ketene precursor or by employing a chiral Lewis acid catalyst.

  • Strain-Relocating Semipinacol Rearrangements: These novel methods utilize highly strained starting materials, like bicyclo[1.1.0]butanes, which react with cyclopropanone equivalents. A subsequent acid-mediated rearrangement forms the spiro[3.3]heptanone core. This process can be fully regio- and stereospecific, transferring the chirality of the starting material to the product.[11]

  • Intramolecular Cyclizations: Strategies involving intramolecular alkylations or cycloisomerizations can be effective. For example, nickel-catalyzed enantioselective lactone α-spirocyclization has been developed to afford enantioenriched β-keto lactone spirocycles.[13]

  • Enzymatic Methods: Biocatalysis offers a powerful route. For instance, pig liver esterase (PLE) has been used for the asymmetric hydrolysis of a prochiral tetrasubstituted spiro[3.3]heptane to yield a product with axial chirality.[14] Engineered P450 enzymes have also been used for enantioselective hydroxylation of the spiro[3.3]heptane core.[15]

Q2: How does a chiral catalyst create one enantiomer over the other?

A: A chiral catalyst operates by creating a well-defined, three-dimensional chiral environment. When the achiral substrate coordinates to the catalyst, it is forced to adopt a specific conformation to minimize steric clashes within this "chiral pocket." This pre-organization ensures that the incoming reagent can only attack from one specific face, leading to the preferential formation of one enantiomer. The difference in activation energy (ΔΔG‡) between the two pathways (one leading to the R-enantiomer, the other to the S-enantiomer) determines the enantiomeric ratio of the product.

G cluster_0 Catalytic Cycle Cat Chiral Catalyst (C*) TS_R [C*...S...R]‡ (Favored TS) Lower Energy Cat->TS_R + S + R TS_S [C*...S...R]‡ (Disfavored TS) Higher Energy Cat->TS_S + S + R Sub Substrate (S) Reag Reagent (R) Prod_R (R)-Product Prod_S (S)-Product TS_R->Prod_R - C* TS_S->Prod_S - C* note The chiral catalyst (C*) creates two diastereomeric transition states (TS). The lower energy TS is favored, leading to an excess of one enantiomer.

Sources

Stability issues of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this unique spirocyclic building block. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and the successful progression of your research.

The spiro[3.3]heptane core, while offering valuable three-dimensional diversity in medicinal chemistry, possesses inherent ring strain similar to that of cyclobutane.[1][2][3] This strain can render the molecule susceptible to degradation under certain reaction conditions. This guide will address the most common stability issues, their underlying chemical principles, and provide validated troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when using Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate under basic conditions. What could be the cause?

A1: The most probable cause is base-mediated hydrolysis, also known as saponification, of one or both of the methyl ester groups. This reaction consumes your starting material to form the corresponding carboxylate salt(s), which may be insoluble or unreactive in your desired transformation. The strained cyclobutane rings in the spiro[3.3]heptane scaffold can also be susceptible to cleavage under harsh basic conditions, although ester hydrolysis is the more common issue.

Q2: I am observing the formation of a mono-acid, mono-ester byproduct. How can I prevent this?

A2: The formation of the mono-acid, mono-ester is a classic sign of incomplete saponification or hydrolysis. This can occur if the reaction time is too short, the temperature is too low, or if a stoichiometric amount of base is used. If the mono-acid is your desired product, careful control of reaction conditions is necessary. If it is an unwanted byproduct, using a non-nucleophilic base or ensuring strictly anhydrous conditions can mitigate its formation.

Q3: Can Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate undergo epimerization at the C2 and C6 positions?

A3: Epimerization is a potential concern under basic conditions. The protons alpha to the carbonyl groups of the esters can be abstracted by a strong base to form an enolate intermediate. Reprotonation can occur from either face, leading to a mixture of diastereomers. The rigid nature of the spiro[3.3]heptane core may offer some resistance to racemization compared to more flexible systems.[4] However, if stereochemical integrity is critical, it is advisable to avoid strong bases and elevated temperatures.

Q4: Is the compound stable to heat? I need to perform a reaction at an elevated temperature.

Q5: Are there any concerns with using this compound under acidic conditions?

A5: Yes, acid-catalyzed hydrolysis of the ester groups to the corresponding carboxylic acid is a primary concern.[6] The reaction is typically slower than base-catalyzed hydrolysis but can be significant, especially in the presence of water and strong acids at elevated temperatures. Additionally, the strained spiro[3.3]heptane core may be susceptible to rearrangement or ring-opening under strongly acidic conditions, a phenomenon observed in other strained ring systems.[7][8]

Troubleshooting Guides

Issue 1: Poor Yield and/or Byproduct Formation in Base-Mediated Reactions

Symptoms:

  • Low recovery of starting material.

  • Presence of polar impurities by TLC or LC-MS, corresponding to the mono- or di-acid.

  • Inconsistent reaction outcomes.

Root Cause Analysis: The primary cause is the hydrolysis of the methyl ester groups to carboxylates. This is a common reactivity pathway for esters in the presence of nucleophilic bases (e.g., NaOH, KOH, LiOH) and even non-nucleophilic bases if water is present.

Mitigation Strategies & Protocols:

  • Strictly Anhydrous Conditions:

    • Rationale: The absence of water prevents the formation of hydroxide ions and minimizes the potential for hydrolysis.

    • Protocol:

      • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

      • Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

      • Use freshly opened, high-purity reagents.

      • Perform the reaction under an inert atmosphere (N₂ or Ar).

  • Use of Non-Nucleophilic Bases:

    • Rationale: Sterically hindered, non-nucleophilic bases are less likely to attack the electrophilic carbonyl carbon of the ester.

    • Recommended Bases:

      • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

      • DIPEA (N,N-Diisopropylethylamine)

      • Proton sponge (1,8-Bis(dimethylamino)naphthalene)

    • Protocol:

      • Dissolve Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate and other reagents in the appropriate anhydrous solvent under an inert atmosphere.

      • Cool the reaction mixture to the desired temperature (e.g., 0 °C) before the dropwise addition of the non-nucleophilic base.

      • Monitor the reaction progress by TLC or LC-MS.

Workflow for Troubleshooting Basic Reactions:

start Low Yield in Basic Reaction check_water Are conditions strictly anhydrous? start->check_water check_base What type of base is being used? check_water->check_base Yes implement_anhydrous Implement Anhydrous Protocol check_water->implement_anhydrous No hydrolysis Suspect Ester Hydrolysis check_base->hydrolysis Nucleophilic (e.g., NaOH, KOH) other_issue Investigate other reaction parameters (temperature, solvent, etc.) check_base->other_issue Non-Nucleophilic switch_base Switch to Non-Nucleophilic Base (e.g., DBU, DIPEA) hydrolysis->switch_base Consider alternatives re_run Monitor Reaction Progress implement_anhydrous->re_run Re-run reaction switch_base->re_run Re-run reaction start Degradation Under Acidic Conditions hydrolysis Ester Hydrolysis start->hydrolysis ring_opening Ring Strain-Related Decomposition start->ring_opening mild_workup Use NaHCO₃ Quench hydrolysis->mild_workup During Workup mild_acid Use Milder Acid (e.g., PPTS, AcOH) hydrolysis->mild_acid During Reaction ring_opening->mild_acid solution Improved Stability mild_workup->solution Solution mild_acid->solution Solution

Caption: Troubleshooting workflow for acidic conditions.

Summary of Stability under Various Conditions
ConditionPotential IssueSeverityRecommended Mitigation
Strong Base (e.g., NaOH, KOH) Ester Hydrolysis (Saponification)HighUse non-nucleophilic bases; strictly anhydrous conditions.
Weak Base (e.g., K₂CO₃, Et₃N) Ester Hydrolysis (if water is present)ModerateEnsure anhydrous conditions.
Strong Acid (e.g., HCl, H₂SO₄) Ester Hydrolysis, Ring DecompositionHighUse mild acids; control temperature and time.
Mild Acid (e.g., AcOH, PPTS) Ester HydrolysisLow to ModerateUse lowest effective temperature; monitor reaction.
Elevated Temperature (>150 °C) Potential Decomposition/DecarboxylationModerate to HighRun small-scale thermal stability tests; use lowest possible temperature.
Nucleophiles (e.g., Amines, Hydrazines) Aminolysis/AmidationExpected ReactivityControl stoichiometry and temperature to favor desired outcome (e.g., mono- vs. di-substitution).

References

  • Földes, D., et al. (n.d.). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). ResearchGate. Retrieved from [Link]

  • Bach, R. D., & Dmitrenko, O. (2004). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 126(13), 4444–4452. [Link]

  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. Retrieved from [Link]

  • Ohashi, Y., et al. (n.d.). Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid. ResearchGate. Retrieved from [Link]

  • Gaudette, V., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. [Link]

  • McMurry, J. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry: A Tenth Edition.
  • LibreTexts Chemistry. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • PubMed. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. [Link]

  • Khan Academy. (n.d.). Stability of cycloalkanes. Retrieved from [Link]

  • Wang, Y., et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances, 15(1), 1-7. [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

Sources

Technical Support Center: Purification of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dimethyl spiro[3.3]heptane-2,6-dicarboxylate is a crucial, non-planar building block in medicinal chemistry and materials science, often utilized as a saturated bioisostere for phenyl rings and as a rigid linker in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Achieving high purity of this diester is paramount for successful downstream applications, as even minor impurities can significantly impact biological activity, reaction yields, and material properties. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this unique spirocyclic compound.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Product

This section addresses the critical first step in any purification workflow: identifying the nature and extent of impurities. A thorough initial analysis prevents wasted time and resources on suboptimal purification strategies.

Q1: What are the most common impurities I should expect in my crude Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate?

A1: The impurity profile is intrinsically linked to the synthetic route employed. Most syntheses involve the reaction of a malonic ester with a di-electrophile like pentaerythrityl tetrabromide or successive [2+2] cycloadditions.[4][5] Consequently, your crude product may contain a variety of contaminants.

Causality: Understanding the origin of these impurities is key to selecting an appropriate removal method. For instance, acidic or basic impurities can be removed with a simple aqueous wash, while structurally similar byproducts will necessitate high-resolution techniques like chromatography.

Table 1: Common Impurities and Their Diagnostic Signatures

Impurity Likely Source Typical TLC Rf (Hexane/EtOAc) Key NMR Signature
Dimethyl Malonate Unreacted starting material Lower than product Singlet ~3.4 ppm (CH2), Singlet ~3.7 ppm (OCH3)
Pentaerythrityl-derived halides Unreacted starting material Higher than product Complex aliphatic signals
Mono-alkylated Intermediate Incomplete reaction Close to product Rf Loss of molecular symmetry in NMR
Spiro[3.3]heptane-2,6-dicarboxylic acid Ester hydrolysis (workup/reaction) Baseline (polar) Broad singlet >10 ppm (COOH), absence of OCH3 signal
Oligomeric byproducts Side reactions Multiple spots, often near baseline Broad, unresolved peaks in NMR

| Reaction Solvent (e.g., DMF) | Incomplete removal | N/A | Singlets ~2.9, 8.0 ppm (1H NMR) |

Q2: How can I use Thin Layer Chromatography (TLC) to effectively assess my crude product's purity and guide my purification strategy?

A2: TLC is your most powerful preliminary diagnostic tool. It provides a rapid, qualitative snapshot of the complexity of your crude mixture.

Expert Insight: Do not rely on a single solvent system. Running TLC plates in at least two systems of differing polarity (e.g., 20% EtOAc/Hexane and 40% EtOAc/Hexane) can reveal co-eluting impurities. The ideal developing solvent for column chromatography should move your target compound to an Rf of approximately 0.3-0.4.

Workflow for Diagnostic TLC:

  • Spotting: Dissolve a small sample of your crude oil/solid in a volatile solvent (e.g., Dichloromethane). Spot a concentrated sample on the TLC plate baseline.

  • Development: Place the plate in a chamber saturated with your chosen mobile phase.

  • Visualization: Use a multi-stage approach. First, view under UV light (254 nm) to see UV-active compounds. Then, stain the plate using a potassium permanganate (KMnO4) dip, which visualizes most organic compounds by reacting with oxidizable groups.

  • Interpretation: A pure product should yield a single, well-defined spot. Multiple spots indicate impurities. The relative position of the spots informs you of their polarity and the difficulty of separation.

Q3: My NMR spectrum is complex and doesn't match the literature. What are the likely culprits?

A3: A complex NMR spectrum of crude Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate often points to a mixture of the desired product and structurally similar intermediates. The clean, symmetrical structure of the target molecule (C11H16O4, MW: 212.24) should give a relatively simple spectrum.[6][7] The presence of mono-alkylated or mono-esterified intermediates breaks this symmetry, leading to a significant increase in the number of distinct signals. Additionally, residual solvents from the reaction or workup are common culprits that can be identified by their characteristic chemical shifts.

Section 2: Troubleshooting Guide - Step-by-Step Purification Protocols

This section provides detailed, field-proven protocols to address specific purification challenges. The choice of method depends on the physical state of your crude product and the nature of the impurities identified in Section 1.

Decision-Making Workflow for Purification

Before selecting a protocol, use this decision tree to identify the most efficient starting point.

PurificationDecisionTree start Analyze Crude Product (TLC, Physical State) state What is the physical state? start->state solid Solid / Semi-Solid state->solid Solid oil Viscous Oil state->oil Oil tlc_check How does the TLC look? solid_clean Single major spot? (minor baseline/solvent front impurities) solid_messy Multiple spots close to product R_f? oil_clean Main spot is well-separated from minor impurities? oil_messy Multiple spots with poor separation? solid->tlc_check oil->tlc_check recrystallize Protocol 1: Recrystallization solid_clean->recrystallize Yes chromatography Protocol 2: Flash Column Chromatography solid_clean->chromatography No solid_messy->chromatography Yes oil_clean->chromatography Yes distill Consider Protocol 3: High-Vacuum Distillation (if impurities are non-volatile) oil_clean->distill No (and product is thermally stable) oil_messy->chromatography Yes

Caption: Decision tree for selecting a primary purification method.

Issue 1: Crude product is an oil with multiple, closely-eluting spots on TLC.

Solution: Flash Column Chromatography

This is the most versatile and common method for purifying Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, as it effectively separates compounds based on their polarity.[8][9]

Protocol 2: Flash Column Chromatography Workflow

  • Stationary Phase Selection: Standard silica gel (40-63 µm particle size) is the workhorse for this separation.

  • Mobile Phase (Eluent) Selection:

    • Start with a low-polarity solvent system, typically a mixture of Hexane and Ethyl Acetate (EtOAc).

    • Based on your diagnostic TLC, choose a starting gradient that is less polar than the system that gave an Rf of 0.3. A typical starting point is 5% EtOAc in Hexane.

    • Prepare several liters of your starting eluent and a higher polarity eluent (e.g., 40% EtOAc in Hexane) for gradient elution.

  • Column Packing:

    • Use the "slurry method" for a well-packed column. Wet the silica gel with the starting eluent in a beaker until a homogenous, pourable slurry is formed.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable top surface.

  • Sample Loading:

    • For best resolution, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase. This will wash out non-polar impurities like residual grease or starting materials.

    • Gradually increase the polarity of the mobile phase (gradient elution). A common gradient might be 5% -> 25% EtOAc in Hexane over 10-15 column volumes.

    • Collect fractions of equal volume (e.g., 20 mL for a medium-sized column).

  • Analysis:

    • Analyze the collected fractions by TLC. Spot every other fraction on a single plate to quickly identify which fractions contain your product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

ChromatographyWorkflow start Select Eluent (TLC R_f ~ 0.3) pack Pack Column (Silica Slurry) start->pack load Dry Load Sample (Crude + Silica) pack->load run Run Gradient Elution (e.g., 5% -> 25% EtOAc/Hex) load->run collect Collect Fractions run->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Sources

Technical Support Center: Synthesis of Spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro[3.3]heptane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this increasingly important structural motif. The unique three-dimensional structure of spiro[3.3]heptane offers significant advantages in medicinal chemistry, but its synthesis can present specific challenges.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate your experimental work with confidence.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of spiro[3.3]heptane derivatives. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Question 1: I am attempting a [2+2] cycloaddition to form the spiro[3.3]heptane core, but the reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in [2+2] cycloadditions for synthesizing spiro[3.3]heptanes can stem from several factors, primarily related to the nature of the reactants and reaction conditions.

Potential Causes and Solutions:

  • Insufficient Reactant Reactivity: The concerted [π2s + π2a] mechanism for thermal [2+2] cycloadditions has a high activation barrier. For this reaction to proceed efficiently, at least one of the reacting olefins typically needs to be activated, for instance, by an electron-withdrawing or electron-donating group.[2]

    • Recommendation: If your substrate is unactivated, consider using a photochemical approach. Photosensitized [2+2] cycloadditions can provide an alternative pathway to the desired product.[1]

  • Unfavorable Reaction Kinetics: Even with activated substrates, the reaction may be slow at standard atmospheric pressure, leading to the formation of side products from prolonged reaction times at elevated temperatures.

    • Recommendation: The application of high pressure (hyperbaric conditions) can significantly improve the yield of [2+2] cycloaddition reactions by favoring the formation of the more compact transition state leading to the cyclobutane ring.[3]

  • Side Reactions: In the case of ketene cycloadditions, the ketene can dimerize or react with other functional groups present in the starting material.

    • Recommendation: Generate the ketene in situ at a low concentration to minimize dimerization. Ensure that other nucleophilic groups in your starting material are appropriately protected.[2]

Experimental Protocol: High-Pressure [2+2] Cycloaddition (General Example)

  • Combine the alkene and the ketene precursor (e.g., an acyl chloride with a non-nucleophilic base like triethylamine) in a suitable high-pressure-rated solvent, such as dichloromethane, within a high-pressure reactor.

  • Seal the reactor and pressurize it to the desired level (e.g., 10-15 kbar).

  • Heat the reaction mixture to the optimized temperature (e.g., 50-100 °C) for a specified duration (e.g., 12-24 hours).

  • After cooling and carefully depressurizing the reactor, concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired spiro[3.3]heptane derivative.

Question 2: In the synthesis of a spiro[3.3]heptane dicarboxylate via malonate ester dialkylation with a 1,1-bis(halomethyl)cyclobutane, I am observing significant amounts of oligomeric or polymeric byproducts. How can I favor the desired intramolecular cyclization?

The formation of oligomers or polymers is a common issue in cyclization reactions, arising from competing intermolecular reactions. In the context of the malonate ester synthesis of spiro[3.3]heptanes, this is a particularly relevant challenge.[4]

Causality and Mitigation Strategies:

The desired outcome is an intramolecular SN2 reaction, where the enolate of the mono-alkylated malonate ester attacks the second electrophilic carbon within the same molecule. The competing intermolecular reaction involves the enolate of one molecule attacking the electrophilic carbon of another molecule, leading to chain growth.

  • High Concentration: At high concentrations, the probability of intermolecular collisions is greater than intramolecular encounters, thus favoring polymerization.

    • Recommendation: High Dilution Conditions. By significantly reducing the concentration of the reactants, you can favor the intramolecular pathway. This is a cornerstone principle for promoting cyclization over polymerization. Add the substrate slowly over a long period to a large volume of solvent containing the base. This ensures that the concentration of the reactive intermediate remains low at all times.

  • Base Addition: The rate of enolate formation and its subsequent reaction can influence the outcome.

    • Recommendation: Slow Base Addition. A slow, controlled addition of the base can help maintain a low concentration of the reactive enolate, further promoting intramolecular cyclization.

Workflow for Minimizing Polymerization:

cluster_0 Problem: Polymer Formation cluster_1 Solution: High Dilution Principle cluster_2 Experimental Protocol Problem High concentration of reactants leads to intermolecular reactions. Solution Favor intramolecular cyclization by reducing the probability of intermolecular encounters. Problem->Solution Apply Step1 Prepare a solution of the base in a large volume of solvent. Solution->Step1 Implement Step2 Slowly add a dilute solution of the 1,1-bis(halomethyl)cyclobutane and malonate ester over several hours. Step1->Step2 Step3 Maintain a constant reaction temperature to ensure steady reaction kinetics. Step2->Step3 Step4 Quench the reaction and proceed with workup and purification. Step3->Step4

Caption: Workflow to minimize polymerization in spiro[3.3]heptane synthesis.

Question 3: My purified spiro[3.3]heptane derivative appears pure by TLC and ¹H NMR, but the yield is low after column chromatography, and I suspect product loss on the silica gel. How can I improve the recovery?

The non-polar nature of the parent spiro[3.3]heptane and some of its less functionalized derivatives can lead to challenges during purification, particularly with traditional silica gel chromatography.

Potential Issues and Alternative Purification Strategies:

  • Volatility: Simple spiro[3.3]heptanes can be volatile. Prolonged exposure to high vacuum during solvent removal or on the chromatography column can lead to significant product loss.

    • Recommendation: Use a rotary evaporator with controlled vacuum and a low-temperature bath. For highly volatile compounds, consider avoiding high vacuum altogether if possible.

  • Irreversible Adsorption: While less common for non-polar compounds, some derivatives may interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking and poor recovery.

    • Recommendation 1: Use a less polar stationary phase. Consider using alumina (neutral or basic) or a modified silica gel (e.g., C18 for reverse-phase chromatography if the compound has some polarity).

    • Recommendation 2: Deactivate the silica gel. You can treat the silica gel with a small amount of a base, such as triethylamine, mixed into the eluent. This can help to cap the acidic sites and reduce tailing and adsorption.

  • Alternative Purification Methods:

    • Distillation: For thermally stable and volatile spiro[3.3]heptane derivatives, vacuum distillation can be a highly effective method for purification on a larger scale, completely avoiding the use of a stationary phase.[5]

    • Recrystallization: If your spiro[3.e]heptane derivative is a solid, recrystallization is an excellent method for obtaining highly pure material.

Data Summary: Purification Methods for Spiro[3.3]heptane Derivatives

Purification MethodAdvantagesDisadvantagesBest Suited For
Silica Gel Chromatography Widely applicable, good for separating compounds with different polarities.Can lead to product loss for volatile or sensitive compounds.Most functionalized spiro[3.3]heptane derivatives.
Vacuum Distillation Excellent for large scales, avoids stationary phase.Requires thermal stability, only for volatile compounds.Non-functionalized or minimally functionalized, thermally stable spiro[3.3]heptanes.[5]
Recrystallization Can provide very high purity, scalable.Only applicable to solid compounds, requires finding a suitable solvent system.Crystalline spiro[3.3]heptane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the spiro[3.3]heptane core?

There are several established strategies, which can be broadly categorized as follows:

  • [2+2] Cycloadditions: This involves the reaction of an alkene with a ketene or a ketene equivalent to form a cyclobutanone, which is a key intermediate for spiro[3.3]heptanes.[6]

  • Double Alkylation of Malonate Esters: A classic approach where a malonate ester is dialkylated with a 1,1-bis(halomethyl)cyclobutane, followed by hydrolysis and decarboxylation.[7][8]

  • Rearrangement Reactions: Semipinacol rearrangements of specific precursors can be a powerful method to access substituted spiro[3.3]heptanones.[6][9]

  • Strain-Release Driven Reactions: Utilizing highly strained starting materials like bicyclo[1.1.0]butanes can provide a thermodynamic driving force for the formation of the spirocyclic system.[10]

Q2: Are there any specific safety precautions I should take when working with strained precursors for spiro[3.3]heptane synthesis?

Yes, working with highly strained molecules requires special attention to safety.

  • High Reactivity: Strained molecules like bicyclo[1.1.0]butanes are highly reactive and can undergo rapid, exothermic reactions. It is crucial to maintain careful control over reaction temperature and addition rates.

  • Potential for Polymerization: Some strained olefins can polymerize violently. Store these materials at low temperatures and use inhibitors if recommended.

  • Energetic Compounds: Always handle these compounds behind a blast shield, especially when working on a larger scale. Consult safety data sheets (SDS) and relevant literature for specific handling instructions.

Q3: How can I characterize my final spiro[3.3]heptane product?

A combination of standard spectroscopic techniques is typically used:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the substitution pattern. The high symmetry of the parent spiro[3.3]heptane leads to a simple NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., C=O in spiro[3.3]heptanones).

  • X-ray Crystallography: For solid derivatives, this provides unambiguous proof of structure and stereochemistry.[5]

Logical Flow of Spiro[3.3]heptane Synthesis and Characterization

Start Choice of Synthetic Route ([2+2], Malonate, etc.) Reaction Perform Synthesis (Control of Conditions) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Distillation) Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final Pure Spiro[3.3]heptane Product Characterization->Final

Caption: General workflow for spiro[3.e]heptane synthesis.

References

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry.
  • Muir, J. E., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron. [Link]

  • Saarinen, G. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. DiVA portal. [Link]

  • Tarselli, M. A., & Zbieg, J. R. (2011). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Muir, J. E., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PubMed. [Link]

  • Hari, D. P., et al. (2022). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. [Link]

  • Grygorenko, O. O., et al. (2021). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ResearchGate. [Link]

  • Fecht, H. (1907). Über Spirocyclane. Berichte der deutschen chemischen Gesellschaft.
  • Das, K., et al. (2024). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science. [Link]

  • Das, K., et al. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. PMC. [Link]

  • Hari, D. P., et al. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science.
  • Moody, C. J., et al. (2021). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. [Link]

  • Fecht, H. (1907). Spiroheptane. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Malonic ester synthesis. Wikipedia. [Link]

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Leah4sci. (2014). Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. YouTube. [Link]

  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com. [Link]

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Semantic Scholar.
  • Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. OpenOChem Learn. [Link]

  • van der Heijden, K. W., et al. (2022). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

Sources

Technical Support Center: Synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.3]heptane scaffold has emerged as a valuable motif in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the exploration of novel chemical space.[1][2] This guide provides technical support for the synthesis of a key derivative, Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, offering alternative pathways and troubleshooting advice for common experimental challenges. This compound often serves as a crucial building block or linker in the development of new therapeutics, including PROTACs.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the spiro[3.3]heptane core?

A1: The construction of the spiro[3.3]heptane framework can be broadly categorized into two main approaches:

  • [2+2] Cycloaddition Reactions: This strategy involves the formation of the two cyclobutane rings in a stepwise or concerted manner. A common method utilizes the reaction of a ketene or ketene equivalent with an alkene.[4] For instance, dichloroketene can react with an appropriate olefin to form a cyclobutanone, which can then be further elaborated.[4]

  • Double Alkylation of Malonates or TosMIC: This classical approach, dating back to the work of Fecht, involves the reaction of a tetra-electrophilic species like pentaerythritol tetrabromide with a bis-nucleophile such as diethyl malonate.[4][5] More modern variations may employ reagents like tosylmethyl isocyanide (TosMIC).[1]

Q2: Are there any modern, more modular approaches to substituted spiro[3.3]heptanes?

A2: Yes, recent advancements have focused on more modular and efficient syntheses. One notable method involves the reaction of keteneiminium salts with alkenes to form cyclobutanones.[6] This approach allows for the synthesis of mono- and di-substituted spiro[3.3]heptanes from commercially available starting materials, offering greater flexibility in introducing desired functional groups.[6] Another innovative approach involves a strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates to yield spiro[3.3]heptan-1-ones.[7][8][9]

Q3: Can photochemical methods be used to synthesize related spirocyclic systems?

A3: The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful tool for the synthesis of oxetanes.[10] This methodology can be applied to cyclic ketones to generate spirocyclic oxetanes, which can serve as versatile intermediates for further transformations.[11][12][13][14] Recent developments have even demonstrated visible-light-induced Paternò–Büchi reactions, overcoming some limitations of traditional UV-mediated methods.[12]

Troubleshooting Guide

Below are common issues encountered during the synthesis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate and related derivatives, along with recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in [2+2] cycloaddition • Inefficient ketene generation. • Competing side reactions (e.g., alkene dimerization). • Steric hindrance from bulky substituents.• For dichloroketene generation from trichloroacetyl chloride, ensure the use of freshly activated zinc-copper couple. • When using photochemical methods, consider the addition of a triplet sensitizer or an additive like p-xylene to suppress alkene dimerization.[11][13] • Optimize reaction concentration and temperature to favor the desired cycloaddition pathway.
Difficulty in purification of the final product • Presence of isomeric byproducts. • Contamination with starting materials or reagents. • Formation of oligomeric or polymeric side products.• Employ careful column chromatography. The choice of solvent system is critical for separating closely related isomers. • Consider converting the dicarboxylate to the corresponding diacid for purification via recrystallization, followed by re-esterification. • For volatile impurities, vacuum distillation may be effective.[15]
Incomplete reaction in double alkylation • Insufficiently strong base. • Poor solubility of reactants. • Deactivation of the nucleophile.• Use a strong, non-nucleophilic base such as sodium hydride in an appropriate aprotic solvent like DMF.[16] • Ensure anhydrous conditions, as moisture will quench the base and the nucleophile. • Higher reaction temperatures may be required, but monitor for potential side reactions.[16]
Formation of multiple stereoisomers • The spiro[3.3]heptane core can exhibit axial chirality when appropriately substituted. • Reactions involving the formation of new stereocenters may not be stereoselective.• Chiral resolution of the final product or an intermediate may be necessary. This can be achieved through chiral HPLC or by forming diastereomeric salts with a chiral resolving agent.[17][18] • Consider employing a stereoselective synthetic route if a specific stereoisomer is desired.
Side reactions during functional group manipulation • The strained cyclobutane rings can be susceptible to ring-opening under certain conditions. • Functional groups on the scaffold may interfere with subsequent reactions.• Utilize mild reaction conditions whenever possible. • Employ protecting group strategies to mask sensitive functionalities during transformations. • For example, when performing reductions, consider catalytic hydrogenation over harsher reducing agents.

Experimental Protocols

Protocol 1: Synthesis via Double Malonate Alkylation (Fecht's Acid Analogue)

This protocol outlines the synthesis of the spiro[3.3]heptane core via a double alkylation of diethyl malonate, followed by functional group manipulation to yield the target diester.

Protocol_1 cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Esterification A Pentaerythritol tetrabromide + Diethyl malonate B Tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate A->B NaH, DMF, 120°C C Spiro[3.3]heptane-2,6-dicarboxylic acid B->C 1. NaOH, H2O/EtOH 2. H3O+ 3. Heat (decarboxylation) D Dimethyl spiro[3.3]heptane-2,6-dicarboxylate C->D MeOH, H2SO4 (cat.), Reflux

Caption: Workflow for the double malonate alkylation route.

Detailed Steps:

  • Spirocycle Formation: To a suspension of sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 0 °C, add diethyl malonate dropwise.[16] After the addition is complete, slowly warm the mixture to 60 °C. Then, add a solution of pentaerythritol tetrabromide in DMF. Heat the reaction mixture to 120 °C and stir for 12 hours.[16] After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Hydrolysis and Decarboxylation: Saponify the resulting tetraester using a solution of sodium hydroxide (NaOH) in a mixture of water and ethanol. Acidify the reaction mixture to precipitate the tetracarboxylic acid. Isolate the acid and heat it to approximately 220 °C to induce thermal decarboxylation, yielding spiro[3.3]heptane-2,6-dicarboxylic acid.[19]

  • Esterification: Reflux the dicarboxylic acid in methanol with a catalytic amount of sulfuric acid to obtain the desired Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate.

Protocol 2: Modular Synthesis via Keteneiminium Salt and Alkene Cycloaddition

This modern approach offers greater flexibility for introducing substituents. The example below illustrates the general strategy.

Protocol_2 cluster_0 Step 1: Cyclobutanone Formation cluster_1 Step 2: Functional Group Interconversion E N,N-dimethylamide of cyclobutane carboxylic acid + Alkene F Substituted Spiro[3.3]heptanone E->F 1. (CF3SO2)2O, collidine, reflux 2. aq. NaHCO3 G Further elaboration (e.g., Baeyer-Villiger oxidation, reduction, etc.) F->G Various Reagents

Caption: Modular synthesis via keteneiminium salt cycloaddition.

Detailed Steps:

  • Cyclobutanone Formation: In a suitable solvent like 1,2-dichloroethane, react the N,N-dimethylamide of a substituted cyclobutane carboxylic acid with an alkene in the presence of triflic anhydride and a non-nucleophilic base such as collidine or lutidine at reflux.[6][20] Upon completion, hydrolyze the intermediate vinamidinium salt with aqueous sodium bicarbonate to yield the corresponding spiro[3.3]heptanone.[20]

  • Functional Group Interconversion: The resulting ketone can be transformed into the desired dicarboxylate through a series of standard organic transformations. For example, a Baeyer-Villiger oxidation could introduce an ester functionality, followed by further manipulations to achieve the target molecule.

References

  • Lévesque, F., Williamson, K. S., Wernik, D., & Chen, K. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. [Link]

  • Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3583–3591. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Smith, A. et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., & Mykhailiuk, P. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Author Unknown. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. R Discovery. [Link]

  • Request PDF. (n.d.). Visible‐Light‐Induced Paternò‐Büchi Reaction of Anthraquinones for the Synthesis of Spirocyclic Oxetanes. ResearchGate. [Link]

  • Smith, A. et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives. ResearchGate. [Link]

  • Request PDF. (n.d.). Paternò‐Büchi reaction of anthraquinones and olefins for spirocyclic oxetanes. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Klasen, F. et al. (n.d.). Cyclobutane and spiro[3.3]heptane compounds.
  • Grokipedia. (n.d.). Paternò–Büchi reaction. [Link]

  • Author Unknown. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. DiVA portal. [Link]

  • Filer, C. N. et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. [Link]

  • Lévesque, F., Williamson, K. S., Wernik, D., & Chen, K. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PubMed. [Link]

  • Wikipedia. (n.d.). Spiroheptane. [Link]

  • Author Unknown. (n.d.). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Wiley Online Library. [Link]

  • Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., & Mykhailiuk, P. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Request PDF. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... ResearchGate. [Link]

  • Request PDF. (n.d.). Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). ResearchGate. [Link]

  • Chemistry Stack Exchange. (2015). Axial or planar chirality in spiro[3.3]hepta-1,5-diene. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro[3.3]heptane. PubChem. [Link]

  • Hamza, D., & Blake, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Chemistry. [Link]

  • Author Unknown. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Europe PMC. [Link]

  • PrepChem.com. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. [Link]

  • Author Unknown. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Request PDF. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Request PDF. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. [Link]

  • Request PDF. (n.d.). Enantiopure Spiro[3.3]heptane-2,6-dicarboxylic Acid. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Enantiopure spiro[3.3]heptane-2,6-dicarboxylic acid. [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate: A Modern Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups, while maintaining favorable physicochemical properties, is paramount. The spiro[3.3]heptane framework has emerged as a compelling structural motif, providing a rigid, non-planar core that can serve as a bioisosteric replacement for aromatic rings.[1] This guide provides an in-depth characterization of dimethyl spiro[3.3]heptane-2,6-dicarboxylate, a key derivative, through the lens of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will objectively compare its spectral features with those of its widely used aromatic and alternative aliphatic counterparts—dimethyl terephthalate and dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate—offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

The Rationale: Why Spiro[3.3]heptane?

The strategic replacement of a flat, planar phenyl ring with a three-dimensional, saturated scaffold is a powerful tactic in lead optimization. This "escape from flatland" can lead to significant improvements in aqueous solubility, metabolic stability, and novelty of intellectual property. The spiro[3.3]heptane core is particularly advantageous due to its rigid structure, which precisely orients substituents in space, a critical feature for optimizing interactions with biological targets.[1] Dimethyl spiro[3.3]heptane-2,6-dicarboxylate serves as a foundational building block, allowing for the exploration of this unique chemical space.

Structural and Symmetry Considerations

The unique structure of dimethyl spiro[3.3]heptane-2,6-dicarboxylate, with its central spirocyclic carbon and C₂ symmetry, profoundly influences its NMR spectra. This symmetry makes certain protons and carbons chemically equivalent, simplifying the spectra but also requiring careful analysis to distinguish between non-equivalent positions. Understanding this symmetry is crucial for accurate spectral assignment and is a key theme in the comparisons that follow.[2][3]

Part 1: ¹H and ¹³C NMR Spectral Analysis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

While a publicly available, assigned experimental spectrum for dimethyl spiro[3.3]heptane-2,6-dicarboxylate is not readily found, we can confidently predict its spectral features based on the analysis of its parent acid, related spiro[3.3]heptane derivatives, and fundamental NMR principles.[4][5][6]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

  • Methine Protons (H2, H6): The two protons on the carbons bearing the ester groups are chemically equivalent. They are expected to appear as a multiplet, likely a quintet or a complex multiplet due to coupling with the adjacent methylene protons. Their chemical shift will be downfield due to the deshielding effect of the ester functionality, predicted to be in the range of 2.8 - 3.2 ppm .

  • Methylene Protons (H1, H3, H5, H7): There are four methylene groups. Due to the C₂ symmetry, the protons of the two methylene groups adjacent to one ester are equivalent to the two on the other side. Within each CH₂ group, the two protons are diastereotopic, meaning they are chemically non-equivalent and should, in principle, have different chemical shifts and couple to each other (geminal coupling). This will result in two sets of complex multiplets in the range of 2.0 - 2.5 ppm .

  • Methyl Protons (-OCH₃): The six protons of the two methyl groups are equivalent due to the molecule's symmetry and free rotation. They will appear as a sharp singlet, significantly downfield due to the adjacent oxygen atom, predicted around 3.7 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is anticipated to show five distinct signals:

  • Carbonyl Carbon (-C=O): The most downfield signal, characteristic of an ester carbonyl, is expected around 173 - 175 ppm .

  • Spiro Carbon (C4): The central quaternary carbon, being sp³ hybridized and in a strained ring system, will likely appear in the range of 35 - 40 ppm .

  • Methine Carbons (C2, C6): The two carbons attached to the ester groups are equivalent and will be found in the region of 40 - 45 ppm .

  • Methylene Carbons (C1, C3, C5, C7): The four methylene carbons are equivalent and are expected to resonate in the aliphatic region, likely around 30 - 35 ppm .

  • Methyl Carbons (-OCH₃): The two equivalent methyl carbons will appear as a single peak around 52 ppm .

Part 2: Comparative NMR Analysis

The true value of a scaffold is understood in comparison to its alternatives. Here, we compare the predicted NMR data of dimethyl spiro[3.3]heptane-2,6-dicarboxylate with the experimental data of its aromatic and alternative rigid aliphatic analogues.

Comparison with Dimethyl Terephthalate (Aromatic Analogue)

Dimethyl terephthalate is the direct aromatic counterpart, offering a planar and rigid linkage between two ester groups.

  • ¹H NMR: The spectrum is exceptionally simple, showing two singlets. The four equivalent aromatic protons appear at approximately 8.10 ppm , and the six equivalent methyl protons appear at about 3.94 ppm .[7][8]

  • ¹³C NMR: The spectrum shows four signals: the carbonyl carbon at ~166.2 ppm, the two aromatic carbons attached to the esters at ~134.0 ppm, the four aromatic CH carbons at ~129.6 ppm, and the methyl carbons at ~52.4 ppm.[7]

Key Differences & Implications: The most striking difference is the chemical shift of the protons on the core scaffold. The aromatic protons of dimethyl terephthalate are highly deshielded (8.10 ppm) compared to the aliphatic protons of the spiro[3.3]heptane core (~2.0-3.2 ppm). This has significant implications for drug discovery, as replacing an aromatic ring removes protons in a region of the spectrum often crowded with signals from other aromatic amino acid residues in protein NMR studies, potentially simplifying the analysis of protein-ligand interactions.[9]

Comparison with Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate (Aliphatic Analogue)

The bicyclo[1.1.1]pentane (BCP) core is another popular non-planar, rigid bioisostere for a 1,4-disubstituted benzene ring.[10]

  • ¹H NMR: The spectrum of the dimethyl ester of BCP-1,3-dicarboxylic acid is also very simple, featuring two singlets. The six equivalent bridgehead methylene protons appear as a singlet at approximately 2.45 ppm , and the six methyl protons of the ester groups give a singlet at around 3.65 ppm .[11][12]

  • ¹³C NMR: The spectrum typically shows four signals: the carbonyl carbon (~172 ppm), the two quaternary bridgehead carbons attached to the esters (~49 ppm), the three methylene bridge carbons (~41 ppm), and the methyl carbons (~52 ppm).

Key Differences & Implications: Both the spiro[3.3]heptane and BCP cores offer signals in the aliphatic region, providing an "escape from flatland." However, the spiro[3.3]heptane derivative is predicted to have a more complex proton spectrum with distinct methine and diastereotopic methylene signals, offering more structural information through coupling patterns. In contrast, the high symmetry of the BCP diester results in a single peak for all six core protons, which simplifies the spectrum but provides less information about spatial relationships through scalar coupling. The choice between these scaffolds may depend on the specific synthetic accessibility and the desired vector positioning of the substituents.

Summary Data Table
CompoundScaffold Protons (¹H NMR)Methyl Protons (¹H NMR)Scaffold Carbons (¹³C NMR)Carbonyl Carbon (¹³C NMR)
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate (Predicted)~2.8-3.2 ppm (m, 2H), ~2.0-2.5 ppm (m, 8H)~3.7 ppm (s, 6H)~40-45 ppm (CH), ~35-40 ppm (C), ~30-35 ppm (CH₂)~173-175 ppm
Dimethyl Terephthalate [7][8]~8.10 ppm (s, 4H)~3.94 ppm (s, 6H)~134.0 ppm (C), ~129.6 ppm (CH)~166.2 ppm
Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate [11]~2.45 ppm (s, 6H)~3.65 ppm (s, 6H)~49 ppm (C), ~41 ppm (CH₂)~172 ppm

Part 3: Experimental Protocols & Methodologies

Acquiring high-quality, reproducible NMR data is essential for accurate characterization and comparison. The following protocol outlines a self-validating system for the analysis of small molecules like dimethyl spiro[3.3]heptane-2,6-dicarboxylate.

Recommended Protocol for Quantitative NMR (qNMR) Analysis

This protocol is designed for purity assessment and accurate concentration determination, which is critical in drug development.[13][14][15]

  • Selection of Internal Standard:

    • Choose a high-purity (>99.5%), non-reactive internal standard with sharp signals that do not overlap with the analyte signals. For dimethyl spiro[3.3]heptane-2,6-dicarboxylate in CDCl₃, suitable standards include 1,4-dinitrobenzene or dimethyl sulfone.

  • Sample Preparation:

    • Using a calibrated analytical microbalance, accurately weigh approximately 10-20 mg of the analyte (dimethyl spiro[3.3]heptane-2,6-dicarboxylate) into a clean, dry vial.

    • Accurately weigh a similar mass of the chosen internal standard into the same vial. Record both masses precisely.

    • Add a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as a reference.

    • Ensure complete dissolution by vortexing or brief sonication. Visually inspect for any remaining solid.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

    • Temperature: Maintain a constant temperature, typically 298 K.

    • Pulse Sequence: Use a standard 1D proton pulse sequence with a calibrated 90° pulse.

    • Relaxation Delay (d1): This is critical for quantification. Set the relaxation delay to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A conservative value of 30-60 seconds is often sufficient for small molecules.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Data Processing and Analysis:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Perform Fourier transformation, followed by careful phasing and baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity or concentration using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the masses of the analyte and standard.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent + TMS weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set T, Pulse Sequence, d1 > 5*T1 transfer->setup acquire Acquire Spectrum (High S/N) setup->acquire process FT, Phasing, Baseline Correction acquire->process calibrate Calibrate to TMS (0.00 ppm) process->calibrate integrate Integrate Analyte & IS Signals calibrate->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Conclusion: A Senior Scientist's Perspective

The NMR characterization of dimethyl spiro[3.3]heptane-2,6-dicarboxylate reveals a molecule with a distinct spectral signature that validates its utility as a rigid, three-dimensional scaffold. Its ¹H NMR spectrum, while more complex than that of its highly symmetric BCP analogue, offers richer structural information through observable coupling patterns and diastereotopicity.

Crucially, the comparison with dimethyl terephthalate highlights the primary strategic advantage of this scaffold class: the shifting of core proton signals from the crowded aromatic region to the generally clearer aliphatic region. This "de-aromatization" of the spectrum can be a significant benefit in fragment-based screening and hit-to-lead optimization, particularly when using NMR to study interactions with protein targets. The choice between spiro[3.3]heptane and other scaffolds like BCP will ultimately depend on the desired vectors for substituent placement and the synthetic routes available. This guide provides the foundational NMR data and comparative context necessary for medicinal chemists to make informed decisions when incorporating this valuable scaffold into their drug discovery programs.

References

  • Meringer, M., & Meiler, J. (2003). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Internet Electronic Journal of Molecular Design, 2(9), 557-568. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11096-11108. [Link]

  • Wiitala, K. W., et al. (2006). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 106(8), 3429-3458. [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. National Renewable Energy Laboratory. [Link]

  • Reich, H. J. NMR Spectroscopy - Symmetry in NMR Spectra. University of Wisconsin-Madison. [Link]

  • Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 78(11), 1253-1260. [Link]

  • Bou-Maroun, E., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 600. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Bureau International des Poids et Mesures. [Link]

  • Norvaiš, K., et al. (2022). Importance of molecular symmetry for enantiomeric excess recognition by NMR. Chemical Communications, 58(18), 3021-3024. [Link]

  • Adcock, W., et al. (1995). Partially Bridge-Fluorinated Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylates: Preparation and NMR Spectra. Journal of the American Chemical Society, 117(25), 6791-6798. [Link]

  • Hunter, G., & Iggo, J. A. (2006). Symmetry Breaking in NMR Spectroscopy: The Elucidation of Hidden Molecular Rearrangement Processes. Symmetry, 2006(1), 622. [Link]

  • Levin, M. D., Kaszynski, P., & Michl, J. (1998). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 75, 98. [Link]

  • Bou-Maroun, E., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. ResearchGate. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Norvaiš, K., et al. (2022). Importance of molecular symmetry for enantiomeric excess recognition by NMR. Chemical Communications. [Link]

  • Norvaiš, K., et al. (2022). Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. ChemRxiv. [Link]

  • Han, C., et al. (2017). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Molbank, 2017(4), M958. [Link]

  • Thapa, B. B., & Jónsson, S. N. (2015). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of Chemical and Pharmaceutical Research, 7(8), 666-673. [Link]

  • Pellecchia, M., et al. (2008). Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery, 7(9), 738-745. [Link]

  • Stepan, A. F., et al. (2012). Spirocyclic scaffolds in drug discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251. [Link]

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET and DMPK. [Link]

  • Reimann, S., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6296. [Link]

  • Shimada, I., et al. (2019). Current NMR Techniques for Structure-Based Drug Discovery. Molecules, 24(12), 2259. [Link]

  • PubChem. Spiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • PubChem. 1,3-Dimethylspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. Search Results. Beilstein Journals. [Link]

  • Nikolova, P., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 149. [Link]

Sources

A Comparative Guide to Spiro[3.3]heptane and Other Spirocyclic Systems for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is paramount. The "escape from flatland" concept, which advocates for a move away from planar aromatic structures, has propelled sp³-rich scaffolds to the forefront of drug design.[1] Among these, spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention for their ability to impart conformational rigidity and provide precise vectoral orientation of substituents.[2][3]

This guide provides a comprehensive comparative analysis of spiro[3.3]heptane, a rising star in this class, against other notable spirocyclic systems. We will delve into the synthesis, conformational analysis, key physicochemical properties, and strategic applications of these unique scaffolds, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Spirocyclic Advantage in Medicinal Chemistry

Spirocycles offer a compelling alternative to traditional carbocyclic and heterocyclic moieties. Their inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the tetrahedral nature of the spiro-carbon atom projects substituents into distinct regions of three-dimensional space, enabling a more refined exploration of a target's binding pocket. This guide will focus on a comparative study of spiro[3.3]heptane with other relevant spirocyclic systems, namely spiro[2.2]pentane, spiro[4.4]nonane, and spiro[5.5]undecane.

cluster_spirocycles Spirocyclic Systems cluster_properties Key Properties Spiro_3_3 Spiro[3.3]heptane Rigidity Conformational Rigidity Spiro_3_3->Rigidity High Dimensionality Three-Dimensionality Spiro_3_3->Dimensionality Unique Bioisosterism Bioisosteric Replacement Spiro_3_3->Bioisosterism Benzene, Piperidine, etc. Physicochemical Physicochemical Profile Spiro_3_3->Physicochemical Favorable Spiro_2_2 Spiro[2.2]pentane Spiro_2_2->Rigidity Very High Spiro_2_2->Dimensionality Strained Spiro_2_2->Bioisosterism Limited by strain Spiro_4_4 Spiro[4.4]nonane Spiro_4_4->Rigidity Moderate Spiro_4_4->Dimensionality Flexible Spiro_5_5 Spiro[5.5]undecane Spiro_5_5->Rigidity Low Spiro_5_5->Dimensionality More flexible reagents 1,1-bis(bromomethyl)cyclobutane + Diethyl malonate base Base (e.g., NaH) reagents->base 1. Add Base intermediate Spiro[3.3]heptane-2,2-dicarboxylate base->intermediate 2. Form Spirocycle hydrolysis Hydrolysis & Decarboxylation intermediate->hydrolysis 3. Acid/Heat product Spiro[3.3]heptane-2-carboxylic acid hydrolysis->product

Caption: A general synthetic workflow for spiro[3.3]heptane derivatives.

A novel and expedient approach for the synthesis of spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates. [4]This method leverages the inherent strain in bicyclo[1.1.0]butanes to drive the formation of the spirocyclic core. [4]

Conformational Analysis and Physicochemical Properties

The rigid puckered conformation of the two cyclobutane rings in spiro[3.3]heptane defines a precise spatial arrangement of its substituents. This conformational restriction is a key attribute that can enhance binding affinity to biological targets.

Table 1: Physicochemical Properties of Spiro[3.3]heptane and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP
Spiro[3.3]heptaneC₇H₁₂96.17~2.3
Spiro[3.3]heptane-1-carboxylic acidC₈H₁₂O₂140.18~1.9
Spiro[3.3]heptane-2,6-diolC₇H₁₂O₂128.17~0.8

Data sourced from PubChem and other chemical databases. [5][6][7] The introduction of functional groups, such as carboxylic acids or hydroxyls, significantly impacts the lipophilicity (LogP) of the spiro[3.3]heptane core, allowing for fine-tuning of its pharmacokinetic profile.

Spiro[3.3]heptane as a Bioisostere

A significant application of spiro[3.3]heptane is its use as a saturated, three-dimensional bioisostere for flat aromatic rings like benzene. [8][9][10]This substitution can lead to improved metabolic stability, increased solubility, and novel intellectual property. Studies have shown that spiro[3.3]heptane can effectively mimic mono-, meta-, and para-substituted benzene rings in drug candidates. [8][9][10]For example, replacement of the meta-benzene ring in the anticancer drug Sonidegib and the phenyl ring in Vorinostat with a spiro[3.3]heptane scaffold resulted in patent-free analogs with retained high potency. [10] Heterocyclic variants of spiro[3.3]heptane have also proven to be valuable bioisosteres. For instance, 2,6-diazaspiro[3.3]heptane has been successfully employed as a bioisostere for piperazine, leading to improved target selectivity in some cases. [11]Similarly, 2-azaspiro[3.3]heptane can serve as a more water-soluble replacement for the piperidine core. [11][12]

Comparative Analysis with Other Spirocyclic Systems

The choice of a spirocyclic scaffold in drug design depends on the specific requirements of the biological target and the desired physicochemical properties. Here, we compare spiro[3.3]heptane with other spirocycles of varying ring sizes.

Spiro[2.2]pentane: The Highly Strained System

Spiro[2.2]pentane, composed of two fused cyclopropane rings, is the most strained of the spiroalkanes discussed here. This high degree of strain imparts significant rigidity but also presents synthetic challenges. [13][14][15]

  • Synthesis: The synthesis of functionalized spiro[2.2]pentanes is often more complex than that of spiro[3.3]heptane, sometimes requiring specialized methods like the Simmons-Smith cyclopropanation of allenes or the use of sulfones as carbene equivalents. [13][16][17]* Properties and Applications: Due to its high strain and rigid geometry, spiro[2.2]pentane offers a very defined exit vector for substituents. [14][15]However, its application as a bioisostere is less common compared to spiro[3.3]heptane, likely due to concerns about its metabolic stability and the complexities of its synthesis.

Spiro[4.4]nonane: A More Flexible Alternative

Spiro[4.4]nonane, with two fused cyclopentane rings, offers greater conformational flexibility than spiro[3.3]heptane.

  • Synthesis: The synthesis of spiro[4.4]nonane derivatives is well-established and can be achieved through various cyclization strategies.

  • Properties and Applications: The increased flexibility of the cyclopentane rings allows for a broader range of accessible conformations. While this can be advantageous in some contexts, it may also lead to a less defined pre-organization for binding to a target compared to the more rigid spiro[3.3]heptane. Spiro[4.4]nonane and its derivatives have found applications in the synthesis of natural products and as scaffolds in medicinal chemistry. [18]

Spiro[5.5]undecane: The Most Flexible System

Comprising two fused cyclohexane rings, spiro[5.5]undecane is the most flexible of the spirocycles compared here.

  • Synthesis: The synthesis of spiro[5.5]undecane derivatives is readily achievable, often through Robinson annulation type reactions.

  • Properties and Applications: The conformational landscape of spiro[5.5]undecane is dominated by the chair-like conformations of the cyclohexane rings. This system offers a larger and more flexible scaffold, which can be beneficial for spanning larger binding sites. Spiro[5.5]undecane derivatives have been investigated for a range of biological activities, including anti-HIV and anti-cancer properties. [19][20][21] Table 2: Comparative Overview of Spirocyclic Systems

SpirocycleRing SizesRelative StrainConformational RigidityCommon Applications in Drug Discovery
Spiro[2.2]pentane3, 3HighVery HighLimited, specialized applications
Spiro[3.3]heptane4, 4ModerateHighBenzene bioisostere, rigid scaffold
Spiro[4.4]nonane5, 5LowModerateScaffolds for natural product synthesis, diverse libraries
Spiro[5.5]undecane6, 6Very LowLowLarger scaffolds, diverse biological activities

Experimental Protocols

To facilitate the practical application of these spirocyclic systems, we provide the following detailed experimental protocols.

Protocol for the Synthesis of a Spiro[3.3]heptane Derivative

Objective: To synthesize spiro[3.3]heptane-2-carboxylic acid.

Materials:

  • 1,1-bis(bromomethyl)cyclobutane

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Formation of the Spirocycle:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 eq) to anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of diethyl malonate (1.0 eq) in anhydrous THF to the suspension.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of 1,1-bis(bromomethyl)cyclobutane (1.1 eq) in anhydrous THF dropwise.

    • Heat the reaction mixture to reflux and maintain for 12 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl spiro[3.3]heptane-2,2-dicarboxylate.

  • Hydrolysis and Decarboxylation:

    • To the crude diester, add concentrated hydrochloric acid.

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction mixture to room temperature.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford spiro[3.3]heptane-2-carboxylic acid.

Protocol for In Vitro Assessment of Metabolic Stability in Human Hepatocytes

Objective: To determine the metabolic stability of a spirocyclic compound.

start Prepare Hepatocyte Suspension add_compound Add Test Compound (1 µM final) start->add_compound incubate Incubate at 37°C with shaking add_compound->incubate time_points Sample at 0, 15, 30, 60, 90, 120 min incubate->time_points quench Quench with Acetonitrile time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life and Intrinsic Clearance analyze->calculate

Caption: Workflow for assessing the metabolic stability of a compound in hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test spirocyclic compound (dissolved in DMSO)

  • Positive control (a compound with known metabolic fate)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator with orbital shaker

Procedure:

  • Thaw and Prepare Hepatocytes:

    • Rapidly thaw the cryopreserved hepatocytes in a 37 °C water bath.

    • Transfer the cells to pre-warmed incubation medium.

    • Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).

    • Adjust the cell density to 0.5 x 10⁶ viable cells/mL in the incubation medium.

  • Incubation:

    • Pre-warm a 96-well plate containing the incubation medium at 37 °C.

    • Add the test compound stock solution to the wells to achieve a final concentration of 1 µM (ensure the final DMSO concentration is ≤ 0.1%).

    • Initiate the metabolic reaction by adding the hepatocyte suspension to the wells.

    • Incubate the plate at 37 °C with gentle shaking (e.g., 100 rpm).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot from each well.

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint). [22]

Conclusion

Spiro[3.3]heptane and its derivatives represent a powerful tool in the medicinal chemist's arsenal for the design of novel therapeutics with enhanced three-dimensionality and optimized physicochemical properties. Its utility as a bioisosteric replacement for aromatic rings is particularly noteworthy, offering a strategic avenue to escape the "flatland" of traditional drug design. The comparative analysis with other spirocyclic systems highlights the unique balance of rigidity and synthetic accessibility offered by the spiro[3.3]heptane scaffold. By understanding the distinct characteristics of each spirocyclic system and employing robust synthetic and analytical protocols, researchers can effectively leverage these fascinating molecular architectures to accelerate the discovery of new and improved medicines.

References

  • Overview of spiro[3.3]heptane synthesis. ResearchGate. Available at: [Link].

  • Gagnon, D., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron Letters, 108, 154073.
  • Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link].

  • Show one-step synthesis of spiro(2,2)pentane from organic compounds containing not more than three carbons. Use any necessary inorganic reagents or solvents. Chegg. Available at: [Link].

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Semantic Scholar. Available at: [Link].

  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Semantic Scholar. Available at: [Link].

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. Available at: [Link].

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3594–3603.
  • Gagnon, D., & Aggarwal, V. K. (2015). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, 17(15), 3790–3793.
  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. PubMed. Available at: [Link].

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available at: [Link].

  • Gagnon, D., & Aggarwal, V. K. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry.
  • Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1). ResearchGate. Available at: [Link].

  • Moody, C. J., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters.
  • Mykhailiuk, P. K., et al. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
  • Spiro[3.3]heptane-1-carboxylic acid. PubChem. Available at: [Link].

  • (A) Natural product inspired spiro[5.5]undecane and spiro[5.4]decane scaffolds.(B) Scheme followed for the synthesis of spirocyclic compounds 3, 4, 5 and 6. ResearchGate. Available at: [Link].

  • Ramachary, D. B., et al. (2011). Design, synthesis and biological evaluation of optically pure functionalized spirou[17][17]ndecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry, 9(21), 7282-7286.

  • Ramachary, D. B., et al. (2011). Design, synthesis and biological evaluation of optically pure functionalized spirou[17][17]ndecane-1,5,9-triones as HIV-1 inhibitors. PubMed.

  • Grygorenko, O. O., et al. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 14, 2557–2566.
  • Spiro[3.3]heptane. PubChem. Available at: [Link].

  • Spiro[3.3]heptane-2,6-diol. PubChem. Available at: [Link].

  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Chemical Properties of Spiro[4.4]nonane, 1-methylene- (CAS 19144-06-0). Cheméo. Available at: [Link].

  • Gagnon, D., & Aggarwal, V. K. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences, 7(3), 80-89.
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Available at: [Link].

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Spiro(4.4)nonane. PubChem. Available at: [Link].

  • A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. ResearchGate. Available at: [Link].

  • Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. Available at: [Link].

  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link].

  • Clayden, J., et al. (2016). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 81(15), 6537–6547.
  • A protocol for testing the stability of biochemical analytes. Technical document. ResearchGate. Available at: [Link].

Sources

A Senior Application Scientist's Guide to the Computational Conformational Analysis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Compact Scaffold

Dimethyl spiro[3.3]heptane-2,6-dicarboxylate is a conformationally restricted, three-dimensional scaffold increasingly utilized in medicinal chemistry and materials science. Its rigid spirocyclic core, composed of two fused cyclobutane rings, offers a precise and predictable orientation of substituents, making it an attractive building block. In drug design, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the defined spatial arrangement of functional groups is paramount for effective protein binding and degradation.[1] The spiro[3.3]heptane core serves as a non-planar isostere for more flexible structures like 1,4-disubstituted cyclohexanes, providing a unique vector in chemical space.[2]

However, the very rigidity of this scaffold introduces subtle but critical conformational questions. The puckering of the cyclobutane rings and the orientation of the two dimethyl carboxylate groups dictate the molecule's overall shape, polarity, and interaction potential. A thorough understanding of its conformational landscape is therefore not an academic exercise, but a prerequisite for rational molecular design. This guide provides an in-depth comparison of computational methods to analyze and predict the preferred conformations of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, grounded in the principles of scientific accuracy and practical application.

The Target Molecule: Key Structural Features

To effectively analyze its conformation, we must first understand the molecule's key structural degrees of freedom.

Caption: Key structural features of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate.

The primary conformational variables are:

  • Ring Pucker: Each cyclobutane ring is not perfectly planar and can adopt a puckered conformation.

  • Relative Ring Orientation: The two rings are held in a roughly perpendicular orientation by the central spiro carbon.

  • Ester Group Torsions: The C-C bond connecting the ester groups to the rings allows for rotation, significantly impacting the molecule's steric and electronic profile.

A Comparative Analysis of Computational Methodologies

The choice of computational method is a trade-off between accuracy and computational cost. For conformational analysis, a multi-tiered approach is often the most robust, leveraging the speed of simpler methods to explore the conformational space broadly before applying more accurate, costly methods for refinement.

MethodologyUnderlying PrincipleTypical ApplicationStrengthsWeaknesses
Molecular Mechanics (MM) Classical mechanics (atoms as balls, bonds as springs). Energy is a function of bond lengths, angles, and torsions.Rapid generation of thousands of potential conformers. Initial screening.Extremely fast; suitable for large-scale searches.Accuracy is entirely dependent on the quality of the force field parameters. May fail for novel scaffolds.
Quantum Mechanics (QM) - DFT Solves approximations to the Schrödinger equation to model electron distribution.Accurate geometry optimization and energy calculation of a few, select conformers.High accuracy; provides electronic properties. The "gold standard" for final energy evaluation.Computationally expensive; impractical for an initial broad conformational search.
Molecular Dynamics (MD) Solves Newton's equations of motion for all atoms over time, using an MM force field.Simulating the dynamic behavior of the molecule in solution, assessing conformational stability and transitions.Provides a dynamic picture of conformational flexibility; can include explicit solvent effects.Very computationally intensive; results are force field dependent; requires long simulation times for complete sampling.
Molecular Mechanics (MM): The Broad Search

Expertise & Experience: The first step in any conformational analysis is to generate a diverse set of possible structures. It is computationally infeasible to do this with high-level theory. Therefore, we start with Molecular Mechanics, which is designed for this task. The crucial choice here is the force field (FF) , a set of parameters that defines the potential energy of the system.[3] For a small organic molecule like our target, several general-purpose force fields are applicable.

  • GAFF/GAFF2 (General Amber Force Field): Widely used and robust for drug-like molecules. Often paired with AM1-BCC charges for good electrostatic representation.[4][5][6]

  • MMFF94 (Merck Molecular Force Field): Broadly parameterized for a wide range of organic structures and known for good performance in geometry prediction.[4]

  • OPLS3e/OPLS4 (Optimized Potentials for Liquid Simulations): A modern force field with improved torsional parameters, which is critical for the flexible ester groups in our molecule.[5]

The choice is not arbitrary. For a novel or highly strained system, it is prudent to test at least two different force fields. If they converge on a similar set of low-energy conformers, it builds confidence in the initial search.

Density Functional Theory (DFT): The Accurate Refinement

Expertise & Experience: Once an MM search provides a set of low-energy candidate structures (e.g., all conformers within 5-10 kcal/mol of the global minimum), we need to re-evaluate their energies with a more accurate method. DFT is the workhorse for this task in modern computational chemistry.[7] The key decisions involve selecting a functional and a basis set.

  • Functionals: For conformational energies of organic molecules, hybrid functionals that include dispersion corrections are essential. The weak, non-covalent interactions governed by dispersion forces can be decisive in determining the relative stability of conformers.

    • B3LYP-D3(BJ): A long-standing, popular functional. The "-D3(BJ)" suffix indicates the inclusion of Grimme's D3 dispersion correction with Becke-Johnson damping, which is critical for accuracy.[8][9]

    • ωB97X-D: A range-separated hybrid functional with an empirical dispersion correction included, often showing excellent performance for non-covalent interactions.[7][10]

    • M06-2X: A meta-hybrid GGA functional well-parameterized for main-group thermochemistry and non-covalent interactions.[7]

  • Basis Sets: The basis set describes the atomic orbitals used in the calculation. For geometry optimizations and final energy calculations, a triple-zeta quality basis set with polarization and diffuse functions, such as def2-TZVP or 6-311+G(d,p) , provides a good balance of accuracy and cost.[7][8]

Trustworthiness: A critical step for self-validation is to perform a frequency calculation after each DFT optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer) and not a transition state.

Molecular Dynamics (MD): The Dynamic Picture

Expertise & Experience: While DFT provides highly accurate static energies, molecules are not static. MD simulations offer a way to understand the dynamic stability of conformations and the barriers between them, especially in a solvated environment.[11][12] An MD simulation would reveal how the ester groups rotate and whether the cyclobutane rings can "pucker" or flip between conformations at physiological temperatures. For a relatively rigid molecule like this, a simulation of 100-200 nanoseconds is often sufficient to observe the relevant local motions.[11][12]

Recommended Workflow: A Hybrid MM/DFT Approach

For a robust and efficient analysis, a sequential, multi-step workflow is the industry standard. This approach leverages the strengths of each method, using the fast MM search to guide the more precise but expensive DFT calculations.

node_start node_start node_mm node_mm node_cluster node_cluster node_dft node_dft node_analysis node_analysis start 1. Initial 3D Structure Generation mm_search 2. Molecular Mechanics (MM) Conformational Search (e.g., using GAFF) start->mm_search Input Structure cluster 3. Clustering & Redundancy Removal (Based on RMSD) mm_search->cluster ~100s of raw conformers dft_opt 4. DFT Geometry Optimization & Freq. Calc. (e.g., ωB97X-D/def2-TZVP) cluster->dft_opt ~5-10 unique low-energy conformers analysis 5. Final Analysis (Boltzmann Population) dft_opt->analysis Accurate Gibbs Free Energies (ΔG)

Caption: A robust hybrid workflow for conformational analysis.

Experimental Protocol: Step-by-Step Conformational Analysis

This protocol outlines the hybrid workflow for a comprehensive analysis.

Objective: To identify all significant, low-energy conformers of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate and determine their relative populations at 298.15 K.

Step 1: Initial Structure Generation

  • Draw the 2D structure of the molecule in a chemical editor (e.g., MarvinSketch, ChemDraw).

  • Convert the 2D structure to an initial 3D structure using built-in tools. This initial geometry is not critical as it will be thoroughly explored.

  • Save the structure in a standard format (e.g., .mol or .sdf).

Step 2: MM-based Conformational Search Causality: We use a force field like GAFF because it is computationally inexpensive and allows for the generation of thousands of conformers, ensuring we don't miss important regions of the conformational space.

  • Load the 3D structure into a computational chemistry package (e.g., AmberTools, Schrödinger Maestro, MOE).

  • Assign the GAFF2 force field parameters and AM1-BCC partial charges.[5][6]

  • Perform a systematic conformational search (e.g., a Monte Carlo or systematic dihedral driver). The goal is to generate at least 1000-5000 conformers to ensure comprehensive sampling.

  • During the search, each generated conformer should be minimized using the GAFF force field.

  • Save all unique conformers within an energy window of 10 kcal/mol from the lowest energy structure found.

Step 3: Clustering and Selection Causality: The MM search will produce many conformers that are structurally identical or very similar. Clustering based on Root-Mean-Square Deviation (RMSD) is an efficient way to identify the unique conformational families for further analysis.[9][10]

  • Align all generated conformers to a common template.

  • Calculate the heavy-atom RMSD between all pairs of conformers.

  • Cluster the conformers. A common RMSD cutoff for defining a new cluster is 0.5 Å.

  • From each cluster, select the conformer with the lowest MM energy as the representative for that geometry. This typically results in a manageable set of 5-15 unique structures.

Step 4: DFT Optimization and Energy Calculation Causality: This is the most critical step for obtaining accurate results. We use a high-level DFT method to refine the geometries and energies of the representative conformers identified by the MM search.

  • For each selected conformer, perform a geometry optimization using a reliable functional and basis set (e.g., ωB97X-D/def2-TZVP). Include a solvent model (e.g., PCM or SMD for water or chloroform) if the molecule's behavior in solution is of interest.

  • Following optimization, perform a frequency calculation at the same level of theory.

  • Self-Validation: Confirm that each optimized structure has zero imaginary frequencies. If an imaginary frequency exists, it indicates a transition state, and the structure should be perturbed along that vibrational mode and re-optimized.

  • Extract the Gibbs Free Energy (G) from the frequency calculation output for each confirmed minimum.

Step 5: Final Analysis and Population Calculation Causality: The relative Gibbs Free Energies (ΔG), not just the electronic energies, determine the equilibrium population of conformers at a given temperature.

  • Calculate the relative Gibbs Free Energy (ΔΔG) of each conformer with respect to the lowest-energy (global minimum) conformer.

  • Use the Boltzmann distribution equation to calculate the population percentage (%P) of each conformer i:

    %Pi = 100 * ( e(-ΔΔGi/RT) / Σe(-ΔΔGj/RT) )

    where R is the gas constant and T is the temperature (298.15 K).

  • Summarize the results in a table, ranking the conformers by their relative energy and population. This provides a clear, quantitative picture of the conformational landscape.

References

  • Hassan, M., et al. (2021). Exploration of interaction behavior between spiro[indene-2,2'-[3][4][11]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Biomolecular Structure and Dynamics. Available at: [Link][11][12]

  • Lopes, J. C., et al. (2020). Force fields for small molecules. Methods in Molecular Biology. Available at: [Link][3]

  • Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances. Available at: [Link][7]

  • Riniker, S., & van Gunsteren, W. F. (2015). Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters. Journal of Chemical Information and Modeling. Available at: [Link][4]

  • Papavasileiou, K. D., et al. (2022). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics. Available at: [Link][8]

  • Barna, A., et al. (2018). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. Available at: [Link][13]

  • Ross, G. A., & Mobley, D. L. (2016). Improving Force Field Parameters for Small-Molecule Conformation Generation. In Silico Drug Discovery and Design. Available at: [Link]

  • Aldeghi, M., et al. (2022). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences. Available at: [Link][5]

  • Riniker, S. (2022). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling. Available at: [Link][6]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. Available at: [Link]

  • Chan, K. L., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. Available at: [Link][9][10]

  • Mykhailiuk, P. K. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal. Available at: [Link][2]

Sources

A Comparative Guide: Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate vs. Acyclic Diester Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the imperative to explore novel chemical space and escape the "flatland" of two-dimensional scaffolds has driven the adoption of rigid, three-dimensional structures.[1] Among these, the spiro[3.3]heptane framework has emerged as a compelling bioisosteric replacement for commonly employed aromatic and saturated rings, offering a unique conformational profile and the potential for improved physicochemical and pharmacokinetic properties.[2] This guide presents a comprehensive, data-driven comparison of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate and its analogous acyclic counterpart, Dimethyl Adipate. Through an objective analysis of their conformational landscapes, key physicochemical parameters, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, we aim to provide researchers, scientists, and drug development professionals with the critical insights necessary for informed scaffold selection in early-stage drug discovery programs.

Conformational Analysis: Rigidity vs. Flexibility

The fundamental structural difference between Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate and Dimethyl Adipate dictates their conformational behavior. The spirocyclic compound possesses a highly rigid framework, a consequence of its fused cyclobutane rings. This rigidity significantly restricts the spatial orientation of the two ester functionalities, presenting them in well-defined vectors. This conformational constraint can be highly advantageous in drug design, as it can pre-organize the molecule for optimal interaction with a biological target, potentially leading to enhanced potency and selectivity. The defined exit vectors of the substituents on the spiro[3.3]heptane core offer a predictable platform for scaffold decoration.

In stark contrast, Dimethyl Adipate, as an acyclic diester, exhibits a high degree of conformational flexibility. Rotation around the single bonds of its aliphatic chain allows the ester groups to adopt a multitude of spatial arrangements. While this flexibility can sometimes be beneficial, allowing the molecule to adapt to various binding pockets, it often comes at an entropic cost upon binding. The lack of a defined low-energy conformation can also lead to a less predictable structure-activity relationship (SAR) during lead optimization.

cluster_0 Conformational Landscape Spirocyclic Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate (Rigid) Defined Conformation Defined Conformation Spirocyclic->Defined Conformation Acyclic Dimethyl Adipate (Flexible) Multiple Conformations Multiple Conformations Acyclic->Multiple Conformations Potentially Higher Potency & Selectivity Potentially Higher Potency & Selectivity Defined Conformation->Potentially Higher Potency & Selectivity Entropic Penalty on Binding Entropic Penalty on Binding Multiple Conformations->Entropic Penalty on Binding cluster_0 HLM Stability Assay Workflow Start Start Incubate Incubate Test Compound with HLM and NADPH at 37°C Start->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench with Acetonitrile & Internal Standard Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze End End Analyze->End

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is the gold standard for in vitro prediction of oral drug absorption.

Protocol:

  • Cell Culture:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is replaced with transport buffer on both the apical (A) and basolateral (B) sides of the monolayer.

    • The test compound is added to the apical side (donor compartment).

    • At specified time intervals, samples are taken from the basolateral side (receiver compartment).

  • Permeability Measurement (Basolateral to Apical):

    • The experiment is also performed in the reverse direction (B to A) to assess active efflux. The test compound is added to the basolateral side, and samples are taken from the apical side.

  • Analysis:

    • The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor compartment.

cluster_0 Caco-2 Permeability Assay Apical Apical (Donor) Test Compound Monolayer Caco-2 Cell Monolayer Apical->Monolayer Permeation Basolateral Basolateral (Receiver) Sample Collection Monolayer->Basolateral

Caption: Schematic of the Caco-2 Permeability Assay (A to B).

Conclusion and Future Perspectives

The comparative analysis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate and Dimethyl Adipate underscores the profound impact of scaffold topology on key drug-like properties. The rigid, three-dimensional nature of the spiro[3.3]heptane core offers distinct advantages in terms of conformational pre-organization and potentially enhanced metabolic stability. These attributes make it an attractive scaffold for the design of potent and selective ligands, particularly when precise spatial positioning of functional groups is paramount.

Conversely, the flexibility of acyclic diesters like Dimethyl Adipate provides a different set of design opportunities, although often at the cost of potency and a clear SAR. The choice between a rigid spirocyclic scaffold and a flexible acyclic linker is therefore a strategic decision that should be guided by the specific requirements of the biological target and the desired pharmacokinetic profile of the drug candidate.

The experimental protocols detailed herein provide a robust framework for the empirical validation of these properties. As the field of drug discovery continues to evolve, the judicious application of novel, three-dimensional scaffolds such as spiro[3.3]heptanes will be instrumental in the development of the next generation of therapeutics.

References

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • PubChem. (n.d.). Dimethyl adipate. National Center for Biotechnology Information. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Stepan, A. F., et al. (2012). The Bioisosteric Replacement of a Phenyl Ring with Bicyclo[1.1.1]pentane. Organometallics, 31(2), 705-708. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. [Link]

  • PubChem. (n.d.). 2,6-Dimethylspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

Sources

The Spiro[3.3]heptane Scaffold: A Gateway to Novel Biological Activity and Improved Druggability

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic rings. The spiro[3.3]heptane scaffold has emerged as a compelling structural motif, offering a rigid, three-dimensional framework that can unlock new biological activities and overcome the limitations of planar molecules. This guide provides an in-depth comparison of the biological activities of spiro[3.3]heptane-containing compounds against their conventional counterparts, supported by experimental data and detailed protocols.

The Rationale: Escaping Flatland with Spiro[3.3]heptane

The over-reliance on aromatic rings in drug discovery has been associated with challenges such as poor solubility, metabolic instability, and off-target effects. The concept of "escaping from flatland" advocates for the incorporation of three-dimensional, saturated scaffolds to improve the physicochemical properties and biological profiles of drug candidates.[1][2] The spiro[3.3]heptane core, with its unique spirocyclic fusion of two cyclobutane rings, presents a rigid and spatially defined structure. This rigidity allows for precise positioning of substituents, enabling tailored interactions with biological targets.

One of the most significant applications of the spiro[3.3]heptane scaffold is as a bioisostere for the phenyl ring.[3][4][5][6] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. By replacing a planar phenyl group with a non-planar spiro[3.3]heptane moiety, it is possible to retain or even enhance biological activity while improving drug-like properties.[7]

Comparative Analysis of Biological Activity: Spiro[3.3]heptane Analogs vs. Parent Drugs

The true measure of a novel scaffold's utility lies in its ability to confer advantages in a biological context. Here, we compare the performance of spiro[3.3]heptane-containing compounds with their established parent drugs, highlighting key improvements in activity and physicochemical parameters.

Case Study 1: Anticancer Agent Sonidegib

Sonidegib is a Hedgehog signaling pathway inhibitor approved for the treatment of basal cell carcinoma. Its structure contains a meta-substituted phenyl ring. Researchers have synthesized spiro[3.3]heptane-based analogs of Sonidegib to evaluate the impact of this bioisosteric replacement.[3][4][5]

Table 1: Comparison of Sonidegib and its Spiro[3.3]heptane Analog

CompoundStructureBiological TargetKey Physicochemical & Metabolic Data
Sonidegib Phenyl-containingSmoothened (SMO)clogP: 6.8Metabolic Stability (CLint in human liver microsomes): 93 mg/(min•μL)t1/2: 93 min[7]
Spiro[3.3]heptane Analog (cis-isomer) Spiro[3.3]heptane-containingSmoothened (SMO)clogP: 6.0Metabolic Stability (CLint in human liver microsomes): 11 mg/(min•μL)t1/2: Increased by 200-800%[7]

The data clearly demonstrates that replacing the meta-phenyl ring in Sonidegib with a spiro[3.3]heptane core leads to a significant increase in metabolic stability and a decrease in lipophilicity (lower clogP).[7] This is a crucial advantage in drug development, as improved metabolic stability can lead to a longer half-life in the body, potentially allowing for less frequent dosing. The spiro[3.3]heptane analog also retained high potency.[4][8]

Case Study 2: Anticancer Agent Vorinostat

Vorinostat is a histone deacetylase (HDAC) inhibitor used in cancer therapy. A spiro[3.3]heptane analog of Vorinostat has been synthesized and evaluated for its biological activity.[3][4][9]

Table 2: Cytotoxicity of Vorinostat and its Spiro[3.3]heptane Analog

CompoundStructureCell LineCytotoxic Activity
Vorinostat Phenyl-containingHepG2 (Human hepatocellular carcinoma)Potent cytotoxic action[10]
Spiro[3.3]heptane Analog Spiro[3.3]heptane-containingHepG2 (Human hepatocellular carcinoma)High potency comparable to Vorinostat[4][8][10]

In this instance, the spiro[3.3]heptane analog of Vorinostat demonstrated comparable biological activity to the parent drug, indicating that the spiro[3.3]heptane scaffold can successfully mimic the phenyl ring's interaction with the biological target.[4][8] This opens up possibilities for developing patent-free analogs of existing drugs with potentially improved properties.[3]

Case Study 3: Anesthetic Benzocaine

To explore the versatility of the spiro[3.3]heptane scaffold as a para-substituted phenyl ring bioisostere, an analog of the local anesthetic Benzocaine was synthesized and tested.[3][4][5] The spiro[3.3]heptane-containing analog exhibited a similar analgesic effect to Benzocaine in preclinical models, further validating the bioisosteric relationship.[3]

Heteroatomic Spiro[3.3]heptanes: Expanding Chemical Diversity

The incorporation of heteroatoms such as nitrogen and oxygen into the spiro[3.3]heptane framework further broadens its utility in medicinal chemistry. These heteroatomic spirocycles can serve as bioisosteres for common saturated heterocyclic rings.

2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere

The 2,6-diazaspiro[3.3]heptane motif has been successfully employed as a bioisostere for piperazine.[11] A notable example is the modification of the PARP inhibitor Olaparib. Replacing the piperazine ring in Olaparib with 2,6-diazaspiro[3.3]heptane resulted in a significant improvement in target selectivity and a reduction in off-mechanism cytotoxicity .[11]

2-Oxa-6-azaspiro[3.3]heptane as a Morpholine Bioisostere

Similarly, 2-oxa-6-azaspiro[3.3]heptane has been introduced as a more water-soluble bioisostere for the morpholine core.[11] The ability to fine-tune physicochemical properties like solubility is a critical aspect of drug design.

Experimental Protocols

To facilitate the exploration of spiro[3.3]heptane-containing compounds in your own research, we provide the following generalized experimental protocols.

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay is crucial for assessing the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Test compound (spiro[3.3]heptane-containing and parent drug)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound with HLM in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

G cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis A Test Compound Stock D Pre-incubation at 37°C A->D B Human Liver Microsomes B->D C Phosphate Buffer C->D E Add NADPH Regenerating System D->E Start Reaction F Incubate at 37°C E->F G Time-course Sampling F->G H Quench with Acetonitrile G->H Collect Aliquots I Protein Precipitation H->I J LC-MS/MS Analysis I->J K Data Analysis (t1/2, CLint) J->K

Caption: Workflow for in vitro metabolic stability assay.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay is fundamental for determining the cytotoxic effects of anticancer compounds.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • Test compounds (spiro[3.3]heptane-containing and parent drug)

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with solubilization buffer.

  • For the CellTiter-Glo® assay, add the reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G A Seed Cells in 96-well Plate B Overnight Incubation A->B C Treat with Compounds B->C D Incubate for 48-72h C->D E Add Viability Reagent (MTT or CellTiter-Glo®) D->E F Incubate E->F G Read Plate (Absorbance or Luminescence) F->G H Calculate IC50 G->H

Caption: General workflow for a cell viability assay.

Conclusion and Future Perspectives

The spiro[3.3]heptane scaffold represents a significant advancement in the quest for novel and improved therapeutics. Its rigid, three-dimensional structure provides a powerful tool for medicinal chemists to "escape from flatland" and design molecules with enhanced physicochemical properties and biological activity. The successful application of spiro[3.3]heptane as a bioisostere for phenyl rings and other cyclic systems in a range of biologically active compounds underscores its broad potential. As synthetic methodologies for accessing diverse spiro[3.3]heptane derivatives continue to evolve, we can anticipate the emergence of a new generation of drug candidates with superior efficacy and safety profiles. The continued exploration of this and other sp3-rich scaffolds will be a key driver of innovation in drug discovery for years to come.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
  • Lovering, F. (2013). Escape from flatland 2: complexity and promiscuity. MedChemComm, 4(4), 515-519.
  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • Dent, M. P., et al. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry, 20(27), 5305-5318. [Link]

  • Stepan, A. F., et al. (2012). Spiro[3.3]heptane scaffolds as benzene bioisosteres. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]

  • Prysiazhniuk, K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]Heptane Building Blocks. Chemistry – A European Journal, 28(51), e202201590. [Link]

  • Jeanmart, S., et al. (2021). Overview of spiro[3.3]heptane synthesis. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

Sources

The Spiro[3.3]heptane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical matter in drug discovery has driven medicinal chemists to explore beyond the traditional "flat" aromatic and heteroaromatic ring systems. In this quest for three-dimensionality, spirocyclic scaffolds have emerged as powerful tools to enhance molecular rigidity, improve physicochemical properties, and unlock new intellectual property space. Among these, the spiro[3.3]heptane core, with its compact and well-defined three-dimensional structure, has garnered significant attention as a versatile building block and a bioisosteric replacement for common cyclic moieties.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of spiro[3.3]heptane derivatives across different therapeutic targets. We will dissect the nuanced effects of structural modifications on biological activity, drawing upon key experimental data to provide actionable insights for researchers, scientists, and drug development professionals.

The Spiro[3.3]heptane Motif: A Gateway to Novel Chemical Space

The spiro[3.3]heptane scaffold is composed of two fused cyclobutane rings sharing a single carbon atom. This arrangement imparts a high degree of rigidity and a unique spatial disposition of substituents, which can be strategically exploited to optimize interactions with biological targets. Its compact nature also allows it to serve as a bioisostere for larger or more flexible rings, often leading to improved metabolic stability and aqueous solubility.

Comparative SAR Analysis of Spiro[3.3]heptane Derivatives

This guide will focus on two distinct areas where spiro[3.3]heptane derivatives have shown significant promise: as fetal hemoglobin inducers and as modulators of the Hedgehog signaling pathway.

Case Study 1: 2-Azaspiro[3.3]heptane Derivatives as Fetal Hemoglobin Inducers

The reactivation of fetal hemoglobin (HbF) is a promising therapeutic strategy for β-hemoglobinopathies like sickle cell disease and β-thalassemia. A recent study identified a series of 2-azaspiro[3.3]heptane derivatives as potent inducers of HbF.[1] The core structure consists of a central isoxazole ring linked to a substituted 2-azaspiro[3.3]heptane moiety.

The general structure of the lead series is depicted below. The SAR exploration focused on modifications at the R¹ and R² positions of the phenyl ring and the substituent on the 2-azaspiro[3.3]heptane nitrogen.

Caption: Core scaffold and points of modification for 2-azaspiro[3.3]heptane HbF inducers.

The following table summarizes the HbF induction activity (EC50) of key analogs, demonstrating the impact of substitutions on potency.[1]

CompoundN-SubstituentHbF Induction EC50 (µM)
1 HHAcetyl0.25
2 FHAcetyl0.18
3 ClHAcetyl0.15
4 MeHAcetyl0.32
5 HFAcetyl0.21
6 HClAcetyl0.19
7 FFAcetyl0.12
8 ClClAcetyl0.09
9 ClHPropionyl0.28
10 ClHIsobutyryl0.45
  • Halogenation on the Phenyl Ring: The introduction of electron-withdrawing halogen atoms at the R¹ and R² positions generally leads to a significant increase in potency. A single chlorine at R¹ (Compound 3 ) is more beneficial than a fluorine (Compound 2 ). Dihalogenation, particularly with two chlorine atoms (Compound 8 ), results in the most potent compound in this series. This suggests that electronic effects and/or specific hydrophobic interactions in the target's binding pocket are crucial for activity.

  • Alkyl Substitution: A methyl group at R¹ (Compound 4 ) is detrimental to activity compared to hydrogen, indicating that steric bulk at this position is not well-tolerated.

  • N-Acyl Group on the Spiro-Heptane: The nature of the acyl group on the 2-azaspiro[3.3]heptane nitrogen has a pronounced effect on activity. Increasing the steric bulk from acetyl (Compound 3 ) to propionyl (Compound 9 ) and isobutyryl (Compound 10 ) leads to a progressive decrease in potency. This highlights the importance of a compact substituent at this position for optimal target engagement.

Case Study 2: Spiro[3.3]heptane as a Bioisostere in Hedgehog Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers.[2] Sonidegib is an FDA-approved inhibitor of Smoothened (SMO), a key component of the Hh pathway. A study explored the replacement of the meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane scaffold.[3][4]

Caption: Bioisosteric replacement of the meta-phenyl ring in Sonidegib.

The replacement of the phenyl ring with the spiro[3.3]heptane core resulted in two diastereomers, cis and trans. Their biological activity and key physicochemical properties were compared to the parent drug, Sonidegib.[3][5]

CompoundStructureHh Pathway Inhibition IC50 (µM)clogPMetabolic Stability (t½, min)
Sonidegib meta-phenyl0.00156.893
(±)-trans-76 spiro[3.3]heptane0.486.047
(±)-cis-76 spiro[3.3]heptane0.246.011
  • Biological Activity: While the spiro[3.3]heptane analogs are less potent than Sonidegib, they still exhibit significant sub-micromolar activity.[3] The cis isomer is twofold more active than the trans isomer, indicating a clear stereochemical preference for binding to SMO. This underscores the importance of the defined three-dimensional arrangement of substituents afforded by the spirocyclic scaffold.

  • Physicochemical Properties: The spiro[3.3]heptane replacement led to a decrease in the calculated lipophilicity (clogP) by 0.8 units.[5] This is a desirable outcome in drug discovery as lower lipophilicity can lead to improved pharmacokinetic properties.

  • Metabolic Stability: The metabolic stability of the spiro[3.3]heptane analogs in human liver microsomes was reduced compared to Sonidegib.[4] The trans isomer was more stable than the cis isomer. This highlights a potential liability of the spiro[3.3]heptane core that may require further optimization.

Experimental Protocols

Protocol 1: Fetal Hemoglobin Induction Assay

This protocol describes a cell-based assay to quantify the induction of fetal hemoglobin in erythroid progenitor cells.[6][7]

Workflow Diagram

HbF_Induction_Workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_analysis Analysis Seed Seed CD34+ cells Differentiate Differentiate into erythroid precursors Seed->Differentiate Treat Treat with spiro[3.3]heptane derivatives Differentiate->Treat Lyse Lyse cells Treat->Lyse HPLC Quantify HbF by HPLC Lyse->HPLC Flow Determine % F-cells by Flow Cytometry Lyse->Flow Hh_Signaling_Workflow cluster_cell_prep Cell Preparation cluster_treatment_activation Treatment and Activation cluster_measurement Measurement Seed_Cells Seed NIH/3T3 cells Transfect Transfect with Gli-luciferase reporter Seed_Cells->Transfect Treat_Compounds Treat with spiro[3.3]heptane derivatives Transfect->Treat_Compounds Activate_Pathway Activate Hh pathway with agonist (e.g., SAG) Treat_Compounds->Activate_Pathway Lyse_Cells Lyse cells Activate_Pathway->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase

Sources

A Crystallographic and Comparative Guide to Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate: A Rigid Scaffold for Three-Dimensional Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional (3D) arrangements of functional groups is paramount. Such scaffolds are instrumental in enhancing potency, selectivity, and pharmacokinetic properties of drug candidates. Among the emerging classes of sp³-rich frameworks, the spiro[3.3]heptane core has garnered significant attention for its rigid, well-defined geometry. This guide provides an in-depth X-ray crystallographic analysis of a key derivative, Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, and presents a comparative evaluation against commonly employed bioisosteric alternatives.

The Spiro[3.3]heptane Scaffold: A Primer on its Significance

Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique and rigid architecture that contrasts with the conformational flexibility of many monocyclic and acyclic structures.[1] The spiro[3.3]heptane skeleton, in particular, has been identified as a valuable building block in drug discovery due to its ability to project substituents in distinct, non-planar vectors.[2] This inherent three-dimensionality allows for the exploration of new chemical space and can lead to improved interactions with biological targets.[3] Furthermore, the spiro[3.3]heptane core is increasingly being recognized as a saturated bioisostere of the para-substituted benzene ring, offering a patent-free and metabolically robust alternative in drug design.[4][5]

X-ray Crystallographic Analysis of the Spiro[3.3]heptane Core

While a specific crystal structure for Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is not publicly available, a detailed analysis can be inferred from the crystallographic data of its parent compound, spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid).[3][6] The fundamental geometry of the spiro[3.3]heptane core is conserved between the diacid and its dimethyl ester.

The X-ray structure of Fecht's acid reveals that the two cyclobutane rings are not planar and are oriented nearly perpendicular to each other. This puckered conformation is a defining feature of the spiro[3.3]heptane system. The dihedral angles of the cyclobutane rings in a related spiro[3.3]heptane derivative have been reported to be in the range of 12-22 degrees.[7] The substituents at the 2 and 6 positions are projected outwards from the core in a pseudo-diequatorial fashion, leading to a well-defined spatial relationship between them.

The distance between the functional groups at the 2 and 6 positions is a critical parameter for its use as a molecular scaffold. In the case of spiro[3.3]heptane-2,6-dicarboxylic acid, the distance between the carboxylate carbons is approximately 6.9 Å.[6] This fixed distance and the rigid orientation of the substituents make the spiro[3.3]heptane scaffold an excellent platform for the design of molecules requiring precise positioning of pharmacophoric elements.

Comparative Analysis with Alternative Scaffolds

The utility of a molecular scaffold is best understood through comparison with established alternatives. Here, we evaluate Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate against two widely used structural motifs: para-substituted benzene and 1,4-disubstituted cyclohexane.

Spiro[3.3]heptane vs. para-Substituted Benzene

The para-substituted benzene ring is a ubiquitous feature in drug molecules. However, its planarity can be a limitation in achieving optimal 3D interactions with protein binding sites. The spiro[3.3]heptane scaffold offers a compelling alternative by mimicking the linear disposition of substituents while introducing significant three-dimensionality.

FeatureDimethyl Spiro[3.3]heptane-2,6-dicarboxylateDimethyl Terephthalate (para-Benzene)
Geometry Non-planar, rigid 3D structurePlanar
Substituent Vectors Non-collinear exit vectorsCollinear exit vectors
Lipophilicity (logP) Generally lower than aromatic analogueHigher
Metabolic Stability Typically higher due to sp³ characterSusceptible to aromatic metabolism
Patentability Offers novel chemical spaceOften present in existing patents

The non-collinear exit vectors of the spiro[3.3]heptane core can provide access to different binding orientations compared to its flat aromatic counterpart, potentially leading to enhanced biological activity or selectivity.[4]

Spiro[3.3]heptane vs. 1,4-Disubstituted Cyclohexane

1,4-disubstituted cyclohexanes are common saturated bioisosteres for the benzene ring. However, they possess significant conformational flexibility, primarily through the chair-chair interconversion. This can be a disadvantage when a rigid presentation of substituents is required.

FeatureDimethyl Spiro[3.3]heptane-2,6-dicarboxylateDimethyl trans-1,4-Cyclohexanedicarboxylate
Conformational Flexibility Rigid, locked conformationFlexible (chair-chair interconversion)
Substituent Orientation Fixed pseudo-diequatorialEquilibrium between diaxial and diequatorial
Synthesis Can be more complexGenerally straightforward

Structural analysis has shown that 1,6-disubstituted spiro[3.3]heptanes can be considered as restricted surrogates of cis-1,4-disubstituted cyclohexane derivatives.[8] The rigidity of the spiro[3.3]heptane scaffold eliminates the conformational ambiguity associated with cyclohexane derivatives, ensuring that the substituents are maintained in a predictable orientation.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the precise 3D structure of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate would follow a standard single-crystal X-ray diffraction workflow.

Step 1: Crystallization

  • Slow evaporation of a solution of the compound in a suitable solvent system (e.g., methanol/dichloromethane, ethyl acetate/hexanes) at room temperature.

  • Vapor diffusion, where a solution of the compound is placed in a vial inside a sealed chamber containing a precipitant solvent.

  • Cooling crystallization, where a saturated solution is slowly cooled to induce crystal growth.

Step 2: Crystal Mounting and Data Collection

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

Step 3: Structure Solution and Refinement

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • The atomic positions are refined against the experimental data, and anisotropic displacement parameters are introduced for non-hydrogen atoms.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structure is validated by checking for consistency between the model and the experimental data (e.g., R-factor, goodness-of-fit).

Visualizing the Molecular Architecture

To better understand the structural concepts discussed, the following diagrams illustrate the molecular structure and the comparative workflow.

cluster_mol Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate C1 Spiro Carbon C2_C4 Cyclobutane Ring 1 C1->C2_C4 spiro fusion C5_C7 Cyclobutane Ring 2 C1->C5_C7 spiro fusion COOCH3_2 Ester at C2 C2_C4->COOCH3_2 substitution COOCH3_6 Ester at C6 C5_C7->COOCH3_6 substitution

Caption: Molecular organization of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate.

cluster_comparison Scaffold Comparison Workflow Target Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate Analysis Comparative Analysis (Geometry, Properties) Target->Analysis Benzene Dimethyl Terephthalate Benzene->Analysis Cyclohexane Dimethyl trans-1,4-Cyclohexanedicarboxylate Cyclohexane->Analysis

Caption: Comparative analysis workflow for the spiro[3.3]heptane scaffold.

Conclusion

Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, and the broader class of spiro[3.3]heptane derivatives, represent a valuable and underutilized scaffold in drug discovery. The rigid, three-dimensional architecture provides a fixed and predictable orientation for substituents, overcoming the limitations of planar aromatic systems and conformationally flexible aliphatic rings. The compelling data supporting its role as a bioisostere for the para-substituted benzene ring, coupled with its favorable physicochemical properties, positions the spiro[3.3]heptane core as a powerful tool for the design of next-generation therapeutics. The experimental and comparative framework provided in this guide serves as a foundational resource for researchers seeking to leverage this unique scaffold in their drug development programs.

References

  • Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3583–3593. [Link]

  • Barnett, S. A., Christensen, J., Neville, S. M., et al. (2022). Fecht’s acid revisited: a spirocyclic dicarboxylate for non-aromatic MOFs. CrystEngComm, 24, 24-28. [Link]

  • Fokin, A. A., Jiao, H., & Schleyer, P. v. R. (2000). Synthesis and X-ray crystal structure of spiro[3.3]heptane-2,6-dispirofluorene. Journal of the Chemical Society, Perkin Transactions 1, (21), 3733–3735. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv. [Link]

  • Ponder, J. W., & Richards, F. M. (1990). Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. Acta Crystallographica Section C: Crystal Structure Communications, 46(12), 2401–2405. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]

  • Wikipedia contributors. (2023, October 21). Spiroheptane. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. [Link]

Sources

A Senior Application Scientist's Guide to the Bioisosteric Potential of Spiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic scaffolds that have long dominated drug design. The "escape from flatland" is a strategic pivot towards three-dimensional (3D) molecular architectures that can offer improved physicochemical properties and unlock new biological targets.[1][2] Among the rising stars in this 3D landscape is the spiro[3.3]heptane scaffold, a rigid and unique motif demonstrating significant promise as a bioisosteric replacement for common carbocyclic and heterocyclic rings.[3][4]

This guide provides an in-depth, objective comparison of the spiro[3.3]heptane scaffold against established bioisosteres, supported by experimental data and protocols. As senior application scientists, our goal is to not only present the data but also to illuminate the underlying principles that make spiro[3.3]heptane a compelling building block in modern drug discovery.

The Rise of Saturated Scaffolds: Why Spiro[3.3]heptane?

The rationale for exploring saturated, spirocyclic scaffolds like spiro[3.3]heptane is rooted in the desire to enhance key Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[4] Replacing a flat phenyl ring, for instance, with a 3D saturated core can lead to:

  • Improved Solubility: Increased sp3 character generally correlates with better aqueous solubility.

  • Enhanced Metabolic Stability: Saturated rings can be less susceptible to oxidative metabolism compared to electron-rich aromatic systems.[4]

  • Novel Intellectual Property: Unique scaffolds provide a pathway to patent-free chemical space.[5][6]

  • Precise Vectorial Orientation: The rigid spirocyclic framework allows for a well-defined spatial arrangement of substituents, enabling fine-tuning of interactions with biological targets.[7]

Spiro[3.3]heptane, with its two fused cyclobutane rings sharing a single carbon atom, stands out due to its compact, rigid structure and the non-planar orientation of its exit vectors.[3][8] This unique geometry allows it to mimic the spatial arrangement of substituents on mono-, meta-, and para-substituted phenyl rings, a feat not easily achieved by other saturated bioisosteres.[5][6][9][10][11]

Comparative Analysis: Spiro[3.3]heptane vs. Common Bioisosteres

To truly appreciate the potential of the spiro[3.3]heptane scaffold, a direct comparison with other commonly employed bioisosteres is essential. The following table summarizes key physicochemical and structural parameters.

ScaffoldLipophilicity (cLogP)Aqueous SolubilityMetabolic StabilityKey Bioisosteric Replacement
Spiro[3.3]heptane Lower than PhenylGenerally HigherGenerally HigherPhenyl, Cyclohexyl, Piperidinyl
Cyclohexane VariableLowerVariablePhenyl, other alicycles
Bicyclo[1.1.1]pentane Lower than PhenylHigherHigherpara-substituted Phenyl
Piperidine Lower than PhenylGenerally HigherVariable (N-oxidation)Phenyl, Pyrrolidine
Piperazine Lower than PhenylHigherVariable (N-oxidation)Phenyl, other diamines

Data Interpretation and Causality:

The reduced lipophilicity of spiro[3.3]heptane compared to a phenyl ring is a direct consequence of its saturated, non-aromatic nature.[5][12] This often translates to improved aqueous solubility, a critical factor for oral bioavailability. For example, replacing the meta-substituted benzene ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core did not negatively impact its water solubility.[12]

Furthermore, the rigid, strained cyclobutane rings of the spiro[3.3]heptane scaffold can influence metabolic stability. While a direct comparison is compound-specific, the absence of benzylic positions, which are prone to oxidation, can render spiro[3.3]heptane-containing molecules more resistant to metabolism. However, it is important to note that the introduction of the spiro[3.3]heptane core into Sonidegib did lead to a reduction in metabolic stability in human liver microsomes in one study.[5] This highlights the necessity of empirical testing for each new chemical entity.

Successful Applications in Drug Discovery

The true measure of a scaffold's utility lies in its successful application. The spiro[3.3]heptane motif has been incorporated into several drug candidates and has been shown to be a viable bioisostere for the phenyl ring in approved drugs.[5][6][8]

  • Sonidegib Analogs: Replacement of the meta-benzene ring in the anticancer drug Sonidegib with a spiro[3.3]heptane scaffold yielded patent-free analogs with high potency.[6]

  • Vorinostat Analogs: The phenyl ring in the anticancer drug Vorinostat was successfully replaced with a spiro[3.3]heptane core, again resulting in potent, patent-free compounds.[6][12]

  • Benzocaine Analogs: Even the para-substituted phenyl ring of the local anesthetic Benzocaine could be mimicked by the spiro[3.3]heptane scaffold, with the resulting analog demonstrating significant antinociceptive activity.[6][9]

Heterocyclic variants of the spiro[3.3]heptane scaffold have also shown great promise. For instance, 2,6-diazaspiro[3.3]heptane has been successfully employed as a bioisostere for piperazine, leading to improved target selectivity and reduced cytotoxicity in analogs of the PARP inhibitor Olaparib.[13] Similarly, 2-azaspiro[3.3]heptane has been introduced as a more water-soluble alternative to the piperidine core.[13]

Experimental Protocols for Evaluating Bioisosteric Potential

To rigorously assess the bioisosteric potential of a novel spiro[3.3]heptane-containing compound, a series of standardized in vitro assays are indispensable. Here, we outline the methodologies for two critical physicochemical properties.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.[14]

Rationale: LogD at a physiologically relevant pH (e.g., 7.4) is a crucial predictor of a drug's absorption and distribution characteristics.[15]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate n-octanol with the PBS buffer and vice-versa by vigorously mixing equal volumes and allowing the phases to separate.

  • Partitioning Experiment:

    • Add a known amount of the test compound stock solution to a mixture of the pre-saturated n-octanol and PBS in a centrifuge tube.

    • Vortex the mixture vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

    • Centrifuge the mixture to achieve complete phase separation.

  • Quantification:

    • Carefully collect aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Rationale: This assay provides an early indication of a compound's susceptibility to Phase I metabolism, a primary route of drug clearance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of the test compound.

    • Prepare a solution of Human Liver Microsomes (HLM) in the reaction buffer.

    • Prepare a solution of the NADPH regenerating system (cofactor).

  • Incubation:

    • Pre-warm the HLM solution and the test compound in the reaction buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Bioisosteric_Replacement cluster_properties Improved Properties Phenyl Phenyl Ring (Flat, Aromatic) Spiroheptane Spiro[3.3]heptane (3D, Saturated) Phenyl->Spiroheptane Bioisosteric Replacement Solubility Increased Solubility Spiroheptane->Solubility Metabolic_Stability Enhanced Metabolic Stability Spiroheptane->Metabolic_Stability Novelty Novel IP Spiroheptane->Novelty

Caption: Bioisosteric replacement of a phenyl ring with a spiro[3.3]heptane scaffold.

Caption: Key experimental workflows for evaluating bioisosteric potential.

Conclusion and Future Outlook

The spiro[3.3]heptane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique 3D geometry, coupled with favorable physicochemical properties, makes it an attractive bioisosteric replacement for common aromatic and saturated rings. The successful incorporation of this motif into analogs of approved drugs underscores its potential to generate novel, potent, and patentable drug candidates.

Future explorations will likely focus on the synthesis and evaluation of more complex and diversely functionalized spiro[3.3]heptane derivatives, as well as the continued investigation of their heteroatomic analogs. As our understanding of the intricate relationship between 3D molecular structure and biological activity deepens, scaffolds like spiro[3.3]heptane will undoubtedly play a pivotal role in shaping the next generation of therapeutics.

References

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Chemistry – A European Journal. [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. [Link]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

  • Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. ResearchGate. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]

  • (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • LogP / LogD shake-flask method. Protocols.io. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

  • Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. ResearchGate. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Natural product-derived compounds in clinical trials and drug approvals. RSC Publishing. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, a compound often utilized in the synthesis of PROTACs and other novel chemical entities[1]. As a Senior Application Scientist, this document is designed to provide you with not just a set of instructions, but a framework for understanding the rationale behind each procedural step, ensuring both safety and regulatory compliance.

While Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is not listed on major commercial chemical inventories such as the European Inventory of Existing Commercial Chemical Substances (EINECS) or the United States Toxic Substances Control Act (TSCA) Inventory, its handling and disposal require a cautious approach due to its identified hazards[2]. This guide is grounded in established principles of chemical waste management as mandated by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[3][4][5].

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is paramount.

A. Hazard Identification:

Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[6][7].

  • H315: Causes skin irritation[6][7][8].

  • H319: Causes serious eye irritation[6][7][8].

  • H332: Harmful if inhaled[6].

  • H335: May cause respiratory irritation[7][8].

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.

B. Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles are mandatory to protect against accidental splashes[9].

  • Hand Protection: Wear chemical-impermeable gloves to prevent skin contact[2][9].

  • Body Protection: A laboratory coat must be worn to protect clothing and skin[9].

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[8][9].

II. Step-by-Step Disposal Protocol

The disposal of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate must be managed as a hazardous waste stream. The following protocol outlines the necessary steps from the point of generation to final disposal.

A. Waste Characterization and Segregation:

The first step in proper waste management is to determine if the waste is hazardous[8][10]. Given the hazard classifications of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate, any waste containing this compound, including pure, unused material, reaction mixtures, and contaminated labware, must be treated as hazardous waste.

  • Action: Segregate waste containing Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate from non-hazardous waste streams. This is a critical step to prevent cross-contamination and ensure proper disposal[10][11].

B. Waste Collection and Container Management:

Proper containment is essential to prevent leaks, spills, and exposure.

  • Select an Appropriate Container:

    • Use a container that is chemically compatible with Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate and any solvents present in the waste mixture.

    • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid[9].

    • For liquid waste, only use containers designed for liquids[3].

  • Labeling:

    • Properly label the waste container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate"

      • A clear indication of the hazards (e.g., "Irritant," "Harmful")[6][7].

      • The accumulation start date.

  • Keep Containers Closed:

    • Waste containers must remain closed at all times, except when adding or removing waste. This is a common violation of EPA regulations and is crucial for preventing the release of vapors and ensuring safety[3].

C. Storage in a Satellite Accumulation Area (SAA):

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers[12].

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel[13].

  • Segregation: Store containers of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate waste segregated from incompatible materials.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to capture any potential leaks[9].

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

D. Arranging for Disposal:

Once the waste container is full, or if you are conducting a laboratory clean-out, it is time to arrange for its removal and disposal.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on chemical waste disposal and will provide specific instructions based on your facility's procedures and local regulations[9].

  • Licensed Chemical Waste Disposal: The recommended disposal method for Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2]. Your EHS office will coordinate with a licensed hazardous waste disposal company for this service[10].

  • Do Not Dispose Down the Drain: Under no circumstances should Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate or its waste be discharged into sewer systems[2].

E. Disposal of Empty Containers:

Empty containers that once held Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate must also be managed properly.

  • Triple Rinsing: Containers can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) and then offered for recycling or reconditioning[2].

  • Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations[2].

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate.

Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Disposal Process A Waste Generation (e.g., unused chemical, reaction mixture, contaminated labware) B Hazardous Waste Determination (Is it Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate or contaminated with it?) A->B C Segregate as Hazardous Waste B->C Yes D Collect in a Labeled, Compatible, and Closed Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full or Waste Removal Needed E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Pickup by a Licensed Waste Disposal Company G->H I Final Disposal (Controlled Incineration or Chemical Destruction) H->I

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.